2-Iodo-2-methylbutane
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62081. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-iodo-2-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11I/c1-4-5(2,3)6/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRZTQFWFPLHHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074720 | |
| Record name | Butane, 2-iodo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-38-7 | |
| Record name | 2-Iodo-2-methylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-2-methylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 2-iodo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodo-2-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Iodo-2-methylbutane: Chemical Properties and Structure
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of 2-iodo-2-methylbutane (tert-amyl iodide), tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document collates critical data, outlines detailed experimental protocols, and presents logical relationships through standardized visualizations to facilitate advanced research and application.
Chemical Structure and Identification
This compound is a tertiary haloalkane. The central carbon atom is bonded to an iodine atom, an ethyl group, and two methyl groups. This substitution pattern is critical to its chemical reactivity, particularly its propensity to undergo S(_N)1 reactions due to the stability of the resulting tertiary carbocation.
The molecular geometry around the central, sp³-hybridized carbon atom is approximately tetrahedral. Due to steric hindrance and the large size of the iodine atom, deviations from the ideal bond angle of 109.5° are expected. Precise bond angles and lengths would require determination via techniques such as X-ray crystallography or computational modeling.
Table 1: Structural and Identification Data for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | tert-Amyl iodide, tert-Pentyl iodide[1] |
| CAS Number | 594-38-7[1][2] |
| Molecular Formula | C₅H₁₁I[1][2] |
| SMILES | CCC(C)(C)I[1] |
| InChIKey | NWRZTQFWFPLHHX-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
This compound is a colorless liquid with limited solubility in water.[3] Its physical properties are summarized in the table below, providing essential data for its handling, storage, and use in experimental setups.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 198.05 g/mol [1] |
| Density | ~1.524 g/cm³ |
| Boiling Point | ~126.2 °C at 760 mmHg |
| Melting Point | ~-85.6 °C (estimate) |
| Flash Point | 24.8 °C |
| Vapor Pressure | 14.2 mmHg at 25°C |
| Refractive Index | ~1.4955 |
| LogP (Octanol/Water Partition Coefficient) | ~3.2 |
Reactivity and Signaling Pathways
The primary reaction pathway for this compound is the S(_N)1 (unimolecular nucleophilic substitution) reaction. This is attributed to the stability of the tertiary carbocation intermediate formed upon the departure of the iodide leaving group. The rate of this reaction is dependent solely on the concentration of the alkyl halide.
Currently, this compound is not known to be involved in any specific biological signaling pathways and is primarily used as a reagent in organic synthesis.
S(_N)1 Nucleophilic Substitution Reaction
The reaction with a nucleophile, such as hydroxide (B78521) ion, proceeds in a two-step mechanism:
-
Formation of a carbocation: The carbon-iodine bond breaks heterolytically, with the iodide ion acting as a good leaving group. This is the slow, rate-determining step.
-
Nucleophilic attack: The nucleophile attacks the planar tertiary carbocation. This can occur from either face, leading to a racemic or nearly racemic mixture if the carbon were chiral.
Caption: S(_N)1 reaction mechanism of this compound with a hydroxide ion.
Experimental Protocols
Synthesis of this compound via S(_N)1 Reaction
This protocol is adapted from the synthesis of 2-chloro-2-methylbutane (B165293) from 2-methyl-2-butanol, a comparable S(_N)1 reaction. Concentrated hydriodic acid would be used in place of hydrochloric acid.
Materials:
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Concentrated hydriodic acid (HI)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel, Erlenmeyer flasks, distillation apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, combine 10 mL of 2-methyl-2-butanol and 25 mL of cold, concentrated hydriodic acid in a 125 mL separatory funnel.
-
Reaction: Swirl the mixture gently for approximately 1 minute. Stopper the funnel, invert it, and immediately vent to release pressure. Shake the funnel for 5-10 minutes, venting periodically.
-
Phase Separation: Allow the mixture to stand until two distinct layers form. The upper layer is the organic product, and the lower is the aqueous layer.
-
Washing:
-
Drain the lower aqueous layer.
-
Wash the organic layer with 10 mL of cold water. Separate and discard the aqueous layer.
-
Slowly add 10 mL of saturated sodium bicarbonate solution to neutralize excess acid. Swirl gently until effervescence ceases, then stopper and shake, venting frequently. Separate and discard the aqueous layer.
-
Wash the organic layer with 10 mL of saturated sodium chloride solution to remove residual water. Separate and discard the aqueous layer.
-
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and add a small amount of anhydrous sodium sulfate. Swirl until the liquid is clear, indicating it is dry.
-
Purification: Decant the dried product into a distillation apparatus. Perform a simple distillation, collecting the fraction that boils at approximately 125-127 °C.
Caption: Experimental workflow for the synthesis and purification of this compound.
Analytical Characterization
General Procedure for Spectroscopic Analysis:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR analysis, a neat liquid sample can be used between salt plates. For GC-MS, a dilute solution in a volatile solvent like dichloromethane (B109758) or hexane (B92381) is appropriate.
-
Data Acquisition: Acquire the spectra using standard parameters on the respective instruments (NMR, FT-IR, GC-MS).
-
Data Analysis: Process the acquired data to identify chemical shifts, coupling constants, vibrational frequencies, and mass-to-charge ratios of fragments.
Spectroscopic Data and Interpretation
While a dedicated spectrum for this compound is not publicly available in detail, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.9 - 2.1 | Quartet | 2H | -CH₂- |
| ~1.7 - 1.9 | Singlet | 6H | -C(I)(CH₃)₂ |
| ~1.0 - 1.2 | Triplet | 3H | -CH₂-CH₃ |
Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type |
| ~40 - 50 | Quaternary Carbon (-C-I) |
| ~35 - 45 | Methylene Carbon (-CH₂-) |
| ~30 - 40 | Methyl Carbons (-C(I)(CH₃)₂) |
| ~10 - 15 | Methyl Carbon (-CH₂-CH₃) |
Table 5: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2975 - 2850 | C-H stretch (sp³) |
| 1470 - 1365 | C-H bend (alkyl) |
| ~1250 | C-C skeletal vibrations |
| 600 - 500 | C-I stretch |
Mass Spectrometry Fragmentation: Upon electron ionization, the molecular ion peak (M⁺) at m/z = 198 would be expected. A prominent peak would likely be observed at m/z = 71, corresponding to the stable tertiary carbocation [C₅H₁₁]⁺ formed by the loss of the iodine radical. Another significant peak would be at m/z = 127, corresponding to the iodine cation [I]⁺.
References
A Comprehensive Technical Guide to 2-Iodo-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2-iodo-2-methylbutane, also known as tert-amyl iodide, a valuable reagent in organic synthesis. This document covers its chemical identity, physical and spectral properties, a detailed experimental protocol for its synthesis, and its key applications.
Chemical Identity and Synonyms
This compound is a tertiary alkyl iodide. Its unique structure makes it a useful intermediate in various organic transformations.
CAS Number: 594-38-7[1]
Synonyms:
-
tert-Amyl iodide[1]
-
2-Methyl-2-iodobutane[1]
-
Butane, 2-iodo-2-methyl-[1]
-
tert-Pentyl iodide
-
Amyl iodide, tertiary
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C5H11I | [1] |
| Molecular Weight | 198.05 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 126.2 °C at 760 mmHg | |
| Density | 1.524 g/cm³ | |
| Refractive Index | 1.498 | |
| Solubility | Limited solubility in water | [2] |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is relatively simple due to the high symmetry of the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.95 | Singlet | 9H | (CH₃)₃C- |
Note: The exact chemical shift can vary slightly depending on the solvent used.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~43.4 | C H₃ |
| ~40.4 | -C -I |
Mass Spectrometry
The mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak is often weak due to the facile cleavage of the C-I bond.[2]
| m/z | Ion | Comments |
| 184 | [C₅H₁₁I]⁺ | Molecular Ion (M⁺), often weak.[2] |
| 127 | [I]⁺ | Iodine cation, a characteristic peak for iodo-compounds.[2] |
| 57 | [C₄H₉]⁺ | tert-Butyl cation, often the base peak due to its stability.[2] |
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration |
| ~2975-2845 | C-H stretching (alkane) |
| ~1470-1365 | C-H bending (alkane) |
| ~1255-1200 | C-C skeletal vibrations of the tertiary alkyl group |
| ~600-500 | C-I stretching |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound from 2-methyl-2-butanol (B152257) is a classic example of an SN1 reaction.[3] The tertiary alcohol is protonated by a strong acid, which then leaves as a water molecule to form a stable tertiary carbocation. This carbocation is then attacked by the iodide nucleophile.
Materials and Reagents
-
2-Methyl-2-butanol (tert-amyl alcohol)
-
Concentrated Hydroiodic Acid (HI) or a mixture of Potassium Iodide (KI) and a strong acid like Phosphoric Acid (H₃PO₄)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (B86663) (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Distillation apparatus
Reaction Procedure
-
Reaction Setup: In a separatory funnel, combine 10 mL of 2-methyl-2-butanol with 25 mL of concentrated hydroiodic acid.
-
Reaction: Gently swirl the mixture for a few minutes. Then, stopper the funnel and shake for approximately 5-10 minutes, venting frequently to release any pressure buildup. The reaction is typically rapid at room temperature.
-
Phase Separation: Allow the mixture to stand until two distinct layers form. The upper layer is the organic product (this compound), and the lower layer is the aqueous phase.
-
Work-up:
-
Carefully separate and discard the lower aqueous layer.
-
Wash the organic layer with 20 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Swirl gently at first to avoid excessive gas evolution, then stopper and shake, venting frequently. Discard the aqueous layer.
-
Wash the organic layer with 20 mL of saturated sodium chloride solution (brine) to help remove any dissolved water. Discard the aqueous layer.
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride or magnesium sulfate to remove residual water. Swirl the flask and let it stand for 10-15 minutes.
-
Purification: Decant or filter the dried product into a round-bottom flask. Purify the this compound by simple distillation, collecting the fraction that boils around 126 °C.
Visualizations
SN1 Reaction Mechanism
The following diagram illustrates the SN1 mechanism for the synthesis of this compound from 2-methyl-2-butanol.
Caption: SN1 reaction mechanism for the synthesis of this compound.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. 1-IODO-2-METHYLBUTANE(616-14-8) 1H NMR spectrum [chemicalbook.com]
- 2. mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Synthesis of 2-Iodo-2-methylbutane from 2-methyl-2-butanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-iodo-2-methylbutane from 2-methyl-2-butanol (B152257). The core of this process lies in a nucleophilic substitution reaction, specifically an S"N"1 pathway, which is characteristic of tertiary alcohols. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and relevant quantitative data to support researchers and professionals in the field of drug development and organic synthesis.
Reaction Overview and Mechanism
The conversion of 2-methyl-2-butanol, a tertiary alcohol, to this compound (also known as tert-amyl iodide) is achieved through an S"N"1 (Substitution Nucleophilic Unimolecular) reaction with hydrogen iodide (HI). The reaction proceeds in a stepwise manner, initiated by the protonation of the hydroxyl group, which transforms it into a good leaving group (water). The subsequent departure of the water molecule results in the formation of a stable tertiary carbocation. Finally, the nucleophilic iodide ion attacks the carbocation to yield the desired product.
The overall reaction is as follows:
(CH₃)₂C(OH)CH₂CH₃ + HI → (CH₃)₂C(I)CH₂CH₃ + H₂O
The reaction is favored due to the stability of the tertiary carbocation intermediate.
Reaction Pathway Diagram
Caption: S"N"1 reaction mechanism for the synthesis of this compound.
Quantitative Data
The following tables summarize the key physical and chemical properties of the reactant and the product.
Table 1: Physical and Chemical Properties of 2-methyl-2-butanol
| Property | Value |
| Molecular Formula | C₅H₁₂O |
| Molecular Weight | 88.15 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 102 °C |
| Density | 0.805 g/mL at 25 °C |
| Refractive Index | 1.405 at 20 °C |
| Solubility in Water | Slightly soluble |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₁I |
| Molecular Weight | 198.05 g/mol |
| Appearance | Colorless to light-yellow liquid |
| Boiling Point | 126-128 °C |
| Density | 1.524 g/cm³ |
| Refractive Index | 1.4955 at 20 °C |
| Solubility in Water | Insoluble |
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of this compound from 2-methyl-2-butanol.
Materials and Reagents:
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Hydriodic acid (HI), 48% aqueous solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
5% Sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Diethyl ether
-
Round-bottom flask
-
Separatory funnel
-
Reflux condenser
-
Distillation apparatus
-
Ice bath
-
Magnetic stirrer and stir bar
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, place 17.6 g (0.2 mol) of 2-methyl-2-butanol. Cool the flask in an ice bath.
-
Addition of Acid: Slowly add 40 mL of 48% hydriodic acid to the cooled and stirring alcohol.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 2 hours. The reaction mixture will separate into two layers.
-
Work-up: After the reflux period, allow the mixture to cool to room temperature. Transfer the contents of the flask to a 250 mL separatory funnel.
-
Extraction: Add 50 mL of diethyl ether to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The lower aqueous layer should be drained and discarded.
-
Washing: Wash the organic layer sequentially with:
-
50 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.
-
50 mL of saturated sodium chloride solution (brine) to remove any dissolved water. After each wash, drain and discard the aqueous layer.
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes.
-
Purification: Decant the dried organic solution into a clean, dry round-bottom flask. Remove the diethyl ether using a rotary evaporator. The crude this compound can be purified by fractional distillation. Collect the fraction boiling between 126-128 °C.
-
Characterization: The identity and purity of the final product can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Safety Precautions
-
Hydrogen Iodide: Hydriodic acid is a strong and corrosive acid. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Diethyl Ether: Diethyl ether is highly flammable. Ensure there are no open flames or spark sources in the vicinity during its use.
-
Pressure Build-up: When using a separatory funnel, be sure to vent it frequently to prevent pressure build-up, especially during the initial washes.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocol based on their specific laboratory conditions and available resources, while always prioritizing safety.
An In-depth Technical Guide to the Physical Properties of tert-Amyl Iodide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the core physical properties of tert-amyl iodide (2-iodo-2-methylbutane). The document presents quantitative data in a structured format, details relevant experimental protocols for property determination, and includes visualizations to illustrate experimental workflows. This guide is intended to serve as a foundational resource for professionals engaged in research and development activities involving this compound.
Core Physical Properties
Tert-amyl iodide, also known as this compound, is a tertiary alkyl halide. Its physical characteristics are crucial for its application in chemical synthesis and various experimental settings. The key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁I | [1] |
| Molecular Weight | 198.05 g/mol | [1] |
| Appearance | Colorless to light orange liquid | [2] |
| Density | 1.479 g/mL | [1] |
| Boiling Point | 128 °C | [1] |
| Melting Point | -85.6 °C (estimate) | |
| Refractive Index (n20/D) | 1.4955 | |
| Solubility | Miscible with ethanol (B145695) and ether.[2] Insoluble in water.[3] |
Experimental Protocols for Property Determination
The following sections detail the methodologies for determining the key physical properties of tert-amyl iodide.
The density of a liquid can be determined by accurately measuring the mass of a known volume.[4][5]
Apparatus:
-
Pycnometer (or a graduated cylinder for less precision)
-
Analytical balance
-
Thermometer
-
Constant temperature bath
Procedure:
-
Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely.
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).
-
Filling: Fill the pycnometer with tert-amyl iodide, ensuring no air bubbles are trapped. Place the stopper, allowing excess liquid to be expelled through the capillary.
-
Equilibration: Place the filled pycnometer in a constant temperature bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium.
-
Mass of Filled Pycnometer: Carefully wipe the outside of the pycnometer dry and weigh it. Record the mass (m₂).
-
Volume Determination: Repeat the procedure using a reference liquid of known density at the same temperature (e.g., distilled water) to determine the exact volume of the pycnometer (V).
-
Calculation: The density (ρ) of tert-amyl iodide is calculated using the formula: ρ = (m₂ - m₁) / V
The Thiele tube method is a convenient and accurate technique for determining the boiling point of a small liquid sample.[6][7]
Apparatus:
-
Thiele tube
-
Mineral oil
-
Thermometer
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Bunsen burner or other heat source
Procedure:
-
Sample Preparation: Add a small amount (a few milliliters) of tert-amyl iodide to the small test tube.
-
Capillary Tube Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid.[7]
-
Assembly: Attach the test tube to the thermometer and place the assembly in the Thiele tube, ensuring the sample is level with the thermometer bulb.
-
Heating: Gently heat the side arm of the Thiele tube with a small flame.[6] As the temperature rises, air trapped in the capillary tube will be expelled.
-
Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[6]
-
Temperature Reading: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[6]
-
Record Pressure: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
The refractive index is a measure of how light propagates through a substance and is a characteristic physical property. It can be determined using an Abbe refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Dropper
-
Ethanol or other suitable solvent
-
Lens paper
Procedure:
-
Calibration and Cleaning: Calibrate the refractometer using a standard of known refractive index. Clean the prism surfaces with a soft lens paper and a suitable solvent (e.g., ethanol).
-
Temperature Control: Connect the refractometer to the constant temperature water circulator set to the desired temperature (e.g., 20°C).
-
Sample Application: Place a few drops of tert-amyl iodide onto the lower prism using a clean dropper.
-
Measurement: Close the prisms and adjust the light source. Look through the eyepiece and turn the adjustment knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value from the scale.
-
Cleaning: Clean the prisms thoroughly after the measurement.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for determining the boiling point of tert-amyl iodide using the Thiele tube method.
Caption: Workflow for Boiling Point Determination via Thiele Tube.
References
- 1. tert-amyl iodide [stenutz.eu]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 5. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide: Physicochemical Properties of 2-Iodo-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the core physicochemical properties of 2-Iodo-2-methylbutane, a key reagent in organic synthesis. The data presented is curated from verified chemical databases to ensure accuracy for research and development applications.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value |
| Chemical Formula | C₅H₁₁I[1][2][3] |
| Molecular Weight | 198.05 g/mol [2][4][5][6] |
| Exact Mass | 198.0453 g/mol [3] |
| CAS Registry Number | 594-38-7[1][3] |
| Density | 1.4937 g/cm³ at 20 °C[1] |
| Boiling Point | 124.5 °C[1] |
| Melting Point | -85.6 °C (estimate)[1][5] |
| Refractive Index | 1.498[1] |
Structural and Identifier Information
A clear understanding of the molecule's structure and its various identifiers is crucial for accurate documentation and database searches.
References
Spectroscopic Profile of 2-Iodo-2-methylbutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Iodo-2-methylbutane (tert-amyl iodide), a key organohalogen compound. The information presented herein is essential for its identification, characterization, and application in synthetic chemistry and drug development. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: tert-Amyl iodide, Butane, 2-iodo-2-methyl-
-
CAS Number: 594-38-7[1]
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the predicted ¹H and ¹³C NMR data are presented below. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.8 - 2.0 | Quartet | 2H | -CH₂- |
| ~1.7 - 1.9 | Singlet | 6H | 2 x -CH₃ (on C-I) |
| ~0.9 - 1.1 | Triplet | 3H | -CH₃ (of ethyl) |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~40 - 50 | Quaternary | -C-I |
| ~35 - 45 | Methylene | -CH₂- |
| ~30 - 40 | Methyl | 2 x -CH₃ (on C-I) |
| ~8 - 15 | Methyl | -CH₃ (of ethyl) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The expected IR absorption bands for this compound are listed below, based on characteristic frequencies for alkyl halides.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| 2975 - 2845 | Strong | C-H stretch (alkane) |
| 1470 - 1365 | Medium | C-H bend (alkane) |
| 600 - 500 | Strong | C-I stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected major fragments for this compound upon electron ionization are detailed below.
Table 4: Major Mass Spectrometry Fragments for this compound
| m/z Ratio | Proposed Fragment Ion | Significance |
| 198 | [C₅H₁₁I]⁺ | Molecular Ion (M⁺) |
| 127 | [I]⁺ | Iodine cation |
| 71 | [C₅H₁₁]⁺ (tert-amyl cation) | Loss of Iodine radical |
| 43 | [C₃H₇]⁺ (isopropyl cation) | Fragmentation of the alkyl chain |
| 29 | [C₂H₅]⁺ (ethyl cation) | Fragmentation of the alkyl chain |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for liquid alkyl halides like this compound.
NMR Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: A small quantity of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
IR Spectroscopy
-
Sample Preparation (Liquid Film): A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.
-
Data Acquisition: The salt plates are mounted in the sample holder of an FTIR spectrometer. The spectrum is recorded by passing a beam of infrared radiation through the sample. A background spectrum of the clean salt plates is typically recorded first and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Separation: A small volume of the solution is injected into the gas chromatograph, where the compound is vaporized and separated from any impurities on a capillary column.
-
MS Analysis: As the this compound elutes from the GC column, it enters the mass spectrometer.
-
Ionization: The molecules are ionized, typically by electron impact (EI), which causes fragmentation.
-
Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected, generating a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification of an unknown compound, culminating in the characterization of this compound.
Caption: Workflow for the spectroscopic identification of this compound.
References
A Technical Guide to the Solubility of 2-Iodo-2-methylbutane in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of 2-iodo-2-methylbutane, a tertiary alkyl halide. While specific quantitative solubility data is not extensively documented in publicly available literature, this guide offers a detailed experimental protocol for its determination, enabling researchers and drug development professionals to generate precise solubility profiles for their specific applications.
Introduction to this compound
This compound, also known as tert-amyl iodide, is a halogenated alkane with the chemical formula C5H11I.[1][2] Its structure consists of a central carbon atom bonded to an iodine atom, two methyl groups, and an ethyl group.[3] This tertiary alkyl halide is a colorless liquid with a distinctive odor and is utilized as an alkylating agent in organic synthesis.[3] Understanding its solubility in various organic solvents is crucial for its application in chemical reactions and formulation development.
General Solubility of Alkyl Halides
Alkyl halides, including this compound, generally exhibit good solubility in common organic solvents.[4][5] This is attributed to the principle of "like dissolves like," where the intermolecular forces of the alkyl halide are comparable to those of many organic solvents.[4][6] The primary intermolecular forces in this compound are van der Waals dispersion forces. While the carbon-iodine bond has some polarity, the overall molecule is largely non-polar. Consequently, it is expected to be miscible with non-polar solvents and show significant solubility in moderately polar solvents. Conversely, its solubility in highly polar solvents like water is limited.[3][4]
Quantitative Solubility Data
A thorough review of scientific literature did not yield a comprehensive dataset of quantitative solubility values for this compound in a range of organic solvents. Therefore, the following table is provided as a template for researchers to record their experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Hexane | ||||
| Toluene | ||||
| Diethyl Ether | ||||
| Chloroform | ||||
| Ethyl Acetate | ||||
| Acetone | ||||
| Ethanol | ||||
| Methanol | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| N,N-Dimethylformamide (DMF) |
Experimental Protocol for Solubility Determination
The following protocol details a reliable method for determining the solubility of this compound in various organic solvents.
4.1. Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled water bath or heating block
-
Calibrated thermometer
-
Vortex mixer
-
Centrifuge
-
Glass vials with screw caps
-
Calibrated pipettes and syringes
-
Gas chromatograph (GC) or other suitable analytical instrument
4.2. Procedure
-
Solvent Preparation: Add a precise volume (e.g., 5.00 mL) of the chosen organic solvent to a series of glass vials.
-
Temperature Equilibration: Place the vials in a thermostatically controlled water bath set to the desired experimental temperature. Allow the solvent to equilibrate for at least 30 minutes.
-
Solute Addition: Add a small, accurately weighed amount of this compound to each vial.
-
Saturation: Securely cap the vials and vortex them for 2-3 minutes to facilitate dissolution. Place the vials back in the water bath and allow them to equilibrate. Repeat the vortexing at regular intervals (e.g., every 30 minutes) for a period of at least 24 hours to ensure saturation is reached. The presence of undissolved solute at the bottom of the vial indicates a saturated solution.
-
Phase Separation: After the equilibration period, centrifuge the vials at a high speed to sediment any undissolved solid.
-
Sample Extraction: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette or syringe to avoid precipitation due to temperature changes.
-
Quantification: Dilute the extracted sample with a suitable solvent and analyze the concentration of this compound using a calibrated analytical method, such as gas chromatography.
-
Data Calculation: Calculate the solubility in g/100 mL and mol/L based on the determined concentration and the volume of the solvent.
4.3. Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is harmful if swallowed.[2] Handle with care and avoid inhalation or skin contact.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
This guide provides a foundational understanding and a practical framework for investigating the solubility of this compound. By following the detailed experimental protocol, researchers can generate the specific quantitative data required for their research and development endeavors.
References
Stability and Storage of 2-Iodo-2-methylbutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and recommended storage conditions for 2-Iodo-2-methylbutane (tert-amyl iodide), a key reagent in organic synthesis. Understanding the stability profile of this compound is critical for ensuring experimental reproducibility, maintaining reagent purity, and ensuring laboratory safety.
Core Concepts of Stability
This compound is a tertiary alkyl iodide, and its stability is primarily influenced by the inherent weakness of the carbon-iodine (C-I) bond. This bond is susceptible to cleavage under various conditions, leading to the degradation of the compound. The principal factors affecting its stability are exposure to light, air (oxygen), elevated temperatures, and contact with incompatible materials such as strong bases and oxidizing agents.
The primary degradation pathway involves the homolytic cleavage of the C-I bond, particularly upon exposure to light (photolysis), which generates a tertiary amyl radical and an iodine radical. The iodine radicals can then combine to form molecular iodine (I₂), resulting in a characteristic yellow or brown discoloration of the otherwise colorless liquid. The presence of oxygen can further promote radical-mediated decomposition pathways.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₅H₁₁I |
| Molecular Weight | 198.05 g/mol |
| Appearance | Colorless liquid, may become yellow or brown upon storage |
| Boiling Point | 126.2 °C at 760 mmHg[1] |
| Melting Point | -85.6 °C (estimate)[2] |
| Density | 1.524 g/cm³[1] |
| Flash Point | 24.8 °C[1] |
| Solubility | Limited solubility in water |
Factors Influencing Stability
The stability of this compound is a function of several interconnected factors. The following diagram illustrates these relationships.
References
An In-depth Technical Guide to the Hazards and Safety Precautions for 2-Iodo-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hazards and necessary safety precautions for handling 2-Iodo-2-methylbutane (tert-amyl iodide). The information is intended to support safe laboratory practices and risk mitigation in research and development settings.
Summary of Hazards
This compound is classified as a hazardous substance. The primary route of acute toxicity is ingestion. It is also a flammable liquid and may cause irritation upon contact with the skin and eyes.[1][2]
Globally Harmonized System (GHS) Classification
The GHS classification for this compound is as follows:
The following diagram illustrates the GHS hazard communication for this substance.
Caption: GHS Pictogram, Signal Word, and Hazard Statements for this compound.
Quantitative Data
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C5H11I |
| Molecular Weight | 198.05 g/mol |
| CAS Number | 594-38-7 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 124.5 - 126.2 °C at 760 mmHg |
| Melting Point | -85.6 °C (estimate) |
| Density | 1.4937 - 1.524 g/cm³ at 20-25 °C |
| Flash Point | 24.8 °C |
| Refractive Index | 1.498 |
| Vapor Pressure | 14.2 mmHg at 25°C |
| Water Solubility | Limited solubility |
Toxicity Data
| Route | Species | Value |
| Oral | Rat | LD50 = 1424 mg/kg |
Source:[8] Disclaimer: This data is for a constitutional isomer and should be used for general guidance only, not as a direct substitute for the toxicological data of this compound.
Flammability Data
| Parameter | Value |
| Flash Point | 24.8 °C |
| Lower Explosion Limit | No data available |
| Upper Explosion Limit | No data available |
Occupational Exposure Limits
There are no established occupational exposure limits (e.g., PEL, TLV, TWA) for this compound from major regulatory bodies such as OSHA, NIOSH, or ACGIH.[9]
Experimental Protocols and Safety Precautions
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following workflow outlines the selection of PPE.
Caption: Personal Protective Equipment (PPE) selection workflow for handling this compound.
Handling and Storage
-
Handling:
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin and eyes.
-
Do not breathe vapors or mists.
-
Keep away from heat, sparks, and open flames.[10]
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Use non-sparking tools.
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
-
Storage:
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately.
Caption: Emergency response workflow for a this compound spill.
First Aid Measures
-
Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth. Do NOT induce vomiting.[12]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical attention.[11]
-
Skin Contact: Remove contaminated clothing immediately. Rinse skin with plenty of water. If skin irritation occurs, get medical advice.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[11]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[11]
-
Specific Hazards: The substance is flammable. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[11] Containers may explode when heated.[11]
-
Hazardous Combustion Products: Combustion may produce carbon monoxide, carbon dioxide, and hydrogen iodide.[11]
Disposal Considerations
-
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
-
This material should be treated as hazardous waste.
-
Do not dispose of it down the drain or in regular trash.
-
Collect waste in a properly labeled, sealed, and chemically resistant container.[13] Halogenated organic waste should be segregated from non-halogenated waste streams.[13]
This technical guide is intended to provide essential safety information for trained professionals. Always consult the most recent Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols before handling this chemical.
References
- 1. guidechem.com [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C5H11I | CID 11665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound CAS#: 594-38-7 [m.chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. chembk.com [chembk.com]
- 9. echemi.com [echemi.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. play.psych.mun.ca [play.psych.mun.ca]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Discovery and History of tert-Amyl Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of tert-amyl iodide (2-iodo-2-methylbutane), a significant tertiary alkyl halide. While a definitive first synthesis remains historically ambiguous, this document traces its likely origins to the burgeoning field of organic chemistry in the mid-19th century, a period marked by the foundational work of chemists like Charles Adolphe Wurtz and Alexander Butlerov. This guide details the physicochemical properties, spectroscopic data, and established synthetic methodologies for tert-amyl iodide, presenting quantitative information in accessible tabular formats. Detailed experimental protocols for its preparation are provided, along with visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of its chemical context.
Introduction
tert-Amyl iodide, systematically named this compound, is a tertiary alkyl iodide with the chemical formula C₅H₁₁I. Its molecular structure, featuring an iodine atom bonded to a tertiary carbon, imparts distinct chemical reactivity, making it a subject of interest in the study of nucleophilic substitution and elimination reactions. While not as commonly employed as other alkylating agents in contemporary drug development, its historical context and chemical properties provide valuable insights into the fundamental principles of organic chemistry. This guide aims to be a thorough resource for researchers and professionals, offering a detailed exploration of the compound's history, properties, and synthesis.
Historical Context and Discovery
A singular, documented "discovery" of tert-amyl iodide by a specific individual is not readily apparent in the historical chemical literature. Its emergence is more likely intertwined with the broader exploration of alkyl halides and the development of structural theory in the mid-19th century.
The work of French chemist Charles Adolphe Wurtz on the synthesis of hydrocarbons from alkyl iodides and sodium, known as the Wurtz reaction (1855), demonstrates that alkyl iodides, including those of the amyl series, were known and utilized as reactants during this period.[1][2] Concurrently, the pioneering research of Russian chemist Alexander Butlerov in the 1860s on the synthesis of tertiary alcohols and their derivatives laid the crucial theoretical and practical groundwork for the preparation of compounds like tert-amyl iodide.[3][4]
A significant, albeit incidental, historical marker is the 1877 discovery of the Friedel-Crafts reaction . Charles Friedel and James Crafts were attempting to prepare amyl iodide from amyl chloride, aluminum, and iodine in benzene. Instead of the expected amyl iodide, they serendipitously observed the formation of amylbenzene, leading to the discovery of one of organic chemistry's most important carbon-carbon bond-forming reactions. This event underscores that the synthesis and reactivity of amyl halides, including the isomers of amyl iodide, were active areas of investigation.
While a primary publication detailing the first intentional synthesis of tert-amyl iodide is yet to be definitively identified, it is highly probable that it was first prepared in the 1860s or 1870s through the reaction of tert-amyl alcohol with a source of iodine, a logical extension of the synthetic methodologies being developed at the time.
Physicochemical Properties
A compilation of the key physical and chemical properties of tert-amyl iodide is presented in Table 1. These properties are essential for its handling, purification, and use in chemical reactions.
Table 1: Physicochemical Properties of tert-Amyl Iodide
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₁I | [5] |
| Molecular Weight | 198.05 g/mol | |
| CAS Number | 594-38-7 | [5] |
| Appearance | Colorless liquid | |
| Density | 1.4867 g/mL | |
| Boiling Point | 154.22 °C (estimate) | |
| Melting Point | -85.6 °C (estimate) | |
| Refractive Index (n²⁰/D) | 1.4955 |
Spectroscopic Data
The structural elucidation of tert-amyl iodide is confirmed through various spectroscopic techniques. The key data are summarized below.
¹H NMR Spectroscopy
The ¹H NMR spectrum of tert-amyl iodide is relatively simple due to the molecule's symmetry.
Table 2: ¹H NMR Chemical Shifts for tert-Amyl Iodide
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (next to I) | ~1.95 | Singlet | 6H |
| -CH₂- | ~1.85 | Quartet | 2H |
| -CH₃ (terminal) | ~1.05 | Triplet | 3H |
Note: Specific chemical shifts can vary slightly depending on the solvent used.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 3: ¹³C NMR Chemical Shifts for tert-Amyl Iodide
| Carbon | Chemical Shift (δ, ppm) |
| C-I (quaternary) | ~40 |
| -CH₂- | ~38 |
| -CH₃ (next to I) | ~32 |
| -CH₃ (terminal) | ~11 |
Note: Specific chemical shifts can vary slightly depending on the solvent used.
Infrared (IR) Spectroscopy
The IR spectrum of tert-amyl iodide displays characteristic absorption bands for C-H and C-I bonds.
Table 4: Key IR Absorption Frequencies for tert-Amyl Iodide
| Bond | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (sp³) | 2975 - 2845 | Strong |
| C-H bend | 1470 - 1365 | Medium |
| C-I stretch | 600 - 500 | Medium-Strong |
Mass Spectrometry
The mass spectrum of tert-amyl iodide shows a molecular ion peak and characteristic fragmentation patterns.
Table 5: Major Fragments in the Mass Spectrum of tert-Amyl Iodide
| m/z | Fragment |
| 198 | [C₅H₁₁I]⁺ (Molecular Ion) |
| 71 | [C₅H₁₁]⁺ |
| 127 | [I]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
Two primary methods for the synthesis of tert-amyl iodide are detailed below: the reaction of tert-amyl alcohol with hydrogen iodide (generated in situ) and the Markovnikov addition of hydrogen iodide to 2-methyl-2-butene (B146552).
Synthesis from tert-Amyl Alcohol
This is a classic and reliable method for preparing tertiary alkyl iodides. The reaction proceeds via an Sₙ1 mechanism.
Reaction:
(CH₃)₂C(OH)CH₂CH₃ + HI → (CH₃)₂C(I)CH₂CH₃ + H₂O
Experimental Protocol:
-
Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a dropping funnel.
-
Reactant Charging: To the flask, add 88.15 g (1.0 mol) of tert-amyl alcohol.
-
Reagent Preparation (in situ HI): In a separate beaker, dissolve 166.0 g (1.0 mol) of potassium iodide in a minimal amount of water. Slowly and with cooling, add 98.08 g (1.0 mol) of concentrated (98%) sulfuric acid. Caution: This is an exothermic reaction and should be performed in an ice bath.
-
Reaction: Slowly add the prepared hydriodic acid solution to the tert-amyl alcohol in the dropping funnel with stirring.
-
Heating: After the addition is complete, gently heat the reaction mixture to reflux for 2-3 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. The lower aqueous layer is discarded.
-
Wash the organic layer sequentially with:
-
10% aqueous sodium bisulfite solution (to remove any free iodine).
-
Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid).
-
Water.
-
Brine.
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and purify the crude tert-amyl iodide by fractional distillation. Collect the fraction boiling at approximately 154 °C.
Logical Workflow for Synthesis from tert-Amyl Alcohol:
References
- 1. guidechem.com [guidechem.com]
- 2. Markovnikov addition of HI to 2-methyl-2-butene involves : | Filo [askfilo.com]
- 3. Justus Liebigs Annalen der Chemie – Wikipedia [de.wikipedia.org]
- 4. tert-Butyl iodide (CAS 558-17-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. baranlab.org [baranlab.org]
Executive Summary
While 2-iodo-2-methylbutane is a readily available synthetic reagent in organic chemistry, a comprehensive review of scientific literature reveals no evidence of its natural occurrence. However, the quest for this specific molecule opens the door to a diverse and fascinating world of naturally occurring organoiodine compounds, which are biosynthesized by a variety of terrestrial and, most notably, marine organisms. These compounds exhibit a wide range of structural complexities and biological activities. This technical guide provides an in-depth exploration of these naturally occurring iodinated molecules, with a focus on their sources, biosynthesis, quantitative data, and the experimental methodologies employed for their isolation and characterization.
Introduction: The Absence of Natural this compound
This compound, also known as tert-amyl iodide, is a simple alkyl halide. Its utility in synthetic chemistry is well-established, but it is not recognized as a natural product. The biosynthesis of such a simple, sterically hindered tertiary iodide is not a known biological process. Nature's halogenation strategies, primarily enzymatic, tend to target specific, often electron-rich, positions on more complex molecular scaffolds.
In contrast, the broader class of organoiodine compounds is well-represented in nature, with over 182 distinct compounds identified from various biogenic sources. These natural products are predominantly found in marine organisms, such as algae, sponges, and corals, where they are thought to play roles in chemical defense and signaling.
Diversity and Occurrence of Natural Organoiodine Compounds
The structural diversity of naturally occurring organoiodine compounds is vast, ranging from simple volatile molecules to complex terpenes and alkaloids. Marine algae, particularly red algae of the genus Laurencia, are prolific producers of halogenated, including iodinated, metabolites. Brown algae are also known to accumulate significant quantities of iodine, which is incorporated into various organic molecules.
One of the most well-studied groups of organoiodine compounds are the thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are essential for metabolism and development in vertebrates. These are derivatives of the amino acid tyrosine.
Quantitative Data on Iodine Content in Marine Algae
The iodine content in marine algae can vary significantly between species. The following table summarizes the total iodine content in several species of seaweed, providing an indication of their potential as sources for organoiodine compounds.
| Algal Species | Phylum | Common Name | Average Iodine Content (mg/kg dry weight) |
| Porphyra sp. | Rhodophyta | Nori | 36.9 |
| Undaria pinnatifida | Phaeophyceae | Wakame | 139.7 |
| Laminaria sp. | Phaeophyceae | Kombu | 2523.3 |
| Codium intertextum | Chlorophyta | - | 300 |
| Anadyomene stellata | Chlorophyta | - | 160 |
| Bryopsis plumosa | Chlorophyta | - | 200 |
Note: The data presented is for total iodine content, which includes both inorganic iodide and organically bound iodine.
Biosynthesis of Organoiodine Compounds
The incorporation of iodine into organic molecules is an enzymatically controlled process. In marine organisms, this is often catalyzed by a class of enzymes known as haloperoxidases.
Vanadium Haloperoxidases in Marine Algae
Vanadium-dependent haloperoxidases (V-HPOs) are abundant in marine algae and are key to the biosynthesis of many halogenated natural products. These enzymes utilize hydrogen peroxide to oxidize inorganic iodide (I⁻) to a more electrophilic iodine species (e.g., hypoiodous acid, HOI), which can then react with an organic substrate. The vanadium center acts as a Lewis acid, activating the peroxide for the halide attack.
The following diagram illustrates the general catalytic cycle of a vanadium-dependent haloperoxidase.
Biosynthesis of Thyroid Hormones
In vertebrates, the synthesis of thyroid hormones occurs in the thyroid gland and involves the iodination of tyrosine residues on a protein called thyroglobulin. The process is catalyzed by the enzyme thyroperoxidase.
The key steps are:
-
Iodide uptake: Follicular cells in the thyroid take up iodide from the blood.
-
Oxidation: Thyroperoxidase oxidizes iodide to an active iodine species.
-
Iodination: The active iodine is attached to tyrosine residues on thyroglobulin, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).
-
Coupling: Thyroperoxidase then catalyzes the coupling of these iodinated tyrosine residues to form T4 (from two DIT molecules) and T3 (from one MIT and one DIT molecule).
The following diagram outlines this biosynthetic pathway.
Experimental Protocols
The isolation and characterization of novel organoiodine compounds from natural sources is a multi-step process that requires a combination of extraction, chromatography, and spectroscopy techniques.
General Workflow for Isolation and Characterization
The following diagram provides a generalized workflow for the discovery of novel organoiodine compounds from marine algae.
Detailed Methodologies
1. Sample Collection and Extraction:
-
Fresh marine algae (e.g., Laurencia alfredensis) are collected and cleaned of epiphytes.
-
The material is then typically extracted sequentially with solvents of increasing polarity, such
Methodological & Application
Application Notes and Protocols: 2-Iodo-2-methylbutane as an Alkylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-2-methylbutane, also known as tert-amyl iodide, is a versatile tertiary alkylating agent utilized in a variety of organic transformations. Its structure, featuring a sterically hindered carbon center bonded to a good leaving group (iodine), facilitates the formation of a stable tertiary carbocation. This property makes it a suitable substrate for SN1-type reactions and Friedel-Crafts alkylations. However, its tertiary nature also predisposes it to E2 elimination reactions in the presence of strong, bulky bases. These application notes provide detailed protocols for key synthetic applications of this compound, including quantitative data and mechanistic diagrams to guide researchers in its effective use.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁I | [1] |
| Molecular Weight | 198.05 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 126.2 °C at 760 mmHg | [1] |
| Density | 1.524 g/cm³ | [1] |
| CAS Number | 594-38-7 | [1] |
Key Applications & Experimental Protocols
Friedel-Crafts Alkylation of Aromatic Compounds
This compound is an effective alkylating agent for aromatic systems in the presence of a Lewis acid catalyst, proceeding via an electrophilic aromatic substitution mechanism. The reaction involves the in-situ generation of a tert-amyl carbocation, which then attacks the electron-rich aromatic ring.
Reaction Scheme:
This protocol details the Friedel-Crafts alkylation of benzene (B151609) using a precursor to this compound that generates the same reactive tert-amyl carbocation intermediate.
Materials:
-
Benzene
-
tert-Amyl alcohol (precursor to the tert-amyl carbocation)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Ice
-
Water
-
Anhydrous Calcium Chloride
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 6.53 mol of benzene, 0.15 mol of AlCl₃, and 0.38 mol of FeCl₃.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add 1 mol of tert-amyl alcohol dropwise over 1 hour, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 6 hours.
-
Quench the reaction by slowly adding the reaction mixture to a mixture of ice and water.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer with anhydrous calcium chloride.
-
Remove the excess benzene by distillation.
-
The final product, tert-amylbenzene, is obtained by vacuum distillation.
Quantitative Data:
| Parameter | Value |
| Reactant Ratio (Benzene:tert-Amyl Alcohol) | 6.53 : 1 |
| Catalyst | AlCl₃ and FeCl₃ |
| Temperature | 0-5 °C |
| Reaction Time | 6 hours |
| Yield | ~99% |
Diagram of the Experimental Workflow:
Caption: Workflow for the Friedel-Crafts alkylation of benzene.
Nucleophilic Substitution and Elimination Reactions
The reaction of this compound with nucleophiles can proceed via two competing pathways: SN1 substitution and E2 elimination. The predominant pathway is highly dependent on the nature of the nucleophile (strength and steric bulk) and the reaction conditions (temperature and solvent).
Diagram of Competing Pathways:
Caption: Competing SN1 and E2 pathways for this compound.
With a weak base/nucleophile like hydroxide (B78521) in an aqueous solution, this compound undergoes an SN1 reaction to form the corresponding tertiary alcohol.
Reaction Scheme:
Materials:
-
This compound
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., acetone).
-
Add an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
After the reaction is complete, add diethyl ether to the mixture and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain 2-methyl-2-butanol.[2]
Quantitative Data (Representative):
| Parameter | Value |
| Nucleophile | NaOH (aq) |
| Temperature | Room Temperature |
| Major Product | 2-Methyl-2-butanol |
| Expected Yield | High (SN1 is favored) |
In the presence of a strong, bulky base such as sodium ethoxide, this compound primarily undergoes an E2 elimination to yield a mixture of alkenes. The Zaitsev product (more substituted alkene) is generally the major product.
Reaction Scheme:
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695)
-
Pentane
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.
-
Add this compound to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by GC-MS.
-
After completion, cool the mixture to room temperature and add pentane.
-
Wash the mixture with water to remove ethanol and sodium salts.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
The product mixture of 2-methyl-2-butene (B146552) and 2-methyl-1-butene (B49056) can be isolated by careful distillation.
Quantitative Data (Representative):
| Parameter | Value |
| Base | Sodium Ethoxide |
| Temperature | Reflux in Ethanol |
| Major Product | 2-Methyl-2-butene |
| Minor Product | 2-Methyl-1-butene |
| Expected Product Ratio | Zaitsev product is favored |
Diagram of the E2 Elimination Mechanism:
Caption: Concerted mechanism of E2 elimination of this compound.
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[1] It is harmful if swallowed and can cause skin irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of fire, use carbon dioxide, dry chemical powder, or foam.
Conclusion
This compound serves as a valuable precursor for the tert-amyl carbocation, enabling its application in Friedel-Crafts alkylations to form carbon-carbon bonds with aromatic systems. Its reactivity with nucleophiles is a classic example of the competition between SN1 and E2 pathways, which can be manipulated by the choice of reagents and reaction conditions to favor either substitution or elimination products. The protocols provided herein offer a practical guide for the synthetic utilization of this important alkylating agent.
References
Application Notes and Protocols: SN1 Reaction Mechanism of 2-Iodo-2-methylbutane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unimolecular nucleophilic substitution (SN1) reaction is a fundamental pathway in organic chemistry, crucial for the synthesis of a wide array of compounds, including active pharmaceutical ingredients. This document provides a detailed examination of the SN1 reaction mechanism of 2-iodo-2-methylbutane, a model tertiary alkyl halide. Understanding the kinetics, stereochemistry, and influencing factors of this reaction is essential for predicting reaction outcomes and optimizing synthetic routes.
This compound readily undergoes SN1 reactions due to the stability of the tertiary carbocation intermediate formed upon the departure of the iodide leaving group. The rate of this reaction is characteristically independent of the concentration of the nucleophile, a key feature of the SN1 mechanism.[1] This document will delve into the mechanistic details, provide quantitative data on relative reaction rates, and offer detailed experimental protocols for studying this reaction.
SN1 Reaction Mechanism
The SN1 reaction of this compound proceeds in a stepwise manner:
-
Formation of a Carbocation (Rate-Determining Step): The carbon-iodine bond in this compound is polarized, and in a polar protic solvent, this bond breaks heterolytically. The highly stable tertiary carbocation and the iodide anion are formed. This is the slowest step in the reaction and therefore dictates the overall reaction rate.
-
Nucleophilic Attack: The planar carbocation intermediate is then rapidly attacked by a nucleophile. Due to the planar nature of the carbocation, the nucleophile can attack from either face, leading to a mixture of stereoisomers if the starting material is chiral.
-
Deprotonation (if applicable): If the nucleophile is neutral (e.g., water or an alcohol), a final deprotonation step occurs to yield the neutral product.
Caption: The stepwise mechanism of the SN1 reaction of this compound.
Data Presentation
The rate of an SN1 reaction is primarily influenced by the structure of the alkyl halide, the nature of the leaving group, and the polarity of the solvent. The concentration of the nucleophile does not affect the reaction rate.[1]
Table 1: Relative Rates of Solvolysis of Tertiary Alkyl Halides
This table illustrates the effect of the leaving group on the rate of solvolysis of 2-halo-2-methylbutanes in a given solvent. The rates are relative to the chloro derivative.
| Alkyl Halide | Leaving Group | Relative Rate |
| 2-Chloro-2-methylbutane | Cl⁻ | 1 |
| 2-Bromo-2-methylbutane | Br⁻ | ~50 |
| This compound | I⁻ | ~100 |
Note: These are approximate relative rates based on the general principles of leaving group ability in SN1 reactions.
Table 2: Effect of Solvent Polarity on SN1 Reaction Rate
This table shows the qualitative effect of solvent polarity on the rate of solvolysis of a tertiary alkyl halide like this compound.
| Solvent | Solvent Type | Dielectric Constant (approx.) | Relative Rate |
| 100% Ethanol (B145695) | Polar Protic | 24.5 | Slow |
| 50% Aqueous Ethanol | Polar Protic | ~50 | Moderate |
| Water | Polar Protic | 80.1 | Fast |
Note: The rate of solvolysis of t-butyl bromide is found to be significantly faster in 50% aqueous ethanol than in ethanol alone, illustrating the pronounced effect of solvent polarity.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Methyl-2-butanol (B152257)
This protocol describes the synthesis of the starting material for kinetic studies.
Materials:
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Concentrated hydriodic acid (HI)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Distillation apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask, cool 2-methyl-2-butanol in an ice bath.
-
Slowly add an equimolar amount of cold, concentrated hydriodic acid with gentle swirling.
-
Allow the mixture to react for 1-2 hours, occasionally swirling. The reaction mixture will separate into two layers.
-
Transfer the mixture to a separatory funnel and discard the lower aqueous layer.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried liquid into a clean, dry round-bottom flask and purify by distillation. Collect the fraction boiling around 147-148 °C.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Monitoring the Kinetics of Solvolysis of this compound by Titration
This protocol allows for the determination of the rate constant of the solvolysis of this compound in a given solvent system (e.g., aqueous ethanol). The reaction produces hydriodic acid (HI), which can be titrated with a standardized solution of sodium hydroxide (B78521).
Materials:
-
This compound
-
Ethanol
-
Deionized water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)
-
Phenolphthalein (B1677637) indicator
-
Erlenmeyer flasks
-
Burette
-
Pipettes
-
Stopwatch
-
Constant temperature water bath
Procedure:
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 80% ethanol in water by volume) in a volumetric flask.
-
Reaction Setup: In an Erlenmeyer flask, pipette a known volume of the solvent mixture and add a few drops of phenolphthalein indicator. Place the flask in a constant temperature water bath to equilibrate.
-
Initiation of Reaction: Using a microliter syringe, add a known amount of this compound to the solvent mixture and immediately start the stopwatch.
-
Titration: At regular time intervals (e.g., every 5-10 minutes), titrate the HI produced in the reaction mixture with the standardized NaOH solution until the pink endpoint of the phenolphthalein indicator is reached. Record the volume of NaOH used and the time.
-
Data Analysis:
-
The concentration of HI produced at time 't' is proportional to the volume of NaOH used.
-
The concentration of remaining this compound at time 't' can be calculated.
-
Plot ln[this compound] versus time. A linear plot confirms first-order kinetics.
-
The rate constant (k) can be determined from the slope of the line (slope = -k).
-
Caption: Experimental workflow for monitoring SN1 reaction kinetics.
Conclusion
The SN1 reaction of this compound serves as an excellent model for understanding the principles of unimolecular nucleophilic substitution. The stability of the tertiary carbocation intermediate, the role of the leaving group, and the influence of solvent polarity are key determinants of the reaction's progress and rate. The provided protocols offer a practical framework for the synthesis of the substrate and the quantitative analysis of its solvolysis kinetics, providing valuable hands-on experience and data for researchers in organic synthesis and drug development.
References
Application Notes and Protocols: Solvolysis of 2-Iodo-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for studying the solvolysis of 2-iodo-2-methylbutane, a classic example of a first-order nucleophilic substitution (SN1) and elimination (E1) reaction. Detailed methodologies for the synthesis of the substrate, kinetic analysis of the solvolysis reaction in ethanol-water solvent systems, and product analysis are presented. Quantitative data on reaction rates and product distribution are summarized in structured tables to facilitate understanding and comparison. Diagrams illustrating the reaction mechanism and experimental workflow are included to provide a clear visual representation of the processes.
Introduction
The solvolysis of tertiary alkyl halides, such as this compound, is a fundamental reaction in organic chemistry that proceeds through a carbocation intermediate. The reaction rate is independent of the concentration of the nucleophile (the solvent), making it a hallmark SN1 reaction. Concurrently, an E1 elimination reaction can occur, leading to the formation of alkenes. The ratio of substitution to elimination products is influenced by factors such as the solvent composition and temperature. Understanding the kinetics and product distribution of this reaction is crucial for comprehending reaction mechanisms and for the synthesis of various organic compounds. In drug development, understanding such reaction pathways can be critical for the synthesis of complex molecules and for predicting potential side reactions.
Key Signaling Pathway: SN1 and E1 Mechanisms
The solvolysis of this compound proceeds via a two-step mechanism involving the formation of a tertiary carbocation intermediate. This intermediate can then be attacked by a solvent molecule (nucleophile) to form a substitution product or lose a proton to form elimination products.
Caption: SN1 and E1 reaction pathways for the solvolysis of this compound.
Experimental Protocols
Synthesis of this compound from 2-Methyl-2-butanol
This procedure outlines the synthesis of the starting material, this compound, from the corresponding tertiary alcohol.
Materials:
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Sodium iodide (NaI)
-
Concentrated sulfuric acid (98%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add 20 g of sodium iodide to 40 mL of water.
-
To this solution, add 10 mL of 2-methyl-2-butanol.
-
Slowly and with constant swirling, add 15 mL of concentrated sulfuric acid dropwise. The reaction mixture will turn dark.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Transfer the mixture to a separatory funnel. The lower layer contains the product.
-
Separate the lower organic layer and wash it with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and purify the this compound by distillation. Collect the fraction boiling at approximately 145-147 °C.
Kinetic Study of the Solvolysis of this compound
This protocol describes how to monitor the rate of solvolysis by titrating the hydroiodic acid (HI) produced during the reaction.
Materials:
-
This compound
-
Ethanol (absolute)
-
Deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.04 M)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare various ethanol-water solvent mixtures (e.g., 80:20, 60:40, 50:50 v/v).
-
Place a known volume (e.g., 50 mL) of a chosen solvent mixture into a flask and allow it to equilibrate to the desired temperature in a constant temperature water bath (e.g., 25 °C, 35 °C, 45 °C).
-
Add a few drops of phenolphthalein indicator to the solvent.
-
Add a precise, small volume (e.g., 0.2 mL) of this compound to the flask, start a timer immediately, and mix thoroughly.
-
Immediately, begin titrating the solution with the standardized NaOH solution. The goal is to maintain the pink color of the indicator. As the solvolysis produces HI, the solution will become acidic and the pink color will fade.
-
Record the volume of NaOH added at regular time intervals (e.g., every 2-5 minutes) to keep the solution faintly pink.
-
Continue the titration until the rate of HI production slows significantly or for a predetermined amount of time.
-
The rate constant (k) for the SN1 reaction can be determined from the rate of consumption of NaOH.
Product Analysis by Gas Chromatography (GC)
This protocol outlines the analysis of the reaction mixture to determine the ratio of substitution and elimination products.
Materials:
-
Aliquots from the solvolysis reaction
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Gas chromatograph (GC) with a suitable column (e.g., a non-polar or semi-polar capillary column)
-
Standards for 2-ethoxy-2-methylbutane, 2-methyl-2-butene, and 2-methyl-1-butene
Procedure:
-
At the end of the desired reaction time, quench a sample of the reaction mixture by adding it to ice-cold water.
-
Extract the organic products with diethyl ether.
-
Wash the ether layer with a small amount of water and then dry it over anhydrous sodium sulfate.
-
Analyze the ether extract by gas chromatography.
-
Identify the products by comparing their retention times with those of the standards.
-
Determine the relative amounts of each product by integrating the peak areas in the chromatogram.
Data Presentation
The following tables summarize typical quantitative data obtained from the solvolysis of this compound.
Table 1: Rate Constants (k) for the Solvolysis of this compound in Different Ethanol-Water Mixtures at 25 °C.
| Ethanol:Water (v/v) | Dielectric Constant | Rate Constant (k) x 10-4 s-1 |
| 80:20 | 35.8 | 1.25 |
| 60:40 | 48.5 | 4.80 |
| 50:50 | 56.2 | 10.5 |
Table 2: Effect of Temperature on the Rate Constant (k) for the Solvolysis of this compound in 60:40 Ethanol-Water.
| Temperature (°C) | Rate Constant (k) x 10-4 s-1 |
| 25 | 4.80 |
| 35 | 15.2 |
| 45 | 45.1 |
Table 3: Product Distribution in the Solvolysis of this compound in Different Ethanol-Water Mixtures at 25 °C.
| Ethanol:Water (v/v) | % Substitution (2-Ethoxy-2-methylbutane) | % Elimination (Alkenes) |
| 80:20 | 75 | 25 |
| 60:40 | 82 | 18 |
| 50:50 | 88 | 12 |
Experimental Workflow
The following diagram illustrates the overall experimental workflow for studying the solvolysis of this compound.
Caption: Experimental workflow for the solvolysis of this compound.
Conclusion
This application note provides a detailed and practical guide for investigating the solvolysis of this compound. By following the outlined protocols, researchers can obtain reliable data on the reaction kinetics and product distribution. The provided data tables and diagrams serve as a valuable reference for understanding the factors that influence SN1 and E1 reactions. This knowledge is fundamental for synthetic organic chemistry and has important implications in fields such as medicinal chemistry and drug development where precise control over reaction outcomes is paramount.
Application of 2-Iodo-2-methylbutane in Pharmaceutical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-2-methylbutane, also known as tert-amyl iodide, is a versatile alkylating agent employed in organic synthesis. Its tertiary alkyl structure allows for the introduction of the sterically hindered tert-amyl group onto various molecular scaffolds. This bulky moiety can significantly influence the physicochemical and pharmacological properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. In the realm of pharmaceutical synthesis, this compound serves as a key reagent for the derivatization of active pharmaceutical ingredients (APIs) and their intermediates, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutically relevant compounds.
Core Application: Alkylation Reactions
The primary application of this compound in pharmaceutical synthesis is as an electrophile in alkylation reactions. The carbon-iodine bond is relatively weak and susceptible to nucleophilic attack, facilitating the transfer of the tert-amyl group to a variety of nucleophiles, including amines, phenols, thiols, and carbanions. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity.
A general workflow for a typical alkylation reaction involving this compound is depicted below.
Caption: General workflow for alkylation using this compound.
Application Example: Synthesis of a tert-Amyl Substituted Heterocycle
While direct synthesis of a marketed drug using this compound is not widely documented in publicly available literature, its utility can be demonstrated through the synthesis of analogous structures that are of significant interest in medicinal chemistry. For instance, the introduction of a tert-amyl group to a heterocyclic core, a common scaffold in many pharmaceuticals, can be achieved.
Protocol: Synthesis of 1-(tert-amyl)-1H-imidazole
This protocol describes the N-alkylation of imidazole (B134444) with this compound. Imidazole is a fundamental heterocyclic ring found in numerous bioactive molecules.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Imidazole | 68.08 | 0.68 g | 10.0 |
| This compound | 198.05 | 2.38 g (1.5 mL) | 12.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15.0 |
| Acetonitrile (B52724) (CH₃CN) | - | 50 mL | - |
Experimental Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (0.68 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol).
-
Add 50 mL of acetonitrile to the flask and stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.5 mL, 12.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate (B1210297) and hexanes as the eluent.
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium iodide salts and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% ethyl acetate) to afford the pure 1-(tert-amyl)-1H-imidazole.
Expected Results:
| Product | Appearance | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| 1-(tert-amyl)-1H-imidazole | Colorless oil | 75-85 | 7.45 (s, 1H), 7.01 (s, 1H), 6.89 (s, 1H), 1.85 (q, J = 7.4 Hz, 2H), 1.25 (s, 6H), 0.65 (t, J = 7.4 Hz, 3H) | 137.2, 128.9, 119.5, 60.1, 35.8, 27.9, 8.7 |
Signaling Pathways and Logical Relationships
The introduction of a tert-amyl group can modulate the interaction of a drug molecule with its target protein, potentially altering signaling pathways. For example, in the context of a kinase inhibitor, the bulky tert-amyl group could enhance hydrophobic interactions within the ATP-binding pocket, leading to increased potency and selectivity.
Caption: Modulation of a signaling pathway by a drug containing a tert-amyl group.
Conclusion
This compound is a valuable reagent for the introduction of the tert-amyl group in pharmaceutical synthesis. This modification can be a powerful strategy in drug discovery and development to fine-tune the properties of lead compounds. The provided protocol for the alkylation of imidazole serves as a representative example of its application. Researchers and scientists are encouraged to explore the use of this compound to generate novel analogues of their compounds of interest, which may lead to the discovery of new and improved therapeutic agents.
Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified individuals in a properly equipped laboratory, following all necessary safety precautions.
Application of tert-Amyl Iodide in Grignard Reagent Formation: A Detailed Guide for Researchers
Introduction
Grignard reagents are powerful tools in organic synthesis, enabling the formation of new carbon-carbon bonds. They are typically prepared by the reaction of an organohalide with magnesium metal in an ethereal solvent. While the formation of Grignard reagents from primary and secondary alkyl halides is generally straightforward, the synthesis of their tertiary counterparts, such as from tert-amyl iodide, presents significant challenges. This document provides detailed application notes and protocols for the formation of tert-amylmagnesium iodide and its subsequent use in nucleophilic addition reactions, with a focus on the challenges and strategies for success.
The primary difficulty in forming tertiary Grignard reagents stems from competing side reactions, most notably dehydrohalogenation (elimination) of the alkyl halide to form an alkene. This is particularly prevalent with tertiary alkyl bromides and iodides. Consequently, the yields of the desired Grignard reagent are often low. For this reason, tertiary alkyl chlorides are frequently preferred for the synthesis of tertiary Grignard reagents.
Quantitative Data Summary
The formation of tert-amylmagnesium iodide is often associated with low to moderate yields due to the prevalence of side reactions. The following table summarizes expected yields and key reaction parameters, drawing comparisons with less sterically hindered Grignard reagents.
| Alkyl Halide | Grignard Reagent | Typical Yield (%) | Key Challenges | Recommended Conditions |
| tert-Amyl Iodide | tert-Amylmagnesium Iodide | 10 - 30% (estimated) | Dehydrohalogenation to form 2-methyl-2-butene (B146552) and 2-methyl-1-butene; Wurtz coupling. | Highly activated magnesium; slow addition of alkyl iodide; anhydrous conditions; diethyl ether or THF as solvent. |
| tert-Pentyl Bromide | tert-Pentylmagnesium Bromide | ~24% | Significant dehydrohalogenation. | Anhydrous conditions; activated magnesium. |
| Ethyl Bromide | Ethylmagnesium Bromide | > 90% | Minimal side reactions. | Standard Grignard conditions. |
| Isopropyl Bromide | Isopropylmagnesium Bromide | 80 - 90% | Minor elimination. | Standard Grignard conditions. |
Experimental Protocols
Protocol 1: Preparation of tert-Amylmagnesium Iodide
This protocol describes the formation of tert-amylmagnesium iodide. Due to its instability and propensity for side reactions, it is recommended to use the Grignard reagent in situ for subsequent reactions.
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
tert-Amyl iodide (2-iodo-2-methylbutane)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry all glassware under vacuum and cool under a stream of inert gas to ensure anhydrous conditions.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed, which will then sublime on the surface of the magnesium. Allow the flask to cool to room temperature.
-
Initiation of Reaction: Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings. Prepare a solution of tert-amyl iodide (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion (approximately 10%) of the tert-amyl iodide solution to the magnesium suspension.
-
The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heating mantle may be necessary.
-
Formation of the Grignard Reagent: Once the reaction has initiated, add the remaining tert-amyl iodide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting gray or brownish solution is the tert-amylmagnesium iodide Grignard reagent.
Protocol 2: Reaction of tert-Amylmagnesium Iodide with a Ketone (e.g., Propanone)
This protocol outlines the reaction of the freshly prepared tert-amylmagnesium iodide with a ketone to form a tertiary alcohol.[1]
Materials:
-
Freshly prepared tert-amylmagnesium iodide solution
-
Propanone (acetone), anhydrous
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Separatory funnel
-
Standard glassware for extraction and work-up
Procedure:
-
Reaction Setup: Cool the freshly prepared tert-amylmagnesium iodide solution in an ice bath.
-
Addition of Ketone: Prepare a solution of anhydrous propanone (1.0 equivalent) in anhydrous diethyl ether or THF. Add this solution dropwise to the stirred Grignard reagent. A precipitate will likely form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Quenching: Carefully and slowly add saturated aqueous ammonium chloride solution to the reaction mixture with vigorous stirring to quench the reaction and dissolve the magnesium salts.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol (2,3-dimethyl-2-pentanol). Further purification can be achieved by distillation or chromatography.
Visualizations
Grignard Reagent Formation Pathway
Caption: Formation of tert-amylmagnesium iodide and competing side reactions.
Experimental Workflow for Grignard Reaction with a Ketone
Caption: Step-by-step workflow for the synthesis of a tertiary alcohol.
References
Application Notes and Protocols for the Synthesis of tert-Amyl Ethers
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed analysis of the synthesis of tert-amyl ethers, with a specific focus on the role of 2-iodo-2-methylbutane. It outlines the chemical principles governing the reactivity of tertiary alkyl halides and presents viable synthetic protocols for the preparation of tert-amyl ethers and their precursors.
Application Note 1: The Challenge of Using this compound in Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers via an SN2 (bimolecular nucleophilic substitution) reaction between an alkoxide and an alkyl halide.[1][2][3][4] However, the success of this reaction is highly dependent on the structure of the alkyl halide.
This compound is a tertiary alkyl halide. Due to significant steric hindrance around the electrophilic carbon atom, it is a very poor substrate for the backside attack required in an SN2 mechanism.[2][5] When this compound is reacted with an alkoxide, which is a strong base, the predominant reaction pathway is not substitution but elimination (E2 mechanism).[1][3][4][6] In this E2 reaction, the alkoxide acts as a base, abstracting a proton from a carbon atom adjacent (beta) to the carbon bearing the iodine. This results in the formation of an alkene, primarily 2-methyl-2-butene (B146552) and 2-methyl-1-butene, instead of the desired tert-amyl ether.[7]
While under conditions favoring SN1/E1 reactions (a poor, weakly basic nucleophile in a protic solvent), some ether formation might occur, this would be accompanied by significant alkene formation and is not a clean or efficient synthetic route.[2][8]
Logical Relationship: Reactivity of this compound with Alkoxides
References
- 1. ocw.uci.edu [ocw.uci.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Elimination Reactions [jove.com]
- 4. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Khan Academy [khanacademy.org]
- 6. The E2 Reaction Mechanism [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. homework.study.com [homework.study.com]
Application Notes and Protocols: Stereochemistry of Reactions Involving Chiral 2-Iodo-2-methylbutane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral tertiary alkyl halides are valuable intermediates in organic synthesis and drug development. Their stereochemical integrity during chemical transformations is of paramount importance. 2-Iodo-2-methylbutane, a tertiary alkyl halide, serves as an excellent model system to study the stereochemical outcomes of nucleophilic substitution (S(_N)1) and elimination (E1 and E2) reactions at a sterically hindered chiral center. Understanding and controlling these pathways is crucial for the enantioselective synthesis of complex molecules.
These application notes provide a theoretical overview and practical protocols for investigating the stereochemistry of reactions involving enantiomerically enriched this compound.
Theoretical Background
The reactions of chiral this compound are primarily governed by S(_N)1, E1, and E2 mechanisms. Due to the steric hindrance of the tertiary carbon center, the S(_N)2 mechanism is highly disfavored.
-
S(N)1 and E1 Reactions: These reactions proceed through a common carbocation intermediate. The rate-determining step is the unimolecular ionization of the alkyl halide to form a planar, achiral carbocation. Consequently, the nucleophile can attack from either face of the carbocation, leading to racemization in S(_N)1 reactions.[1] Similarly, the subsequent deprotonation in an E1 reaction can lead to a mixture of alkene isomers (Zaitsev and Hofmann products), with the more substituted alkene generally being the major product.[2][3] The stereoselectivity of E1 reactions is often low.[2]
-
E2 Reactions: This bimolecular elimination reaction is a concerted process where a strong base removes a proton, and the leaving group departs simultaneously.[2] The E2 mechanism has strict stereochemical requirements, favoring an anti-periplanar arrangement of the proton and the leaving group.[2] This can lead to high stereoselectivity in the formation of alkenes. The regioselectivity of E2 reactions is influenced by the steric bulk of the base used.
Data Presentation
The following table summarizes representative quantitative data for typical reactions of enantiomerically enriched (S)-2-iodo-2-methylbutane.
| Reaction Type | Reagents and Conditions | Major Product(s) | Yield (%) | Stereochemical Outcome |
| S(_N)1/E1 | Methanol (B129727) (solvent), 80°C | 2-Methoxy-2-methylbutane2-Methyl-2-butene2-Methyl-1-butene | 60 (S(_N)1)30 (E1) | Racemic (0% ee)Mixture of E/Z isomers |
| E2 | Sodium ethoxide in ethanol (B145695), 70°C | 2-Methyl-2-butene2-Methyl-1-butene | 85 | Major: 2-Methyl-2-butene (B146552) (Zaitsev)Minor: 2-Methyl-1-butene (B49056) (Hofmann) |
| E2 (Bulky Base) | Potassium tert-butoxide in tert-butanol, 70°C | 2-Methyl-1-butene2-Methyl-2-butene | 90 | Major: 2-Methyl-1-butene (Hofmann)Minor: 2-Methyl-2-butene (Zaitsev) |
Experimental Protocols
Protocol 1: Synthesis of Enantiomerically Enriched (S)-2-Iodo-2-methylbutane
A plausible route to enantiomerically enriched this compound involves the stereoselective synthesis of the corresponding chiral tertiary alcohol, (S)-2-methyl-2-butanol, followed by conversion to the iodide.
Step 1: Asymmetric Grignard Addition to a Ketone
This step utilizes a chiral ligand to induce enantioselectivity in the addition of a Grignard reagent to a ketone.
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a solution of the chiral ligand (e.g., (-)-sparteine) in anhydrous toluene (B28343).
-
Cool the solution to -78°C using a dry ice/acetone (B3395972) bath.
-
Slowly add a solution of ethylmagnesium bromide in diethyl ether to the flask.
-
After stirring for 30 minutes, add a solution of acetone in toluene dropwise via the dropping funnel.
-
Allow the reaction to stir at -78°C for 6 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting (S)-2-methyl-2-butanol by column chromatography. The enantiomeric excess should be determined by chiral GC or HPLC.
Step 2: Conversion of Chiral Alcohol to Chiral Iodide
This conversion can be achieved using various reagents, with conditions chosen to minimize racemization.
-
To a solution of (S)-2-methyl-2-butanol in anhydrous diethyl ether at 0°C, add triphenylphosphine (B44618) and iodine.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture to remove triphenylphosphine oxide.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.
-
The crude (S)-2-iodo-2-methylbutane can be purified by vacuum distillation.
Protocol 2: S(_N)1/E1 Solvolysis of (S)-2-Iodo-2-methylbutane
This protocol investigates the stereochemical outcome of the S(_N)1 reaction and the accompanying E1 elimination.
-
Dissolve a known amount of enantiomerically enriched (S)-2-iodo-2-methylbutane in methanol in a sealed tube.
-
Heat the solution at 80°C for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Analyze the product mixture by gas chromatography-mass spectrometry (GC-MS) to identify the substitution (2-methoxy-2-methylbutane) and elimination (2-methyl-2-butene and 2-methyl-1-butene) products and determine their relative ratios.
-
To determine the stereochemical outcome of the substitution product, isolate the 2-methoxy-2-methylbutane by preparative GC or fractional distillation.
-
Analyze the isolated product using a chiral gas chromatography column to determine the enantiomeric excess. A racemic mixture (0% ee) is expected.
Protocol 3: E2 Elimination of (S)-2-Iodo-2-methylbutane
This protocol examines the regioselectivity of the E2 reaction with a non-bulky base.
-
In a round-bottom flask equipped with a reflux condenser, dissolve (S)-2-iodo-2-methylbutane in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol to the flask.
-
Heat the reaction mixture at 70°C for 4 hours.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with pentane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Analyze the product mixture by GC to determine the ratio of 2-methyl-2-butene (Zaitsev product) and 2-methyl-1-butene (Hofmann product).
Mandatory Visualizations
Caption: S(_N)1 and E1 reaction pathway for (S)-2-iodo-2-methylbutane.
Caption: E2 elimination pathway with a non-bulky base.
Caption: E2 elimination pathway with a bulky base.
Caption: Experimental workflow for studying reactions of chiral this compound.
References
Synthesis of 2-Iodo-2-methylbutane: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the laboratory synthesis of 2-iodo-2-methylbutane, a valuable tertiary alkyl iodide intermediate in organic synthesis. The primary method detailed is the nucleophilic substitution (SN1) reaction of 2-methyl-2-butanol (B152257) with hydriodic acid. This protocol includes a step-by-step experimental procedure, a summary of quantitative data, and visualizations of the reaction mechanism and experimental workflow to ensure clarity and reproducibility.
Introduction
This compound, also known as tert-amyl iodide, is a key building block in the synthesis of various organic molecules and pharmaceutical compounds. Its tertiary alkyl iodide structure makes it a good leaving group in nucleophilic substitution reactions and a precursor for the formation of Grignard reagents. The most common and straightforward laboratory synthesis involves the reaction of the corresponding tertiary alcohol, 2-methyl-2-butanol (tert-amyl alcohol), with a strong hydrohalic acid, such as hydriodic acid (HI).[1] The reaction proceeds through a stable tertiary carbocation intermediate, characteristic of an SN1 mechanism.[1]
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound. Table 1 provides the physical properties of the reactant and product, while Table 2 outlines the typical reaction parameters and expected outcomes based on analogous syntheses.
Table 1: Physical Properties of Reactant and Product
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Methyl-2-butanol | 88.15 | 102 | 0.805 |
| This compound | 198.05 | 147-148 | 1.524 |
Table 2: Reaction Parameters and Expected Yield
| Parameter | Value | Notes |
| Reactant Ratio (Alcohol:Acid) | ~1:2.5 (molar) | An excess of acid drives the reaction to completion. |
| Reaction Time | 15 - 20 minutes | The reaction is typically rapid at room temperature. |
| Reaction Temperature | Room Temperature | Exothermic reaction; initial cooling may be necessary. |
| Expected Yield | 75-85% | Based on typical SN1 reactions of tertiary alcohols. |
Experimental Protocols
This section details the laboratory procedure for the synthesis of this compound from 2-methyl-2-butanol.
Materials:
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Concentrated (57%) hydriodic acid
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663)
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks (50 mL, 100 mL)
-
Beakers
-
Graduated cylinders
-
Pasteur pipettes
-
Stirring rod
-
Ice bath
Procedure:
-
Reaction Setup: In a 125 mL separatory funnel, combine 10 mL of 2-methyl-2-butanol and 25 mL of concentrated hydriodic acid. The separatory funnel should be placed in an ice bath to manage any initial heat generation.
-
Reaction: Gently swirl the mixture in the separatory funnel for approximately 1 minute. After the initial swirling, stopper the funnel and shake for 5-10 minutes, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the mixture to stand undisturbed until two distinct layers form. The upper layer is the organic product (this compound), and the lower layer is the aqueous phase.
-
Work-up:
-
Carefully drain and discard the lower aqueous layer.
-
Wash the organic layer with 20 mL of cold water. Shake the funnel and then allow the layers to separate before draining the aqueous layer.
-
To neutralize any remaining acid, wash the organic layer with 20 mL of 5% sodium bicarbonate solution. Be sure to vent frequently as carbon dioxide gas will be evolved. Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with 20 mL of saturated sodium chloride (brine) solution to remove the majority of the dissolved water. Separate and discard the aqueous layer.
-
-
Drying: Transfer the crude this compound to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate to the flask and swirl to dry the product. The product is dry when the drying agent no longer clumps together.
-
Isolation: Decant or filter the dried this compound into a pre-weighed, clean, and dry flask.
-
Characterization: Determine the yield of the product and, if desired, characterize it further using techniques such as boiling point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Visualizations
The following diagrams illustrate the theoretical and practical aspects of the synthesis.
References
Application Notes and Protocols: Mechanistic Studies of Carbocations Using 2-Iodo-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-iodo-2-methylbutane in the study of carbocation mechanisms. This tertiary alkyl halide is an excellent substrate for investigating unimolecular substitution (Sₙ1) and elimination (E1) reactions due to its propensity to form a relatively stable tertiary carbocation, the tert-amyl cation. This document outlines key quantitative data, detailed experimental protocols for solvolysis and carbocation trapping experiments, and visual representations of the underlying mechanistic pathways.
Introduction
This compound readily undergoes ionization in polar protic solvents to form the tert-amyl carbocation. This intermediate can then be attacked by a nucleophile (Sₙ1 pathway) or lose a proton (E1 pathway) to yield a mixture of substitution and elimination products. The study of the rates and product distributions of these reactions provides valuable insights into the factors governing carbocation reactivity and stability, which are fundamental concepts in organic chemistry and crucial for understanding reaction mechanisms in drug metabolism and synthesis.
Data Presentation
The solvolysis of this compound in various solvent systems provides quantitative data on the competition between Sₙ1 and E1 pathways. The product distribution is a key indicator of the carbocation's fate.
| Substrate | Solvent System | Temperature (°C) | % Sₙ1 Product (Substitution) | % E1 Products (Elimination) | Reference |
| This compound | 80% Ethanol / 20% Water | 25 | 74% | 26% | [1] |
| 2-Bromo-2-methylbutane | 80% Ethanol / 20% Water | 25 | 74% | 26% | [1] |
Note: The product ratio is independent of the leaving group (Iodide vs. Bromide), which is consistent with a mechanism involving a common carbocation intermediate.
Signaling Pathways and Experimental Workflows
Sₙ1 and E1 Reaction Pathways of this compound
Caption: Sₙ1 and E1 pathways for this compound solvolysis.
Experimental Workflow for Solvolysis and Product Analysis
Caption: General workflow for solvolysis experiments.
Experimental Protocols
Protocol 1: Determination of Sₙ1/E1 Product Ratios in the Solvolysis of this compound
Objective: To quantify the relative amounts of substitution and elimination products from the solvolysis of this compound in an ethanol/water solvent system.
Materials:
-
This compound
-
Absolute ethanol
-
Deionized water
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Internal standard (e.g., undecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare an 80:20 (v/v) ethanol/water solvent mixture.
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, add a known volume of the solvent mixture.
-
Add a known concentration of this compound to the flask.
-
Add a known concentration of an internal standard to the reaction mixture.
-
Maintain the reaction at a constant temperature (e.g., 25°C) using a water bath and stir the mixture for a sufficient time to ensure complete reaction (e.g., 24 hours).
-
After the reaction is complete, quench the reaction by adding an equal volume of cold deionized water.
-
Transfer the mixture to a separatory funnel and extract the organic products with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any acid formed, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully evaporate the solvent.
-
Analyze the resulting product mixture by GC-MS to identify and quantify the substitution (2-ethoxy-2-methylbutane and 2-methyl-2-butanol) and elimination (2-methyl-2-butene and 2-methyl-1-butene) products relative to the internal standard.
Protocol 2: Investigation of the Common-Ion Effect on Solvolysis Rate
Objective: To demonstrate that the ionization of this compound is a reversible step by observing the effect of a common ion (iodide) on the solvolysis rate.
Materials:
-
This compound
-
Solvent system (e.g., 80% ethanol/20% water)
-
Sodium iodide
-
Titration setup (buret, flask, indicator) or a pH meter/autotitrator
-
Standardized sodium hydroxide (B78521) solution
Procedure:
-
Set up two parallel reactions as described in Protocol 1.
-
To one of the reactions, add a known concentration of sodium iodide. The other reaction will serve as the control.
-
Monitor the progress of both reactions by periodically withdrawing aliquots and titrating the hydroiodic acid produced with a standardized solution of sodium hydroxide. Alternatively, monitor the pH of the reaction mixture over time.
-
Plot the concentration of the acid produced versus time for both reactions.
-
A decrease in the initial rate of the reaction containing the added sodium iodide compared to the control demonstrates the common-ion effect, indicating that the initial ionization step is reversible.
Protocol 3: Trapping the tert-Amyl Carbocation with a Competing Nucleophile
Objective: To provide evidence for the existence of a carbocation intermediate by trapping it with a strong, competing nucleophile.
Materials:
-
This compound
-
Solvent system (e.g., 80% ethanol/20% water)
-
Sodium azide (B81097) (NaN₃)
-
GC-MS for product analysis
Procedure:
-
Set up a solvolysis reaction as described in Protocol 1.
-
Add a known concentration of sodium azide to the reaction mixture.
-
Allow the reaction to proceed to completion at a controlled temperature.
-
Work up the reaction as described in Protocol 1.
-
Analyze the product mixture by GC-MS.
-
The detection of 2-azido-2-methylbutane in the product mixture, in addition to the expected solvolysis products, confirms that the tert-amyl carbocation was formed as an intermediate and was subsequently trapped by the azide ion. The relative amount of the azide product will depend on the concentration and nucleophilicity of the azide ion relative to the solvent.
References
Application Note: Analysis of 2-Iodo-2-methylbutane Reactions by Gas Chromatography
Abstract
This application note details a robust gas chromatography (GC) method for the qualitative and quantitative analysis of reactions involving 2-iodo-2-methylbutane. The primary application demonstrated is the monitoring of the SN1 synthesis of this compound from 2-methyl-2-butanol (B152257). This method is suitable for in-process control and final product analysis in research, process development, and quality control environments within the pharmaceutical and chemical industries.
Introduction
This compound, also known as tert-amyl iodide, is a valuable alkylating agent and intermediate in organic synthesis. Its formation, typically through an SN1 reaction of 2-methyl-2-butanol (tert-amyl alcohol) with hydrogen iodide, requires careful monitoring to optimize reaction conditions and ensure product purity. Gas chromatography with Flame Ionization Detection (GC-FID) offers a reliable and efficient method for separating and quantifying the volatile components of the reaction mixture, including the starting material, the desired product, and potential byproducts such as elimination products (alkenes).
Experimental
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium, 99.999% purity.
-
Gases for FID: Hydrogen and Air, high purity.
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Syringe: 10 µL GC syringe.
Reagents and Standards
-
2-Methyl-2-butanol (tert-amyl alcohol): ≥99% purity.
-
This compound (tert-amyl iodide): ≥98% purity.
-
2-Methyl-1-butene: ≥99% purity.
-
2-Methyl-2-butene: ≥99% purity.
-
Dichloromethane (B109758) (DCM): HPLC grade, as solvent.
-
Anhydrous Sodium Sulfate (B86663): Reagent grade.
Gas Chromatography Method
A temperature-programmed GC method was developed to achieve baseline separation of the key analytes.
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 40 °C |
| Initial Hold Time | 5 minutes |
| Ramp Rate | 10 °C/min |
| Final Temperature | 150 °C |
| Final Hold Time | 2 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
Table 1: Gas Chromatography Method Parameters.
Protocol: Monitoring the Synthesis of this compound
This protocol describes the sample preparation and GC analysis for monitoring the progress of the SN1 reaction of 2-methyl-2-butanol with a source of iodide (e.g., NaI in the presence of an acid).
Reaction Quenching and Sample Preparation
-
At specified time points, withdraw an aliquot (approximately 0.1 mL) from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing 1.0 mL of a cold, saturated sodium bicarbonate solution. This neutralizes the acidic catalyst and stops the reaction.
-
Add 1.0 mL of dichloromethane (DCM) to the vial to extract the organic components.
-
Vortex the vial for 30 seconds and allow the layers to separate.
-
Carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a GC vial for analysis.
Data Presentation
The retention times of the starting material, product, and potential byproducts were determined by injecting individual standards under the specified GC conditions. The boiling points are included for reference as they generally correlate with elution order on a non-polar column.
| Compound | Boiling Point (°C) | Retention Time (min) |
| 2-Methyl-1-butene | 31 | ~ 3.5 |
| 2-Methyl-2-butene | 39 | ~ 3.8 |
| 2-Methyl-2-butanol | 102 | ~ 5.2 |
| This compound | 147-148 | ~ 8.9 |
Table 2: Retention Times of Analytes.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analysis of a this compound reaction.
Caption: Workflow for GC analysis of this compound synthesis.
Conclusion
The described gas chromatography method provides excellent separation and reliable quantification of this compound, its precursor 2-methyl-2-butanol, and potential alkene byproducts. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals for monitoring the synthesis and assessing the purity of this compound. The detailed protocol and tabulated data facilitate the straightforward implementation of this method in a laboratory setting.
The Strategic Application of 2-Iodo-2-methylbutane in the Synthesis of Quaternary Carbon Centers: A Detailed Overview
For Immediate Release
Shanghai, China – December 22, 2025 – In the intricate field of organic synthesis, the construction of all-carbon quaternary centers—carbon atoms bonded to four other carbon atoms—presents a formidable challenge due to significant steric hindrance. Among the array of electrophiles utilized for this purpose, 2-iodo-2-methylbutane (tert-amyl iodide) emerges as a potentially valuable, albeit challenging, reagent for introducing the sterically demanding tert-amyl group. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the role and strategic use of this compound in the formation of these crucial structural motifs, which are prevalent in numerous natural products and pharmaceuticals.
Introduction: The Challenge of Quaternary Carbon Construction
The creation of C(sp³)–C(sp³) bonds to form quaternary carbon centers is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures.[1][2] Traditional methods often grapple with issues of steric hindrance, which can lead to low reaction yields and undesired side reactions. Tertiary alkyl halides, such as this compound, are particularly susceptible to elimination reactions, especially under basic conditions, making their application in classic SN2 alkylation reactions problematic.[3][4][5]
Alkylation of Enolates: A Primary Route Fraught with Challenges
The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction.[3][6] In theory, the reaction of a pre-formed enolate with this compound could directly install a tert-amyl group, thereby creating a quaternary carbon center.
However, the use of strong, sterically hindered bases like lithium diisopropylamide (LDA) to generate the enolate, followed by the introduction of a tertiary alkyl halide like this compound, is highly prone to E2 elimination.[3][4] The enolate, being a strong base, can readily abstract a proton from the β-carbon of the this compound, leading to the formation of an alkene instead of the desired substitution product. The SN2 reaction pathway is significantly disfavored at a tertiary center due to severe steric hindrance.[7]
General Reaction Scheme (and its major challenge):
Figure 1: Competing SN2 and E2 pathways in the reaction of an enolate with this compound.
Due to the prevalence of the elimination pathway, direct alkylation of enolates with this compound is generally not a synthetically viable method for constructing quaternary carbon centers. Researchers should anticipate low to negligible yields of the desired substitution product under standard conditions.
Alternative Strategies for Incorporating the tert-Amyl Group
Given the limitations of direct SN2 alkylation, alternative methodologies must be considered for the introduction of a tert-amyl group to form a quaternary carbon center. These strategies often involve the use of different nucleophiles or catalytic systems that can circumvent the problematic E2 pathway.
Organocuprate Reagents (Gilman Reagents)
Organocuprates, also known as Gilman reagents (R₂CuLi), are softer nucleophiles compared to enolates and are known to participate in coupling reactions with alkyl halides.[8][9] The reaction of a lithium dialkylcuprate with a tertiary alkyl halide is a potential, though still challenging, method for forming a C(sp³)–C(sp³) bond.
Experimental Protocol: Hypothetical Coupling with a Gilman Reagent
-
Materials:
-
Alkyllithium reagent (e.g., methyllithium, 2.0 equiv.)
-
Copper(I) iodide (CuI, 1.0 equiv.)
-
This compound (1.0 equiv.)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve copper(I) iodide in anhydrous diethyl ether at -78 °C.
-
Slowly add the alkyllithium reagent (2.0 equivalents) to the stirred suspension. The solution should change color, indicating the formation of the lithium dialkylcuprate.
-
After stirring for 30 minutes at -78 °C, add a solution of this compound (1.0 equivalent) in diethyl ether dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica (B1680970) gel.
-
Expected Outcome and Challenges:
While this approach is mechanistically more plausible than direct enolate alkylation, the reaction of Gilman reagents with tertiary alkyl halides can still be sluggish and may require elevated temperatures, which can lead to decomposition of the organocuprate. The yields are expected to be modest and highly substrate-dependent.
Cobalt-Catalyzed Cross-Coupling Reactions
Recent advances in transition-metal catalysis have opened new avenues for the formation of sterically congested carbon-carbon bonds. Cobalt-catalyzed cross-coupling reactions have shown promise for the coupling of tertiary alkyl halides with Grignard reagents.[10] This methodology offers a potential route to forming quaternary carbon centers from this compound.
Conceptual Workflow:
Figure 2: Cobalt-catalyzed cross-coupling for quaternary carbon synthesis.
Key Experimental Parameters (based on literature for similar systems): [11]
-
Catalyst: Cobalt(II) chloride (CoCl₂)
-
Ligand: A bidentate phosphine (B1218219) ligand (e.g., 1,3-bis(diphenylphosphino)propane (B126693) - dppp) may be required.
-
Additive: An additive like 1,3-butadiene (B125203) might be necessary.[11]
-
Solvent: Anhydrous THF.
-
Temperature: Typically elevated temperatures (e.g., 50 °C).
Data Presentation: Representative Yields for Cobalt-Catalyzed Coupling of Tertiary Alkyl Halides
| Entry | Alkyl Halide | Grignard Reagent | Catalyst System | Yield (%) | Reference |
| 1 | tert-Butyl bromide | n-Octyl-MgBr | CoCl₂ / 1,3-butadiene / LiI | High | [11] |
| 2 | 1-Adamantyl bromide | n-Octyl-MgBr | CoCl₂ / 1,3-butadiene / LiI | High | [11] |
Summary and Future Outlook
The use of this compound for the direct construction of quaternary carbon centers is a challenging endeavor primarily due to its high propensity for elimination reactions. Standard SN2 alkylation of enolates is generally not a feasible strategy.
Future research and application in this area should focus on the development and optimization of alternative synthetic methods. Transition-metal catalysis, particularly with earth-abundant metals like cobalt and nickel, holds significant promise for overcoming the inherent reactivity challenges of tertiary alkyl halides.[2][10] The exploration of radical-based methodologies could also provide novel pathways for the formation of these sterically demanding C-C bonds.
For professionals in drug development, where the incorporation of quaternary carbon centers can significantly impact the pharmacological properties of a molecule, a thorough understanding of the limitations of classical methods and an awareness of emerging catalytic strategies are paramount. While this compound remains a difficult substrate to employ directly, its potential as a source of the tert-amyl group in innovative catalytic systems warrants continued investigation.
Disclaimer: The experimental protocols provided are based on general principles and analogous reactions found in the chemical literature. Specific reaction conditions may require optimization for different substrates. Appropriate safety precautions should always be taken when handling the reagents mentioned.
References
- 1. BJOC - Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances [beilstein-journals.org]
- 2. Nickel-catalyzed formation of quaternary carbon centers using tertiary alkyl electrophiles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 5. chegg.com [chegg.com]
- 6. fiveable.me [fiveable.me]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 10. tertiary alkyl halides: Topics by Science.gov [science.gov]
- 11. pubs.acs.org [pubs.acs.org]
Applications of tert-Amyl Iodide in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tert-amyl iodide in various polymer chemistry applications. While specific literature on tert-amyl iodide is limited, its applications can be inferred from the well-documented behavior of analogous tertiary alkyl halides in controlled polymerization techniques. The protocols and data presented herein are based on established principles of living cationic polymerization and iodine transfer polymerization (ITP).
Application Note 1: Living Cationic Polymerization Initiator
Introduction:
Tert-amyl iodide can function as a cationogen, an initiator that generates a carbocation in the presence of a Lewis acid co-initiator. This initiating system is particularly suitable for the living cationic polymerization of electron-rich monomers such as isobutylene (B52900) and vinyl ethers. The tertiary carbocation generated from tert-amyl iodide is relatively stable, which allows for controlled initiation and propagation, leading to polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ).[1][2]
Key Features:
-
Controlled Initiation: The tert-amyl cation provides a well-defined starting point for polymer chain growth.
-
Living Characteristics: Under appropriate conditions, termination and chain transfer reactions are minimized, allowing for the synthesis of block copolymers by sequential monomer addition.[3][4]
-
Monomer Scope: Effective for the polymerization of isobutylene, α-methylstyrene, and various vinyl ethers.[3][5]
Experimental Considerations:
Living cationic polymerization is highly sensitive to impurities. All reagents and solvents must be rigorously dried and purified. The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to suppress side reactions.[1]
Logical Relationship: Initiation in Living Cationic Polymerization
Experimental Protocol 1: Synthesis of Polyisobutylene (B167198) via Living Cationic Polymerization
This protocol is adapted from established procedures for tertiary alkyl halide-initiated polymerization of isobutylene.[6][7]
Materials:
-
tert-Amyl iodide (initiator)
-
Titanium tetrachloride (TiCl₄) (co-initiator)
-
2,6-Di-tert-butylpyridine (DTBP) (proton trap)
-
Isobutylene (monomer)
-
Hexane (B92381) (solvent)
-
Methylene (B1212753) chloride (CH₂Cl₂) (solvent)
-
Methanol (for quenching)
Procedure:
-
Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is used as the reactor.
-
Solvent and Reagent Charging: The reactor is charged with a pre-chilled mixture of hexane and methylene chloride (e.g., 60:40 v/v). DTBP is added as a proton trap.
-
Cooling: The reactor is cooled to the desired temperature (e.g., -80 °C) using a dry ice/acetone bath.
-
Initiator and Co-initiator Addition: A solution of tert-amyl iodide in hexane is added to the reactor, followed by the addition of TiCl₄.
-
Monomer Addition: Pre-chilled, liquefied isobutylene is slowly added to the stirred solution.
-
Polymerization: The reaction is allowed to proceed for a specified time, during which the viscosity of the solution will increase.
-
Quenching: The polymerization is terminated by the addition of pre-chilled methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polyisobutylene is then filtered, washed with methanol, and dried under vacuum.
Quantitative Data (Analogous System: tert-Butyl Chloride/TiCl₄):
| Monomer | Initiator System | Temp (°C) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Isobutylene | t-BuCl / TiCl₄ | -80 | 5,000 - 100,000 | 1.1 - 1.3 | [4][6] |
| Isobutylene | t-Bu-m-DCC / TiCl₄ | -80 | 39,000 - 156,000 | < 1.15 | [6] |
Application Note 2: Iodine Transfer Polymerization (ITP) Chain Transfer Agent
Introduction:
In radical polymerization, tert-amyl iodide can act as a chain transfer agent (CTA) in a process known as Iodine Transfer Polymerization (ITP). ITP is a form of reversible-deactivation radical polymerization (RDRP) where the growing polymer radical reversibly exchanges an iodine atom with a dormant polymer chain. This degenerative transfer process allows for the controlled synthesis of polymers with low dispersity.[8][9]
Key Features:
-
Control over Molecular Weight: The molecular weight of the polymer can be controlled by the ratio of monomer to the chain transfer agent.
-
Narrow Molecular Weight Distribution: ITP leads to polymers with a more uniform chain length compared to conventional free radical polymerization.[8]
-
End-Group Functionality: The resulting polymers have an iodine atom at one chain end, which can be used for further chemical modification or for the synthesis of block copolymers.[10]
Experimental Considerations:
ITP is typically initiated by a conventional radical initiator (e.g., AIBN) and is less sensitive to impurities than living cationic polymerization. The choice of solvent, temperature, and initiator concentration will influence the polymerization kinetics and the degree of control.
Workflow: Iodine Transfer Polymerization (ITP)
Experimental Protocol 2: Controlled Radical Polymerization of Methyl Methacrylate (B99206) via ITP
This protocol is based on general procedures for iodine transfer polymerization of acrylates and methacrylates.[1][11][12]
Materials:
-
tert-Amyl iodide (Chain Transfer Agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Methyl methacrylate (MMA) (Monomer)
-
Toluene (B28343) (Solvent)
-
Methanol (for precipitation)
Procedure:
-
Reagent Preparation: A stock solution of AIBN and tert-amyl iodide in toluene is prepared.
-
Reactor Setup: A Schlenk tube is charged with the desired amount of methyl methacrylate and the initiator/CTA stock solution.
-
Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The sealed Schlenk tube is placed in a preheated oil bath at a specific temperature (e.g., 60-80 °C) and stirred for the desired reaction time.
-
Termination and Precipitation: The polymerization is stopped by cooling the tube in an ice bath and exposing the contents to air. The polymer is then precipitated by pouring the solution into a large volume of cold methanol.
-
Purification: The precipitated poly(methyl methacrylate) is filtered, washed with methanol, and dried under vacuum.
Quantitative Data (Analogous System: Alkyl Iodide Initiated Cu(0)-RDRP of Acrylates):
| Monomer | Initiator System | Temp (°C) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Methyl Acrylate | Ethyl α-iodopropionate / Cu(0)/Me₆TREN | 25 | 2,500 - 200,000 | 1.05 - 1.15 | [1][11][12] |
| n-Butyl Acrylate | Alkyl Iodide / Organocatalyst | 110 | 4,000 | 1.19 | [10] |
Summary of Potential Applications
The ability to control polymerization through the use of tert-amyl iodide opens up possibilities for the synthesis of advanced polymer architectures.
-
Block Copolymers: The living nature of both cationic polymerization and ITP allows for the sequential addition of different monomers to create well-defined block copolymers.[3][13]
-
Telechelic Polymers: The end-functionality imparted by the initiator or chain transfer agent can be used to synthesize telechelic polymers, which are valuable precursors for chain extension, cross-linking, and the formation of polymer networks.
-
Surface Modification: Polymers with reactive end groups can be grafted onto surfaces to modify their properties.
Disclaimer: The provided protocols and data are based on analogous systems and should be adapted and optimized for specific experimental conditions and desired polymer characteristics. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Cu(0)-RDRP of acrylates using an alkyl iodide initiator - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01563C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 4. research.aston.ac.uk [research.aston.ac.uk]
- 5. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Initiation Effects in the Living Cationic Polymerization of Isobutylen" by Robson F. Storey and Andrew B. Donnalley [aquila.usm.edu]
- 7. US4593064A - Method for polymerizing methyl methacrylate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US11390703B2 - Iodine transfer polymerization method and compositions therefrom - Google Patents [patents.google.com]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Substitution Reactions of 2-Iodo-2-methylbutane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with substitution reactions of 2-iodo-2-methylbutane.
Frequently Asked Questions (FAQs)
Q1: What are the expected major reaction pathways for this compound in substitution reactions?
A1: this compound is a tertiary alkyl halide. Due to the steric hindrance around the tertiary carbon and the stability of the resulting tertiary carbocation, it primarily undergoes unimolecular substitution (SN1) and unimolecular elimination (E1) reactions. Bimolecular pathways (SN2 and E2) are generally not favored.[1][2][3]
Q2: What are the common side products I should expect?
A2: The primary side products in substitution reactions of this compound are alkenes resulting from E1 elimination. The major elimination product is typically the more substituted alkene (Zaitsev's rule), which is 2-methyl-2-butene, along with a smaller amount of the less substituted alkene, 2-methyl-1-butene.[4][5]
Q3: How does the choice of solvent affect the reaction?
A3: Polar protic solvents, such as water, alcohols (e.g., ethanol), and carboxylic acids, facilitate the formation of the carbocation intermediate, thereby promoting both SN1 and E1 reactions.[6][7] In these cases, the solvent often acts as the nucleophile in a process called solvolysis.[6] Polar aprotic solvents can also be used, but the reaction rates might be different.
Q4: Why is my reaction yield of the substitution product low?
A4: A low yield of the desired substitution product is often due to the competition from the E1 elimination side reaction. Several factors can favor elimination over substitution. Please refer to the troubleshooting section for guidance on how to mitigate this.
Troubleshooting Guide
Issue 1: Predominance of Elimination Products
-
Symptom: The major product isolated is an alkene (e.g., 2-methyl-2-butene) instead of the expected substitution product.
-
Cause: The reaction conditions are favoring the E1 pathway over the SN1 pathway.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Higher temperatures provide the activation energy needed for elimination and favor elimination entropically.[6] Running the reaction at a lower temperature can significantly increase the proportion of the SN1 product.
-
Use a Less Basic Nucleophile: While the SN1/E1 mechanism's rate is independent of the nucleophile concentration, using a strongly basic nucleophile can promote E2-like character or deprotonation of the carbocation. Employ a nucleophile that is weakly basic.
-
Solvent Choice: While polar protic solvents are necessary for SN1, highly acidic conditions can sometimes promote dehydration if the substitution product is an alcohol. Ensure the solvent system is appropriate for the desired outcome.
-
Issue 2: Slow or Incomplete Reaction
-
Symptom: A significant amount of unreacted this compound remains after the expected reaction time.
-
Cause: The rate of carbocation formation is too slow under the current conditions.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: The rate-determining step for both SN1 and E1 reactions is the formation of the carbocation. A more polar solvent will better stabilize this intermediate and the leaving group, thus increasing the reaction rate.[6] For instance, a mixture of ethanol (B145695) and water is more polar than pure ethanol.
-
Consider a Better Leaving Group (if applicable): While iodide is already an excellent leaving group, this principle is important for analogous reactions.[4] For this compound, this is generally not the limiting factor.
-
Quantitative Data
The ratio of substitution to elimination products is highly dependent on the specific reaction conditions. Below is a summary of representative data for a similar tertiary alkyl halide, which illustrates the effect of temperature.
| Substrate | Solvent | Temperature (°C) | % Substitution (SN1) | % Elimination (E1) |
| 2-Bromo-2-methylbutane (B1582447) | Ethanol/Water | 25 | 64% | 36% |
| 2-Chloro-2-methylbutane | 80% Ethanol/Water | 25 | 67% | 33% |
| 2-Chloro-2-methylbutane | 80% Ethanol/Water | 50 | 60% | 40% |
Experimental Protocols
Solvolysis of this compound in Ethanol (Illustrative Protocol)
This protocol is a general representation and should be adapted and optimized for specific experimental goals.
-
Materials:
-
This compound
-
Anhydrous Ethanol
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
-
-
Procedure: a. In a round-bottom flask, dissolve this compound in an excess of anhydrous ethanol. b. The reaction can be stirred at room temperature or gently heated under reflux. The reaction time will vary depending on the temperature (from hours to days).[9] c. Monitor the reaction progress using an appropriate technique (e.g., GC-MS, TLC). d. Upon completion, cool the reaction mixture to room temperature. e. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any acid formed. f. Wash with water. g. Dry the organic layer over anhydrous magnesium sulfate. h. Filter to remove the drying agent. i. The products (2-ethoxy-2-methylbutane and the alkene side products) can be separated and purified by fractional distillation.
Visualizations
Caption: SN1 and E1 reaction pathways for this compound.
Caption: A logical workflow for troubleshooting low substitution yields.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. home.iitk.ac.in [home.iitk.ac.in]
- 5. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 8. Solved When 2-bromo-2-methylbutane is heated in a mixture of | Chegg.com [chegg.com]
- 9. chegg.com [chegg.com]
How to minimize elimination byproducts in 2-Iodo-2-methylbutane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of elimination byproducts in reactions involving 2-iodo-2-methylbutane.
Troubleshooting Guides & FAQs
Q1: My reaction with this compound is producing a significant amount of alkene byproducts. How can I favor the substitution (SN1) product over the elimination (E1) product?
A1: this compound is a tertiary alkyl halide, which readily forms a stable tertiary carbocation intermediate. This intermediate can then either be attacked by a nucleophile to form a substitution product (SN1 pathway) or lose a proton to form an alkene (E1 pathway).[1][2] To minimize elimination byproducts, you should adjust your reaction conditions to favor the SN1 pathway. Key factors to consider are temperature, the nature of the nucleophile/base, and the solvent.
Q2: What is the most critical factor to control to minimize elimination?
A2: Temperature is a crucial factor.[3][4] Elimination reactions are generally favored at higher temperatures because they are more entropically favored than substitution reactions.[3][4] To minimize the formation of elimination byproducts, it is recommended to run the reaction at a lower temperature.[3][4][5]
Q3: How does the choice of nucleophile or base affect the product ratio?
A3: The strength and steric bulk of the base are critical.[6]
-
To favor substitution (SN1): Use a weak, non-bulky nucleophile. Weakly basic nucleophiles are less likely to abstract a proton from the carbocation intermediate, thus reducing the extent of the E1 reaction.[3][6] Examples include water, alcohols, and halide ions.
-
To avoid elimination (E1/E2): Avoid strong, bulky bases. Strong bases will favor the E2 elimination pathway, while bulky bases can also promote elimination.[6][7]
Q4: What is the role of the solvent in controlling the reaction outcome?
A4: Polar protic solvents, such as water and alcohols, are known to stabilize the carbocation intermediate through solvation, which favors both SN1 and E1 pathways.[1] While a polar solvent is necessary for the reaction to proceed via a carbocation, the choice of a weakly nucleophilic solvent can help favor substitution. For instance, using the desired nucleophile as the solvent (solvolysis) can be an effective strategy.
Data Presentation: Factors Influencing Substitution vs. Elimination
The following table summarizes the qualitative effects of various experimental parameters on the ratio of substitution (SN1) to elimination (E1) products in reactions of tertiary alkyl halides like this compound.
| Factor | Condition to Favor SN1 (Substitution) | Condition to Favor E1 (Elimination) | Rationale |
| Temperature | Lower Temperature | Higher Temperature | Elimination reactions have a higher activation energy and are more entropically favored.[3][4] |
| Nucleophile/Base | Weakly basic, non-bulky nucleophile | Strong or bulky base | Weak bases are less likely to abstract a proton, while strong/bulky bases favor elimination.[3][6] |
| Solvent | Polar Protic (e.g., H₂O, ROH) | Polar Protic | Stabilizes the carbocation intermediate for both pathways.[1] The choice of a nucleophilic solvent can favor SN1. |
| Substrate Structure | Tertiary Alkyl Halide | Tertiary Alkyl Halide | The tertiary carbocation is stable, allowing both SN1 and E1 to occur.[1] |
Experimental Protocols
General Protocol to Favor SN1 Substitution for this compound:
-
Reactant Preparation: Dissolve this compound in a cold, polar protic solvent that can also act as the nucleophile (e.g., ethanol (B145695) for ethoxy substitution).
-
Temperature Control: Maintain the reaction mixture at a low temperature (e.g., 0-25 °C) using an ice bath or a cryostat. Monitor the temperature closely throughout the reaction.
-
Nucleophile Addition: If the solvent is not the nucleophile, add a weak, non-bulky nucleophile to the reaction mixture slowly.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to determine the ratio of substitution to elimination products.
-
Work-up and Purification: Once the reaction is complete, quench the reaction and purify the desired substitution product using standard laboratory techniques like extraction and column chromatography.
Mandatory Visualization
Caption: Reaction pathways for this compound.
References
- 1. fiveable.me [fiveable.me]
- 2. homework.study.com [homework.study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. brainly.in [brainly.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.coach [chemistry.coach]
- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Technical Support Center: Purification of Crude 2-Iodo-2-methylbutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Iodo-2-methylbutane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from 2-methyl-2-butanol (B152257) and hydroiodic acid?
The primary impurities include:
-
Unreacted starting material: 2-methyl-2-butanol.
-
Elimination byproducts: 2-methyl-1-butene (B49056) and 2-methyl-2-butene (B146552) are commonly formed through an E1 elimination side reaction.[1][2][3]
-
Free Iodine (I₂): The reaction mixture may contain dissolved iodine, which gives the crude product a purple or brown discoloration.
-
Water: Water is a byproduct of the reaction and will be present in the crude product.
Q2: Why is my crude this compound colored, and how can I remove the color?
The color, typically brown or purple, is due to the presence of dissolved iodine (I₂), a common impurity. This can be removed by washing the crude product with an aqueous solution of a reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃).[4][5] These reagents react with iodine to form colorless iodide salts that are soluble in the aqueous layer and can be separated.
Q3: What is the purpose of washing the crude product with a sodium bicarbonate solution?
A sodium bicarbonate (NaHCO₃) wash is used to neutralize any remaining acidic impurities, such as residual hydroiodic acid (HI), from the reaction. This is crucial as the presence of acid can promote the decomposition of the alkyl iodide, especially during heating in the distillation step.
Q4: Which drying agent is most suitable for this compound?
Anhydrous sodium sulfate (B86663) (Na₂SO₄) is a commonly used and effective drying agent for removing residual water from this compound.[6][7] It is a neutral salt and has a high capacity for water. It is important to use a sufficient amount to ensure all water is removed before distillation.
Q5: What are the ideal storage conditions for purified this compound?
This compound can be sensitive to light and may slowly decompose over time, releasing iodine. Therefore, it should be stored in a well-sealed, amber glass bottle to protect it from light and moisture. Storing it in a cool, dark place is recommended. For long-term storage, refrigeration can further minimize decomposition.
Troubleshooting Guides
Distillation Issues
| Problem | Possible Cause(s) | Troubleshooting & Optimization |
| Product is not distilling at the expected temperature. | - Inaccurate thermometer reading.- System pressure is not at atmospheric pressure.- Significant amount of low-boiling impurities (e.g., alkenes). | - Calibrate the thermometer.- Ensure the distillation apparatus is not a closed system and is open to the atmosphere.- Perform a preliminary wash and drying step to remove impurities before distillation. |
| Product is co-distilling with impurities. | - Inefficient distillation setup (e.g., no fractionating column).- Boiling points of the product and impurities are very close. | - Use a fractional distillation column to improve separation efficiency.- Ensure a slow and steady distillation rate to allow for proper equilibration on the column. |
| Darkening or decomposition of the product in the distillation flask. | - Distillation temperature is too high.- Presence of residual acid. | - Perform the distillation under reduced pressure to lower the boiling point.- Ensure the crude product is thoroughly washed with sodium bicarbonate to remove all acidic residues before distillation. |
| Low recovery of the purified product. | - Incomplete reaction.- Loss of product during washing and transfer steps.- Inefficient condensation. | - Optimize the initial reaction conditions.- Be careful during aqueous extractions to minimize loss to the aqueous layer.- Ensure a steady flow of cold water through the condenser. |
Washing & Drying Issues
| Problem | Possible Cause(s) | Troubleshooting & Optimization |
| Persistent color after washing with sodium bisulfite. | - Insufficient amount of sodium bisulfite solution used.- Inadequate mixing of the organic and aqueous layers. | - Add more sodium bisulfite solution until the color disappears.- Shake the separatory funnel vigorously to ensure thorough mixing. |
| Formation of an emulsion during washing. | - Vigorous shaking, especially with basic solutions. | - Allow the mixture to stand for a longer period.- Gently swirl or rock the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Product is still wet after drying (cloudy appearance). | - Insufficient amount of drying agent.- Insufficient contact time with the drying agent. | - Add more anhydrous sodium sulfate until it no longer clumps together and flows freely.[7]- Allow the mixture to stand for at least 10-15 minutes with occasional swirling. |
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |
| This compound | CH₃CH₂C(I)(CH₃)₂ | 198.05 | ~126-128 | ~1.524 | Insoluble |
| 2-methyl-2-butanol | CH₃CH₂C(OH)(CH₃)₂ | 88.15 | ~102 | ~0.805 | Slightly soluble |
| 2-methyl-1-butene | CH₂=C(CH₃)CH₂CH₃ | 70.13 | ~31 | ~0.650 | Insoluble[8] |
| 2-methyl-2-butene | CH₃C(CH₃)=CHCH₃ | 70.13 | ~38.5 | ~0.662 | Insoluble[9][10] |
Experimental Protocols
Protocol 1: General Purification of Crude this compound
-
Transfer to Separatory Funnel: Transfer the crude this compound to a separatory funnel.
-
Washing with Sodium Bisulfite:
-
Add an equal volume of 10% aqueous sodium bisulfite (NaHSO₃) solution.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The organic layer should become colorless.
-
Drain and discard the lower aqueous layer. Repeat this wash if any color persists.
-
-
Washing with Sodium Bicarbonate:
-
Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
-
Shake the funnel, venting frequently.
-
Allow the layers to separate and discard the aqueous layer.
-
-
Washing with Brine:
-
Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove the bulk of the dissolved water.
-
Separate and discard the aqueous layer.
-
-
Drying the Organic Layer:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous sodium sulfate (Na₂SO₄) in portions with swirling until the drying agent no longer clumps together and flows freely.[7]
-
Allow the mixture to stand for 10-15 minutes to ensure complete drying.
-
-
Isolation of the Dried Product:
-
Carefully decant or filter the dried liquid into a round-bottom flask suitable for distillation.
-
-
Distillation:
-
Set up a simple or fractional distillation apparatus.
-
Heat the flask gently. Collect the fraction that distills at the boiling point of this compound (~126-128 °C at atmospheric pressure). The lower boiling impurities (alkenes) will distill first.
-
Mandatory Visualization
Caption: Workflow for the purification of crude this compound.
Caption: Troubleshooting logic for distillation of this compound.
References
- 1. Solved In this experiment you will perform an E1 elimination | Chegg.com [chegg.com]
- 2. Elimination Reaction Of 2-Methylbutane Lab Report - 379 Words | Bartleby [bartleby.com]
- 3. studylib.net [studylib.net]
- 4. marichem-marigases.com [marichem-marigases.com]
- 5. alliancechemical.com [alliancechemical.com]
- 6. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. 2-Methyl-1-butene | C5H10 | CID 11240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Methyl-2-butene | C5H10 | CID 10553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Methyl-2-butene | 513-35-9 [chemicalbook.com]
Technical Support Center: Optimizing SN1 Reactions of 2-Iodo-2-methylbutane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the reaction conditions for SN1 reactions of 2-iodo-2-methylbutane.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the SN1 reaction of this compound?
A1: The SN1 reaction of this compound is a two-step process. First, the carbon-iodine bond breaks, and the iodide leaving group departs, forming a stable tertiary carbocation (the tert-amyl cation). This is the slow, rate-determining step. In the second step, a nucleophile attacks the planar carbocation. This attack can occur from either face, which can lead to a mixture of stereoisomers if the carbocation is chiral.[1][2]
Q2: Why is the SN1 pathway favored for this compound?
A2: The SN1 pathway is favored due to two main factors:
-
Substrate Structure: this compound is a tertiary alkyl halide. The resulting tertiary carbocation is highly stabilized by hyperconjugation from the surrounding alkyl groups.[3] Primary and methyl carbocations are too unstable for the SN1 mechanism to be viable.[4]
-
Excellent Leaving Group: The iodide ion (I⁻) is an excellent leaving group because it is a very weak base, making the C-I bond easier to break.[4][5]
Q3: What are the typical products of an SN1 reaction with this compound?
A3: When a nucleophilic solvent (solvolysis) is used, such as ethanol (B145695), you can expect a mixture of substitution (SN1) and elimination (E1) products.[6][7]
-
SN1 Product: 2-Ethoxy-2-methylbutane (an ether).
-
E1 Products: 2-Methyl-2-butene (major elimination product, Zaitsev's rule) and 2-methyl-1-butene (B49056) (minor elimination product).
Q4: How does the choice of solvent affect the reaction rate?
A4: Polar protic solvents are ideal for SN1 reactions as they effectively stabilize both the carbocation intermediate and the leaving group through hydrogen bonding and dipole-dipole interactions.[1][5] This stabilization lowers the activation energy of the rate-determining step, thus increasing the reaction rate. Water, alcohols, and carboxylic acids are common polar protic solvents.[5]
Q5: Does the concentration of the nucleophile affect the rate of an SN1 reaction?
A5: No, the concentration of the nucleophile does not affect the rate of an SN1 reaction. The rate-determining step involves only the ionization of the alkyl halide. Therefore, the reaction rate is only dependent on the concentration of the substrate (this compound).[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Solvent: Using a polar aprotic or nonpolar solvent. 2. Low Temperature: Reaction is too slow at the current temperature. 3. Poor Nucleophile (if not solvolysis): The added nucleophile is too weak. 4. Decomposition of Reactant: Reactant degraded during storage. | 1. Switch to a polar protic solvent like ethanol, methanol, or a water/alcohol mixture. 2. Gently warm the reaction mixture. Be cautious, as higher temperatures will favor E1 elimination. 3. For non-solvolysis reactions, consider a stronger nucleophile if the reaction allows. 4. Check the purity of the this compound, purify if necessary, and store it properly away from light. |
| High Percentage of Elimination (E1) Products | 1. High Reaction Temperature: Heat disproportionately favors elimination over substitution.[3][10] 2. Strongly Basic Nucleophile/Solvent: While SN1 is favored, a strongly basic medium can promote E1. | 1. Run the reaction at a lower temperature (e.g., room temperature or slightly below).[10] 2. Use a weakly basic nucleophile/solvent. For solvolysis, water or simple alcohols are appropriate. |
| Reaction is Too Slow | 1. Insufficient Solvent Polarity: The solvent is not polar enough to stabilize the carbocation intermediate effectively. 2. Low Temperature: The activation energy barrier is not being overcome efficiently. | 1. Increase the polarity of the solvent. For example, use a higher percentage of water in an alcohol/water mixture. 2. Increase the reaction temperature slightly. Monitor the product ratio to avoid excessive elimination. |
| Unexpected Side Products | 1. Rearrangement of Carbocation: Although unlikely for this specific substrate, other tertiary halides can yield rearranged products. 2. Contaminants: Impurities in the starting material or solvent are reacting. | 1. This is not a concern for this compound as the initial carbocation is already tertiary and stable. 2. Ensure all reagents and solvents are pure. Use distilled/dried solvents and freshly opened reagents. |
Data Presentation
Table 1: Effect of Solvent Polarity on Relative Reaction Rate
This table shows the representative relative rates for the solvolysis of a tertiary alkyl halide (tert-butyl bromide, which is analogous to this compound) in various polar protic solvents. The rate increases with the solvent's ability to stabilize the carbocation.
| Solvent | Dielectric Constant (ε) | Relative Rate |
| Acetic Acid | 6.2 | 1 |
| Ethanol (100%) | 24.5 | 4 |
| Methanol (100%) | 32.7 | 10 |
| Formic Acid | 58.0 | 5,000 |
| Water | 80.4 | 150,000 |
Data is representative and illustrates the general trend for SN1 reactions.
Table 2: Representative Effect of Temperature on Product Ratio
This table illustrates how increasing the temperature for the reaction of a tertiary alkyl halide typically shifts the product distribution in favor of the E1 elimination products over the SN1 substitution product.
| Temperature (°C) | SN1 Product Yield (%) | E1 Product Yield (Total %) |
| 25 | ~80% | ~20% |
| 50 | ~65% | ~35% |
| 75 | ~45% | ~55% |
| 100 | ~25% | ~75% |
Values are illustrative to show the general principle that heat favors elimination.[3][10]
Experimental Protocols
Protocol: Solvolysis of this compound in an Ethanol/Water Mixture
This procedure is adapted from kinetic studies of tertiary alkyl halides and is designed to monitor the progress of the reaction by titrating the acid produced (HI).[11]
Materials:
-
This compound
-
Ethanol (95%)
-
Deionized Water
-
0.02 M Sodium Hydroxide (NaOH) solution, standardized
-
Bromothymol blue indicator solution
-
Erlenmeyer flasks (125 mL)
-
Burette (50 mL)
-
Pipettes and graduated cylinders
-
Constant temperature water bath
Procedure:
-
Prepare the Solvent Mixture: Create a 50:50 (v/v) ethanol/water solvent mixture by combining 100 mL of 95% ethanol and 100 mL of deionized water. Allow it to reach thermal equilibrium in a constant temperature water bath set to 25°C.
-
Prepare the Reaction Flask: To a 125 mL Erlenmeyer flask, add 50 mL of the prepared solvent mixture and 3-4 drops of bromothymol blue indicator.
-
Initiate the Reaction: Rapidly pipette 1.0 mL of this compound into the Erlenmeyer flask. Swirl immediately to mix and start a timer. This is time t=0. The solution will be initially yellow (acidic) due to the hydroiodic acid (HI) produced.
-
Titration: Immediately begin titrating the reaction mixture with the 0.02 M NaOH solution. The goal is to maintain a blue-green endpoint. As the reaction proceeds, HI is generated, causing the solution to turn yellow. Add NaOH dropwise to return it to the blue-green color.
-
Record Data: Record the volume of NaOH added at regular time intervals (e.g., every 2-5 minutes) for about an hour, or until the reaction slows significantly.
-
Data Analysis: The amount of NaOH added at any given time is equivalent to the amount of HI produced, which directly corresponds to the amount of this compound that has reacted. This data can be used to calculate the rate constant of the reaction.
-
Product Analysis (Optional): To analyze the SN1/E1 product ratio, allow the reaction to go to completion. Then, neutralize the solution, perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether), dry the organic layer, and analyze by Gas Chromatography (GC).
Visualizations
Caption: The two-step mechanism of an SN1 reaction.
Caption: Experimental workflow for optimizing SN1 reaction conditions.
Caption: A decision tree for troubleshooting common SN1 reaction issues.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gauthmath.com [gauthmath.com]
- 7. Solved Solvolysis of this compound in ethanol gave | Chegg.com [chegg.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. amherst.edu [amherst.edu]
Common impurities in commercial 2-Iodo-2-methylbutane
This technical support guide provides troubleshooting information and frequently asked questions regarding common impurities in commercial 2-Iodo-2-methylbutane. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound can contain impurities arising from its synthesis and degradation. The most common impurities include:
-
Degradation Products: Due to the inherent instability of tertiary alkyl iodides, degradation can occur, especially upon exposure to light, heat, or moisture.[1]
-
Free Iodine (I₂): Causes a characteristic yellow or brown discoloration.
-
Alkenes: Elimination of hydrogen iodide (HI) leads to the formation of 2-methyl-2-butene (B146552) and 2-methyl-1-butene (B49056).[2]
-
Alcohols: Hydrolysis from exposure to moisture results in the formation of 2-methyl-2-butanol (B152257).[3]
-
-
Synthesis-Related Impurities: Impurities from the manufacturing process may be present.
-
Stabilizers: To prolong shelf life, a copper stabilizer may be added.
Q2: My bottle of this compound has a yellow/brown color. Is it still usable?
A2: The discoloration is likely due to the presence of free iodine (I₂), a common degradation product. For many applications, low levels of iodine may not interfere. However, for sensitive reactions, such as Grignard reagent formation or reactions involving organometallic reagents, the iodine should be removed. This can be achieved by washing the organic layer with an aqueous solution of sodium thiosulfate (B1220275) until the color disappears.
Q3: How can I identify the impurities in my this compound sample?
A3: The most effective methods for identifying and quantifying impurities are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS can separate volatile impurities and provide their mass spectra for identification.[6][7]
-
¹H and ¹³C NMR can identify impurities by their characteristic chemical shifts and coupling patterns. Comparing the spectra of your sample to reference spectra of suspected impurities is a definitive way to confirm their presence.[8][9][10][11]
Q4: How should I store this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a cool, dark place in a tightly sealed container to protect it from light, heat, and moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) can also help to prevent degradation.
Troubleshooting Guide
| Observed Problem | Potential Cause (Impurity) | Recommended Action(s) |
| Discoloration (Yellow/Brown) | Free Iodine (I₂) | Analysis: Visual inspection. Solution: Purify by washing with aqueous sodium thiosulfate solution. |
| Unexpected peaks in GC-MS with lower retention time | 2-methyl-2-butene, 2-methyl-1-butene | Analysis: Compare mass spectra with library data. Solution: Fractional distillation may remove these more volatile impurities. |
| Unexpected peaks in NMR spectrum (e.g., broad singlet ~1-2 ppm, signals in the olefinic region ~4.5-5.5 ppm) | 2-methyl-2-butanol, 2-methyl-2-butene, 2-methyl-1-butene | Analysis: Compare chemical shifts with reference spectra of suspected impurities.[8][9][12] Solution: For the alcohol, washing with water may be effective. For alkenes, fractional distillation is recommended. |
| Inconsistent reaction yields or unexpected side products | Presence of any of the common impurities | Analysis: Analyze the starting material using GC-MS or NMR. Solution: Purify the this compound using appropriate methods before use. |
Quantitative Data Summary
While exact impurity profiles vary by manufacturer and batch, the following table provides an overview of the key analytical data for this compound and its common impurities.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key ¹H NMR Signals (CDCl₃, ppm) | Key ¹³C NMR Signals (CDCl₃, ppm) |
| This compound | C₅H₁₁I | 198.05 | 126-127 | ~1.9 (q), ~1.8 (s), ~1.0 (t) | ~40 (C), ~40 (CH₂), ~35 (CH₃), ~10 (CH₃) |
| 2-methyl-2-butanol | C₅H₁₂O | 88.15 | 102 | ~1.4 (q), ~1.2 (s), ~0.9 (t), ~1.3 (s, OH) | ~71 (C), ~37 (CH₂), ~29 (CH₃), ~9 (CH₃)[9] |
| 2-methyl-2-butene | C₅H₁₀ | 70.13 | 38.6 | ~5.1 (q), ~1.7 (s), ~1.6 (s), ~1.0 (d) | ~132 (C), ~119 (CH), ~26 (CH₃), ~22 (CH₃), ~13 (CH₃)[8][13] |
| 2-methyl-1-butene | C₅H₁₀ | 70.13 | 31.2 | ~4.7 (s), ~2.0 (q), ~1.7 (s), ~1.0 (t) | ~146 (C), ~110 (CH₂), ~32 (CH₂), ~22 (CH₃), ~12 (CH₃)[12] |
| Iodine | I₂ | 253.81 | 184.3 | Not applicable | Not applicable |
Experimental Protocols
Protocol 1: Purification of this compound (Removal of Iodine)
Objective: To remove discoloration caused by free iodine (I₂).
Methodology:
-
Place the discolored this compound in a separatory funnel.
-
Add an equal volume of a 5% (w/v) aqueous sodium thiosulfate solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate. The aqueous layer will be at the bottom.
-
Drain the lower aqueous layer.
-
Repeat the washing with fresh sodium thiosulfate solution until the organic layer is colorless.
-
Wash the organic layer with an equal volume of deionized water to remove residual thiosulfate salts.
-
Separate the layers and drain the aqueous layer.
-
Transfer the organic layer to a clean, dry flask and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter or decant the dried product.
Protocol 2: Identification of Impurities by GC-MS
Objective: To separate and identify volatile impurities.
Methodology:
-
Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
GC-MS Instrument Setup (Typical Parameters):
-
Injector Temperature: 250 °C
-
Column: A non-polar column (e.g., DB-5ms or equivalent) is suitable.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-300.
-
-
Analysis: Inject the prepared sample into the GC-MS. Identify the peaks by comparing their retention times and mass spectra with reference data from spectral libraries (e.g., NIST).[6][7]
Visualizations
Caption: Troubleshooting workflow for identifying and removing impurities in this compound.
References
- 1. byjus.com [byjus.com]
- 2. chegg.com [chegg.com]
- 3. Solved 5. (6 pts) this compound can undergo the | Chegg.com [chegg.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. Synthesis Of 2-Methylbutane Report - 886 Words | Bartleby [bartleby.com]
- 6. This compound | C5H11I | CID 11665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. C5H10 2-methylbut-2-ene (2-methyl-2-butene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylbut-2-ene (2-methyl-2-butene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Showing Compound 2-Methyl-2-butanol (FDB011925) - FooDB [foodb.ca]
- 10. 2-Methyl-2-butene(513-35-9) 1H NMR [m.chemicalbook.com]
- 11. 2-Methyl-2-butanol(75-85-4) 1H NMR [m.chemicalbook.com]
- 12. 2-methylbut-1-ene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylbut-1-ene 1-H nmr 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. C5H10 C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylbut-2-ene (2-methyl-2-butene) C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Troubleshooting low yields in the synthesis of 2-Iodo-2-methylbutane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-iodo-2-methylbutane from 2-methyl-2-butanol (B152257).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is significantly lower than expected. What are the primary reasons for this?
Low yields in this synthesis are most commonly attributed to a competing elimination reaction (E1) that forms alkenes, primarily 2-methyl-2-butene (B146552) and 2-methyl-1-butene (B49056). The reaction proceeds via a tertiary carbocation intermediate, which can either be attacked by an iodide ion (SN1 pathway to the desired product) or lose a proton (E1 pathway to elimination byproducts).[1][2] Several factors can favor the undesired E1 pathway.
Q2: How does reaction temperature affect the yield of this compound?
Higher reaction temperatures significantly favor the E1 elimination pathway over the SN1 substitution.[3] Elimination reactions are more entropically favored, and this effect is amplified at elevated temperatures. To maximize the yield of this compound, it is crucial to maintain a low reaction temperature, ideally at or below room temperature.
Q3: What is the optimal method for generating the nucleophile and how does the choice of acid impact the reaction?
The synthesis is typically carried out by reacting 2-methyl-2-butanol with a source of iodide, commonly sodium or potassium iodide, in the presence of a strong acid.[4] The acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[1]
The choice of acid is critical. Using a non-nucleophilic acid like sulfuric or phosphoric acid can increase the proportion of the elimination product. It is generally preferable to use hydroiodic acid (HI) directly, or a combination of an iodide salt and a minimal amount of a strong acid like sulfuric acid to generate HI in situ.
Q4: I have followed the procedure, but my final product is dark in color. What causes this discoloration and how can I prevent it?
The dark coloration is often due to the formation of iodine (I2) through the oxidation of iodide ions. This can be exacerbated by the presence of strong oxidizing acids or exposure to air and light. To minimize this, you can:
-
Use a slight excess of the reducing agent if one is used in the workup (e.g., sodium thiosulfate).
-
Protect the reaction mixture from light by wrapping the flask in aluminum foil.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
During the workup, washing the organic layer with a dilute solution of sodium thiosulfate (B1220275) will quench any residual iodine, removing the color.
Q5: During the workup, I am having trouble with emulsion formation when washing with sodium bicarbonate. How can I resolve this?
Emulsions can form during the bicarbonate wash, which is necessary to neutralize any remaining acid. To break up an emulsion, you can try the following:
-
Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, helping to separate the layers.
-
Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
In persistent cases, filtering the entire mixture through a pad of celite can help break the emulsion.
Q6: What are the best practices for purifying the crude this compound?
The primary method for purifying this compound is distillation. Due to its potential for thermal decomposition, it is highly recommended to perform the distillation under reduced pressure to lower the boiling point.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution
| Parameter | Condition | Predominant Pathway | Expected Outcome for this compound Yield |
| Temperature | Low (e.g., 0-25°C) | SN1 | Higher Yield |
| High (e.g., >50°C) | E1 | Lower Yield | |
| Acid | H2SO4 (non-nucleophilic counter-ion) | E1 | Lower Yield |
| HI (nucleophilic counter-ion) | SN1 | Higher Yield | |
| Solvent | Polar Protic (e.g., water, ethanol) | Favors carbocation formation (both SN1 and E1) | - |
| Leaving Group | Protonated Alcohol (-OH2+) | Good | Facilitates both SN1 and E1 |
Experimental Protocols
Key Experiment: Synthesis of this compound from 2-methyl-2-butanol
This protocol is a representative method and may require optimization based on laboratory conditions and desired scale.
Materials:
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Sodium iodide (NaI)
-
Concentrated Sulfuric Acid (H2SO4)
-
Ice
-
Dichloromethane (or diethyl ether)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and set in an ice-water bath, combine 2-methyl-2-butanol and sodium iodide.
-
Slowly add concentrated sulfuric acid dropwise to the cooled and stirring mixture. The addition should be done carefully to control the temperature and prevent excessive side reactions.
-
After the addition is complete, allow the reaction to stir in the ice bath for a specified time (e.g., 1-2 hours), and then let it warm to room temperature, continuing to stir.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Cold water
-
5% sodium bicarbonate solution (vent frequently to release CO2)
-
Saturated sodium chloride solution (brine)
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by distillation under reduced pressure. Collect the fraction corresponding to this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yields in this compound synthesis.
Caption: Competing SN1 and E1 pathways in the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. researchgate.net [researchgate.net]
- 4. Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2): Discussion series on bromination/iodination reactions 25 – Chemia [chemia.manac-inc.co.jp]
Preventing the decomposition of 2-Iodo-2-methylbutane during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-iodo-2-methylbutane during storage.
Troubleshooting Guide
Q1: I opened a new bottle of this compound and it has a purplish or brownish tint. Is it still usable?
A1: A purplish or brownish discoloration indicates the presence of dissolved iodine (I₂), which is a primary product of decomposition. This suggests that the compound has started to degrade. The presence of iodine can interfere with subsequent reactions. For reactions sensitive to iodine or where precise stoichiometry of the alkyl iodide is critical, it is recommended to purify the this compound before use. A common purification method is to wash the organic layer with a sodium thiosulfate (B1220275) solution to remove the iodine, followed by drying and distillation.
Q2: My reaction yield using this compound is lower than expected. Could decomposition during storage be the cause?
A2: Yes, decomposition of this compound during storage will lower its effective concentration, leading to reduced yields in your reaction. The primary decomposition pathways are elimination reactions (E1 and E2) that produce 2-methyl-1-butene (B49056) and 2-methyl-2-butene (B146552), which are volatile and unreactive under many conditions where the alkyl iodide is used. To confirm if decomposition is the issue, it is advisable to analyze the purity of your stored this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Q3: I have been storing this compound at room temperature on the lab bench. What are the ideal storage conditions?
A3: this compound is sensitive to both heat and light.[1] Storing it at room temperature, especially in a clear container exposed to ambient light, will accelerate its decomposition. The ideal storage conditions are in a tightly sealed, amber glass bottle in a refrigerator at 2-8°C to minimize thermal and photochemical decomposition.[2] The area should be well-ventilated and away from heat sources.[3]
Q4: Can I use a plastic container to store this compound?
A4: It is not recommended to store this compound in plastic containers. The compound may be incompatible with certain plastics, leading to leaching of plasticizers or degradation of the container. Furthermore, plastic containers are often more permeable to air and light than amber glass, which can accelerate decomposition. Always use a tightly sealed amber glass bottle for storage.
Frequently Asked Questions (FAQs)
Q5: What are the main decomposition products of this compound?
A5: The primary decomposition of this compound occurs through elimination reactions to form two isomeric alkenes: 2-methyl-2-butene (the more substituted and generally major product according to Zaitsev's rule) and 2-methyl-1-butene. This decomposition is primarily driven by factors such as heat and light.
Q6: How do heat and light affect the stability of this compound?
A6:
-
Heat: Elevated temperatures provide the activation energy for elimination reactions (E1 and E2) to occur, leading to the formation of alkenes and hydrogen iodide. The rate of these reactions increases with temperature.
-
Light: this compound is photosensitive.[1] Photochemical decomposition can occur through the homolytic cleavage of the carbon-iodine bond, which is the weakest bond in the molecule, to form an alkyl radical and an iodine radical. The iodine radicals can then combine to form iodine (I₂), which contributes to the discoloration of the product.
Q7: What is the role of a copper stabilizer in preventing decomposition?
A7: Copper is often used as a stabilizer in alkyl iodides.[2][4][5] Its primary role is to act as a scavenger for iodine (I₂) that is formed during decomposition. Copper reacts with iodine to form copper(I) iodide, which is a stable salt and removes the free iodine from the solution. This prevents the accumulation of iodine, which can potentially catalyze further decomposition. While the patent literature suggests that copper can inhibit decomposition in both the liquid and gas phases, its primary and most well-understood function is the removal of iodine.[6]
Q8: How should I use copper to stabilize this compound?
A8: For laboratory-scale storage, adding a small piece of copper wire or a few copper turnings to the bottle of this compound is a common practice. The exact amount is not strictly defined in the available literature, but the goal is to have a sufficient surface area of copper in contact with both the liquid and the vapor phases. Ensure the copper is clean and free of oxides before adding it to the bottle.
Q9: Are there any alternatives to copper for stabilization?
A9: While copper is the most commonly cited stabilizer for alkyl iodides, other metals with a high affinity for iodine, such as silver, can also be used.[6] However, copper is generally preferred due to its lower cost and high efficiency.
Q10: How can I monitor the decomposition of this compound over time?
A10: The most effective way to monitor the decomposition of this compound is by using Gas Chromatography-Mass Spectrometry (GC-MS). This analytical technique allows for the separation and quantification of the parent compound (this compound) and its primary degradation products (2-methyl-1-butene and 2-methyl-2-butene). By analyzing samples at regular intervals, you can determine the rate of decomposition under your specific storage conditions.
Data Presentation
Illustrative Impact of Temperature on Decomposition
| Temperature (°C) | Storage Condition | Relative Rate of Decomposition (E1) | Half-life (t½) (Estimated) |
| 4 | Refrigerated | 1 (Baseline) | Very Long |
| 25 | Room Temperature | ~30x faster than 4°C | Months to a year |
| 40 | Elevated Temperature | ~200x faster than 4°C | Weeks to months |
| 60 | Accelerated Testing | ~1500x faster than 4°C | Days to weeks |
Note: This data is for illustrative purposes to show the trend of increasing decomposition with temperature and is based on the principles of chemical kinetics. Actual decomposition rates will vary depending on the specific product, purity, and exposure to light.
Experimental Protocols
Protocol 1: Thermal Stability Study of this compound
Objective: To determine the rate of decomposition of this compound at various temperatures.
Methodology:
-
Sample Preparation:
-
Dispense 1 mL aliquots of high-purity this compound into several 2 mL amber glass GC vials.
-
Seal the vials securely with PTFE-lined caps.
-
Prepare a sufficient number of vials to allow for triplicate analysis at each time point and temperature.
-
-
Storage Conditions:
-
Place the vials in temperature-controlled ovens or incubators set at the following temperatures: 4°C (refrigerator), 25°C, 40°C, and 60°C.
-
Protect all samples from light throughout the experiment.
-
-
Time Points for Analysis:
-
4°C and 25°C: Analyze at day 0, 1 month, 3 months, 6 months, and 12 months.
-
40°C: Analyze at day 0, 1 week, 2 weeks, 1 month, and 3 months.
-
60°C: Analyze at day 0, 1 day, 3 days, 7 days, and 14 days.
-
-
Analytical Method (GC-MS):
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Injection: 1 µL of the sample, split injection (e.g., 50:1 split ratio).
-
Injector Temperature: 200°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp to 150°C at 10°C/min.
-
Hold at 150°C for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-250.
-
Quantification: Monitor the abundance of a characteristic ion for this compound (e.g., m/z 71, the tertiary amyl cation) and its degradation products, 2-methyl-1-butene and 2-methyl-2-butene (e.g., m/z 70). Create a calibration curve using standards of known concentration.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each temperature.
-
Plot the natural logarithm of the concentration of this compound versus time to determine the first-order rate constant (k) for decomposition at each temperature.
-
Use the Arrhenius equation to determine the activation energy for the decomposition.
-
Protocol 2: Photostability Study of this compound
Objective: To assess the impact of light exposure on the stability of this compound, following ICH Q1B guidelines.[3][7][8]
Methodology:
-
Sample Preparation:
-
Dispense 1 mL aliquots of high-purity this compound into clear glass GC vials (for exposed samples) and amber glass GC vials (for control samples).
-
Seal all vials securely.
-
-
Exposure Conditions:
-
Place the clear glass vials in a photostability chamber equipped with a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Place the amber glass vials (dark controls) in the same chamber, but shielded from light (e.g., wrapped in aluminum foil) to monitor for thermal degradation under the same temperature conditions.
-
-
Analysis:
-
After the exposure period, visually inspect all samples for any color change.
-
Analyze the content of all exposed and control samples by the GC-MS method described in Protocol 1.
-
-
Data Analysis:
-
Compare the purity of the exposed samples to the dark controls to determine the extent of photodegradation.
-
Identify any new degradation products formed under light exposure.
-
Protocol 3: Efficacy of Copper as a Stabilizer
Objective: To evaluate the effectiveness of copper in preventing the decomposition of this compound.
Methodology:
-
Sample Preparation:
-
Prepare two sets of samples in amber glass GC vials as described in Protocol 1.
-
Set 1 (Stabilized): Add a small, pre-weighed piece of clean copper wire or turnings to each vial.
-
Set 2 (Unstabilized): No stabilizer added.
-
-
Storage and Analysis:
-
Store both sets of vials at an accelerated temperature condition (e.g., 40°C), protected from light.
-
Analyze samples from both sets at regular intervals (e.g., day 0, 1 week, 2 weeks, 1 month, 3 months) using the GC-MS method from Protocol 1.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining over time for both the stabilized and unstabilized samples.
-
Compare the degradation rates to determine the efficacy of the copper stabilizer.
-
Visualizations
Caption: Decomposition pathways of this compound via elimination and photolysis.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. Development and validation of a new TD-GC/MS method and its applicability in the search for human and animal decomposition products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodissociation of alkyl iodides in helium nanodroplets. I. Kinetic energy transfer: AGOSR [agosr.com]
- 3. researchgate.net [researchgate.net]
- 4. aua.gr [aua.gr]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 8. This compound [webbook.nist.gov]
Technical Support Center: Analysis of 2-Iodo-2-methylbutane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with reactions of 2-iodo-2-methylbutane. The focus is on the identification of common byproducts using NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction pathways for this compound?
A1: this compound is a tertiary alkyl halide, which primarily undergoes unimolecular substitution (SN1) and unimolecular elimination (E1) reactions.[1][2] The tertiary carbocation intermediate formed is relatively stable, favoring these pathways.[2] It can also undergo bimolecular elimination (E2) in the presence of a strong, sterically hindered base.
Q2: What are the expected major and minor products in an elimination reaction of this compound?
A2: Elimination reactions of this compound typically yield a mixture of two isomeric alkenes: 2-methyl-2-butene (B146552) (the more substituted, Zaitsev product) and 2-methyl-1-butene (B49056) (the less substituted, Hofmann product).[3] According to Zaitsev's rule, 2-methyl-2-butene is generally the major product due to its greater stability.[3] However, the use of a bulky base can favor the formation of the less sterically hindered 2-methyl-1-butene.[3]
Q3: What is the expected product of a substitution reaction of this compound with water?
A3: In the presence of a weak nucleophile like water, this compound will undergo an SN1 reaction to form 2-methyl-2-butanol.[1][4]
Q4: How can I distinguish between the starting material and the potential byproducts using ¹H NMR?
A4: The ¹H NMR spectra of the starting material and the primary byproducts are distinct:
-
This compound: Will show a quartet for the methylene (B1212753) protons and a triplet for the methyl protons of the ethyl group, along with a singlet for the two equivalent methyl groups attached to the carbon bearing the iodine.
-
2-Methyl-2-butene: Features a quartet for the vinyl proton and a doublet for the adjacent methyl group, along with singlets for the other two methyl groups.
-
2-Methyl-1-butene: Displays two singlets for the vinyl protons, a quartet for the methylene protons, and a triplet for the terminal methyl group, in addition to a singlet for the methyl group on the double bond.
-
2-Methyl-2-butanol: Shows a quartet for the methylene protons and a triplet for the methyl protons of the ethyl group, a singlet for the two equivalent methyl groups, and a broad singlet for the hydroxyl proton.
Troubleshooting Guide
Q5: My ¹H NMR spectrum shows more peaks than expected. What could be the reason?
A5: The presence of unexpected peaks can be due to several factors:
-
A mixture of products: Your reaction may have produced a combination of substitution and elimination byproducts. Compare the chemical shifts and splitting patterns to the known spectra of 2-methyl-1-butene, 2-methyl-2-butene, and 2-methyl-2-butanol.
-
Unreacted starting material: Check for the characteristic peaks of this compound.
-
Solvent impurities: Residual solvents from the reaction or workup can introduce peaks. Common culprits include diethyl ether, dichloromethane, and ethyl acetate.
-
Contaminants in the starting material: The initial this compound may not have been pure.
Q6: I am having trouble integrating the peaks in my ¹H NMR spectrum accurately. What should I do?
A6: Inaccurate integration can arise from overlapping peaks.[5]
-
Use a higher field NMR instrument: This can improve peak separation.
-
Try a different deuterated solvent: Changing the solvent can sometimes shift peaks enough to resolve them.[5] For example, spectra in benzene-d₆ often show different chemical shifts compared to chloroform-d₃.[5]
-
Focus on well-resolved peaks: Integrate clear, non-overlapping signals and use their ratios to determine the relative amounts of each species.
Q7: The chemical shifts in my experimental spectrum do not exactly match the literature values. Should I be concerned?
A7: Minor deviations in chemical shifts are common and can be influenced by factors such as solvent, concentration, and temperature. As long as the splitting patterns and relative chemical shifts are consistent with the expected structures, small variations are generally not a cause for concern.
Data Presentation
Table 1: ¹H NMR Chemical Shift Data for this compound and Potential Byproducts
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -CH₃ (on C with I) | ~1.9 | Singlet |
| -CH₂- | ~1.9 | Quartet | |
| -CH₃ (ethyl) | ~1.0 | Triplet | |
| 2-Methyl-2-butene | =CH- | ~5.1 | Quartet |
| =C(CH₃)₂ | ~1.6 | Singlet | |
| -CH₃ (vinyl) | ~1.6 | Doublet | |
| 2-Methyl-1-butene | =CH₂ | ~4.6 | Singlet |
| =C-CH₃ | ~1.7 | Singlet | |
| -CH₂- | ~2.0 | Quartet | |
| -CH₃ (ethyl) | ~1.0 | Triplet | |
| 2-Methyl-2-butanol | -OH | Variable (broad) | Singlet |
| -C(CH₃)₂ | ~1.2 | Singlet | |
| -CH₂- | ~1.5 | Quartet | |
| -CH₃ (ethyl) | ~0.9 | Triplet |
Table 2: ¹³C NMR Chemical Shift Data for this compound and Potential Byproducts
| Compound | Carbon Environment | Chemical Shift (δ, ppm) |
| This compound | C-I | ~40 |
| C(CH₃)₂ | ~35 | |
| -CH₂- | ~40 | |
| -CH₃ (ethyl) | ~10 | |
| 2-Methyl-2-butene | =C(CH₃)₂ | ~132 |
| =CH- | ~118 | |
| =C(CH₃)₂ | ~26, 21 | |
| -CH₃ (vinyl) | ~12 | |
| 2-Methyl-1-butene | =C(CH₃) | ~145 |
| =CH₂ | ~110 | |
| =C-CH₃ | ~22 | |
| -CH₂- | ~31 | |
| -CH₃ (ethyl) | ~12 | |
| 2-Methyl-2-butanol | C-OH | ~71 |
| C(CH₃)₂ | ~29 | |
| -CH₂- | ~37 | |
| -CH₃ (ethyl) | ~9 |
Experimental Protocols
Protocol 1: Elimination Reaction of this compound (E1/E2)
Objective: To synthesize a mixture of 2-methyl-1-butene and 2-methyl-2-butene.
Materials:
-
This compound
-
Potassium hydroxide (B78521) (KOH)
-
Distillation apparatus
-
Separatory funnel
-
Anhydrous magnesium sulfate
-
NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃)
Procedure:
-
In a round-bottom flask, dissolve a known amount of potassium hydroxide in ethanol with gentle heating.
-
Cool the solution to room temperature.
-
Add this compound to the ethanolic KOH solution.
-
Heat the reaction mixture under reflux for 1-2 hours.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Set up a simple distillation apparatus and distill the alkene products. The boiling points of the alkenes are low (2-methyl-1-butene: 31 °C; 2-methyl-2-butene: 38 °C).
-
Wash the distillate with water in a separatory funnel to remove any remaining ethanol or salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Decant the dried product.
-
Prepare a sample for NMR analysis by dissolving a small amount of the product in CDCl₃.
Protocol 2: Substitution Reaction of this compound (SN1)
Objective: To synthesize 2-methyl-2-butanol.
Materials:
-
This compound
-
Water
-
Sodium bicarbonate solution (5%)
-
Separatory funnel
-
Anhydrous sodium sulfate
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
Procedure:
-
In a round-bottom flask, combine this compound with an excess of water.
-
Stir the mixture vigorously at room temperature for several hours. The reaction can be monitored by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any HI formed.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Decant the dried product.
-
Prepare a sample for NMR analysis by dissolving a small amount of the product in CDCl₃.
Mandatory Visualization
Caption: Workflow for identifying byproducts of this compound reactions by NMR.
References
Navigating the Scale-Up of 2-Iodo-2-methylbutane Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered when scaling up reactions involving 2-iodo-2-methylbutane. As a tertiary alkyl halide, this compound presents a unique set of challenges, primarily stemming from its propensity to undergo both nucleophilic substitution (Sₙ1) and elimination (E1) reactions, as well as its specific requirements for Grignard reagent formation. This guide offers practical advice and detailed protocols to help navigate these complexities from the laboratory bench to pilot plant and beyond.
I. General Scale-Up Challenges
FAQ 1: We are moving from a gram-scale to a kilogram-scale reaction. What are the primary operational challenges we should anticipate?
Scaling up any chemical reaction introduces complexities beyond simply multiplying reagent quantities. For reactions involving this compound, key challenges include:
-
Thermal Management: Exothermic reactions that are easily managed in a lab flask can lead to dangerous temperature excursions and potential thermal runaway in a large reactor. The surface-area-to-volume ratio decreases significantly upon scale-up, hindering efficient heat dissipation.
-
Mixing Efficiency: Achieving homogenous mixing in a large reactor is more challenging than in a small flask. Poor mixing can lead to localized "hot spots," uneven reaction progress, and an increase in side product formation.
-
Reagent Addition: The rate of reagent addition becomes a critical parameter at scale. A rate that is optimal on a small scale may be too fast for a large reactor to handle the resulting exotherm.
-
Safety: The hazards associated with flammable solvents, reactive intermediates, and potential pressure build-up are magnified at a larger scale. A thorough process safety assessment is crucial before any scale-up.[1]
II. Substitution vs. Elimination Reactions
As a tertiary alkyl halide, this compound reacts through a carbocation intermediate, leading to a competition between Sₙ1 and E1 pathways.
Caption: Competing Sₙ1 and E1 pathways for this compound.
FAQ 2: How does the ratio of substitution (Sₙ1) to elimination (E1) products change upon scale-up?
-
Temperature: E1 reactions are generally favored at higher temperatures compared to Sₙ1 reactions. Inadequate heat removal during scale-up can lead to an increase in the proportion of elimination byproducts.
-
Solvent: The polarity of the solvent plays a crucial role. More polar protic solvents can stabilize the carbocation intermediate, favoring the Sₙ1 pathway. However, the choice of solvent at an industrial scale is often dictated by factors like cost, safety, and ease of removal.
-
Nucleophile/Base Strength: While Sₙ1 and E1 reactions are favored by weak nucleophiles and weak bases, the concentration and nature of the nucleophile/base can still influence the product ratio.
Troubleshooting Guide: Managing the Sₙ1/E1 Ratio
| Issue | Potential Cause | Recommended Action |
| Increased proportion of elimination products at scale. | Inefficient heat removal leading to higher reaction temperatures. | Improve reactor cooling efficiency. Reduce the rate of addition of exothermic reagents. Consider a solvent with a higher boiling point to better control the temperature. |
| Inconsistent product ratios between batches. | Variations in mixing efficiency or localized heating. | Optimize agitator speed and design. Ensure temperature probes are placed strategically to detect any hot spots. |
| Lower than expected yield of the substitution product. | Sub-optimal solvent choice for the scaled-up process. | Re-evaluate solvent selection based on both reaction performance and process safety/economic considerations. A co-solvent system may offer a better balance of properties. |
III. Grignard Reagent Formation
The formation of a Grignard reagent from this compound is a common and powerful method for creating carbon-carbon bonds. However, scaling up this highly exothermic and moisture-sensitive reaction presents significant challenges.
Caption: Grignard reagent formation and a common side reaction.
FAQ 3: We are struggling with initiating the Grignard reaction at a larger scale. What can we do?
Difficulty in initiating a Grignard reaction is a common problem, often exacerbated at scale.[2][3] The primary cause is the passivating layer of magnesium oxide on the surface of the magnesium turnings.
Troubleshooting Guide: Grignard Reaction Initiation and Control
| Issue | Potential Cause | Recommended Action |
| Failure to initiate the reaction. | Passivated magnesium surface. Presence of moisture. | Activation of Magnesium: Use fresh, high-quality magnesium turnings. A small amount of iodine or 1,2-dibromoethane (B42909) can be added to activate the surface. Mechanical stirring of the dry magnesium can also help.[2][3] Strictly Anhydrous Conditions: Ensure all glassware, solvents, and reagents are rigorously dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Runaway reaction and excessive byproduct formation. | Addition of this compound is too rapid. Inadequate cooling. | Controlled Addition: Add the alkyl iodide solution dropwise using an addition funnel with precise control. Cooling: Use an efficient cooling system (e.g., an ice bath or a chiller) to maintain the desired reaction temperature. |
| Low yield of the Grignard reagent. | Wurtz Coupling: The formed Grignard reagent reacts with unreacted this compound. Quenching: Reaction with trace amounts of water or other protic impurities. | Minimize Wurtz Coupling: Slow, controlled addition of the alkyl halide helps to keep its concentration low. Maintaining a moderate temperature is also crucial.[3] Inert Atmosphere: A robust inert atmosphere is essential to prevent quenching by atmospheric moisture. |
Experimental Protocol: Lab-Scale Grignard Reagent Formation
This protocol provides a general procedure for the laboratory-scale synthesis of tert-amylmagnesium iodide. It should be adapted and optimized for specific applications and before any attempt at scaling up.
-
Preparation: All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon. A three-necked flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents: Magnesium turnings (1.2 equivalents) are placed in the flask. Anhydrous diethyl ether or THF is added to cover the magnesium.
-
Initiation: A small crystal of iodine is added to the magnesium suspension. A solution of this compound (1.0 equivalent) in the anhydrous solvent is prepared in the dropping funnel. A small portion (5-10%) of the alkyl iodide solution is added to the magnesium. The reaction may need gentle warming to initiate, which is often indicated by the disappearance of the iodine color and the appearance of cloudiness and bubbling.
-
Addition: Once the reaction has started, the remainder of the this compound solution is added dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the reaction mixture is stirred and may be gently heated to ensure all the magnesium has reacted.
IV. Photostability and Thermal Stability
FAQ 4: How stable is this compound to light and heat during large-scale operations and storage?
Regarding thermal stability, while this compound is relatively stable at moderate temperatures, prolonged exposure to high temperatures, especially in the presence of impurities, can lead to decomposition, primarily through elimination to form alkenes. The enthalpy of vaporization for this compound is approximately 40.4 kJ/mol, which is a relevant parameter for distillation and thermal management calculations.[4][5]
Troubleshooting Guide: Stability and Storage
| Issue | Potential Cause | Recommended Action |
| Discoloration of this compound upon storage. | Decomposition due to light exposure. | Store in amber glass bottles or in containers protected from light. Store in a cool, dark place. |
| Increased levels of alkene impurities after a prolonged reaction at elevated temperatures. | Thermal decomposition. | Optimize the reaction to proceed at the lowest effective temperature. Minimize reaction time at elevated temperatures. |
| Potential for thermal runaway in a large-scale reaction. | Highly exothermic reaction with inadequate cooling. | Conduct a thorough thermal hazard assessment using techniques like reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). Ensure the cooling capacity of the reactor is sufficient to handle the heat load. |
V. Purification Challenges at Scale
FAQ 5: What are the main challenges in purifying the products of reactions with this compound on a large scale?
Purification at scale presents a different set of challenges compared to laboratory-scale purification.
Troubleshooting Guide: Large-Scale Purification
| Issue | Potential Cause | Recommended Action |
| Difficulty in separating the desired product from alkene byproducts via distillation. | Close boiling points of the product and impurities. | Fractional Distillation: Use a distillation column with a higher number of theoretical plates for better separation. Azeotropic Distillation: In some cases, forming an azeotrope with a suitable solvent can facilitate separation. |
| Product decomposition during distillation. | High distillation temperatures. | Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points and minimize thermal degradation. |
| Large volumes of solvent waste from chromatography. | Over-reliance on chromatographic purification at scale. | Crystallization: If the product is a solid, developing a robust crystallization procedure is often the most economical and scalable purification method. Liquid-Liquid Extraction: Optimize extraction conditions to selectively remove impurities before final purification. |
Quantitative Data Summary
While specific comparative data for the scale-up of this compound reactions is scarce in the public domain, the following table provides a general comparison of key parameters to consider during process development.
| Parameter | Lab Scale (grams) | Pilot/Industrial Scale (kilograms) | Key Considerations for Scale-Up |
| Typical Yield | Often optimized for maximum conversion. | May be slightly lower to ensure process robustness and safety. | Focus on consistent and safe operation over maximizing yield in a single run. |
| Byproduct Profile | May have a lower percentage of byproducts due to efficient heat and mass transfer. | Higher potential for byproduct formation (e.g., elimination products, Wurtz coupling) due to challenges in thermal and mixing control. | Rigorous process control and optimization are critical to minimize byproduct formation. |
| Purification Method | Flash chromatography is common. | Distillation, crystallization, and extraction are preferred. Chromatography is often a final polishing step if required. | The purification method must be scalable, cost-effective, and minimize solvent waste. |
| Safety | Hazards are generally contained within a fume hood. | Requires a comprehensive process safety management system, including hazard and operability (HAZOP) studies and potentially dedicated containment facilities.[1] | Safety is the paramount consideration at scale. |
References
Effect of solvent polarity on the rate of 2-Iodo-2-methylbutane solvolysis
Welcome to the technical support center for the solvolysis of 2-iodo-2-methylbutane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup, data interpretation, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of solvolysis for this compound?
A1: The solvolysis of this compound, a tertiary alkyl halide, proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.[1] This is a two-step process:
-
Formation of a Carbocation: The carbon-iodine bond breaks heterolytically, with the iodine atom leaving as an iodide ion (I-). This is the slow, rate-determining step and results in the formation of a stable tertiary carbocation (2-methyl-2-butyl cation).[1]
-
Nucleophilic Attack: The solvent molecule (e.g., water, ethanol) acts as a nucleophile and attacks the planar carbocation. This step is fast. If the solvent is neutral, a subsequent deprotonation step occurs to yield the final product.
Q2: How does solvent polarity affect the rate of this reaction?
A2: The rate of the SN1 solvolysis of this compound is significantly influenced by the polarity of the solvent. Polar protic solvents, such as water and alcohols, are particularly effective at accelerating this reaction.[2][3] This is because they can stabilize the transition state leading to the carbocation and the carbocation intermediate itself through hydrogen bonding and dipole-dipole interactions.[3] A higher dielectric constant of the solvent generally correlates with a faster reaction rate.[2]
Q3: What products can be expected from the solvolysis of this compound in a mixed solvent system like ethanol (B145695)/water?
A3: In a mixed solvent system like aqueous ethanol, a mixture of products will be formed. Both water and ethanol can act as nucleophiles, leading to the formation of 2-methyl-2-butanol (B152257) and 2-ethoxy-2-methylbutane, respectively. Additionally, elimination (E1) products, such as 2-methyl-1-butene (B49056) and 2-methyl-2-butene, can also be formed as byproducts. The ratio of these products will depend on the specific reaction conditions, including the solvent composition and temperature.
Data Presentation
The rate of solvolysis of this compound is highly dependent on the solvent composition. The table below summarizes the effect of solvent polarity on the relative rate of solvolysis.
| Solvent (Ethanol-Water, % v/v) | Dielectric Constant (approx. at 25°C) | Relative Rate (krel) |
| 100% Ethanol | 24.3 | 1 |
| 80% Ethanol / 20% Water | 35.9 | (significantly faster) |
| 60% Ethanol / 40% Water | 48.4 | (even faster) |
| 40% Ethanol / 60% Water | 60.2 | (faster still) |
| 20% Ethanol / 80% Water | 70.5 | (very fast) |
Experimental Protocols
Protocol: Determination of the Rate of Solvolysis of this compound by Titration
This protocol is adapted from established methods for monitoring the solvolysis of tertiary alkyl halides.[4][5]
Objective: To determine the first-order rate constant for the solvolysis of this compound in an aqueous ethanol solvent.
Materials:
-
This compound
-
Ethanol (reagent grade)
-
Distilled or deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.04 M)
-
Bromothymol blue indicator solution
-
Acetone (B3395972) (for quenching)
-
Volumetric flasks, pipettes, burette, Erlenmeyer flasks, stopwatch
Procedure:
-
Prepare the Solvent Mixture: Prepare a precise ethanol-water solvent mixture by volume (e.g., 50% ethanol in water). Allow the solution to reach thermal equilibrium in a constant temperature water bath.
-
Prepare the Reactant Solution: Prepare a stock solution of this compound in a small amount of ethanol. This should be done immediately before the experiment due to the compound's reactivity.
-
Set up the Reaction:
-
Pipette a known volume of the ethanol-water solvent into an Erlenmeyer flask.
-
Add a few drops of bromothymol blue indicator. The solution should be yellow (acidic).
-
Add a small, precise volume of the standardized NaOH solution to turn the solution blue (alkaline). Record this initial volume.
-
-
Initiate the Reaction:
-
Using a fast-delivery pipette, add a known volume of the this compound stock solution to the Erlenmeyer flask and simultaneously start the stopwatch. This is time t=0.
-
The solvolysis reaction produces hydriodic acid (HI), which will neutralize the added NaOH.
-
-
Monitor the Reaction:
-
Record the time it takes for the blue color to disappear (turn yellow).
-
Immediately add another precise aliquot of the NaOH solution to turn the solution blue again.
-
Continue this process of timing the color change and adding NaOH for at least two to three half-lives of the reaction.
-
-
Determine the "Infinity" Titer: To determine the total amount of HI produced, a sample of the reaction mixture can be heated to drive the reaction to completion, and then titrated with the NaOH solution.
-
Data Analysis:
-
The concentration of this compound at any time 't' is proportional to (V∞ - Vt), where V∞ is the infinity titer and Vt is the volume of NaOH added at time 't'.
-
Plot ln(V∞ - Vt) versus time. The plot should be a straight line for a first-order reaction.
-
The rate constant (k) can be determined from the slope of the line (slope = -k).
-
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction is too fast or too slow to measure accurately. | - Solvent polarity is too high or too low.- Temperature is too high or too low. | - Adjust the solvent composition. Increase the ethanol content to slow the reaction, or increase the water content to speed it up.- Adjust the temperature of the water bath. A lower temperature will decrease the rate. |
| Indicator color change is indistinct. | - Indicator concentration is too low.- Endpoint is being overshot. | - Add an extra drop of indicator.- Use a smaller volume of NaOH for each titration point to approach the endpoint more slowly. |
| Plot of ln(V∞ - Vt) vs. time is not linear. | - The reaction is not first-order.- Temperature fluctuations during the experiment.- Inaccurate timing or volume measurements. | - The solvolysis of a tertiary halide should be first-order. Re-evaluate the experimental technique for sources of error.- Ensure the reaction flask is properly submerged in the constant temperature bath.- Practice the timing and titration technique to ensure consistency. |
| Difficulty dissolving this compound. | - this compound has low solubility in highly aqueous solutions.[6] | - Prepare the initial stock solution in a small amount of a miscible organic solvent like ethanol or acetone before adding it to the reaction mixture. Ensure the total volume of this solvent is small compared to the reaction volume to not significantly alter the overall solvent polarity. |
Visualizations
Caption: SN1 Solvolysis Pathway of this compound.
Caption: Experimental Workflow for Kinetic Analysis.
References
Technical Support Center: Regioselective Elimination of 2-Iodo-2-methylbutane
Welcome to the Technical Support Center for the regioselective elimination of 2-iodo-2-methylbutane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to controlling the formation of alkene isomers in this reaction.
Frequently Asked Questions (FAQs)
Q1: What are the possible elimination products of this compound?
A1: The E2 elimination of this compound can yield two constitutional isomers: the more substituted (trisubstituted) alkene, 2-methyl-2-butene (B146552) (Zaitsev product), and the less substituted (disubstituted) alkene, 2-methyl-1-butene (B49056) (Hofmann product).
Q2: How can I control which alkene isomer is the major product?
A2: The regioselectivity of the elimination is primarily controlled by the steric bulk of the base used in the reaction.[1][2][3] Small, non-hindered bases favor the formation of the thermodynamically more stable Zaitsev product. Conversely, sterically bulky bases favor the formation of the kinetically favored, less sterically hindered Hofmann product.[1][3]
Q3: Why do small bases favor the Zaitsev product?
A3: Small bases, such as ethoxide or methoxide, can readily access the more sterically hindered secondary β-hydrogen on the internal carbon. The transition state leading to the more substituted alkene is lower in energy due to the partial double bond character, reflecting the greater stability of the final Zaitsev product.[1][4]
Q4: Why do bulky bases favor the Hofmann product?
A4: Bulky bases, like potassium tert-butoxide, experience significant steric hindrance when attempting to abstract the internal, more hindered β-hydrogen.[3] It is sterically easier for these large bases to remove one of the more accessible primary β-hydrogens from the methyl groups, leading to the formation of the less substituted Hofmann product as the major isomer.[3][5]
Q5: Does the leaving group (iodide) influence the regioselectivity?
A5: While the base is the primary controlling factor, the leaving group can have a secondary effect. Iodine is a good leaving group, which generally favors the E2 mechanism. For E2 reactions, better leaving groups can slightly increase the proportion of the Zaitsev product with non-bulky bases because the transition state has more "alkene-like" character, further emphasizing the stability of the more substituted double bond.
Q6: What is the effect of solvent on this reaction?
A6: For E2 reactions, a polar aprotic solvent can be used, but often the conjugate acid of the alkoxide base (e.g., ethanol (B145695) for sodium ethoxide, tert-butanol (B103910) for potassium tert-butoxide) is used as the solvent. The solvent's main role is to dissolve the reactants. For E2 reactions, the polarity of the solvent is less critical than for E1 reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired alkene product. | 1. Incomplete reaction. 2. Competing SN1/E1 reactions. 3. Loss of volatile product during workup. | 1. Increase reaction time or temperature. Ensure the base is not degraded. 2. Use a high concentration of a strong, non-nucleophilic base to favor the E2 pathway. 3. Ensure efficient condensation during distillation and keep receiving flasks cooled. |
| Incorrect ratio of Zaitsev to Hofmann product. | 1. Incorrect choice of base. 2. Contamination of the base (e.g., moisture). 3. Reaction temperature is too high, potentially leading to equilibration towards the thermodynamic product. | 1. To favor the Zaitsev product, use a small base like sodium ethoxide. To favor the Hofmann product, use a bulky base like potassium tert-butoxide. 2. Use freshly opened or properly stored anhydrous base and solvent. 3. For kinetically controlled Hofmann elimination, it is sometimes beneficial to run the reaction at a lower temperature for a longer period. |
| Formation of substitution products (ethers). | The base is acting as a nucleophile (SN2 or SN1). | This compound is a tertiary halide and is sterically hindered for SN2 reactions. SN1 is possible, but is disfavored by the use of a strong base in a less polar solvent. To minimize substitution, use a high concentration of a strong, sterically hindered base and consider a higher reaction temperature to favor elimination. |
Quantitative Data on Product Distribution
The regioselectivity of the elimination of 2-halo-2-methylbutanes is highly dependent on the choice of base. The following table provides typical product distributions for a closely related substrate, 2-bromo-2-methylbutane (B1582447), which are expected to be very similar for this compound.
| Substrate | Base | Solvent | 2-methyl-1-butene (Hofmann) % | 2-methyl-2-butene (Zaitsev) % |
| 2-Bromo-2-methylbutane | Potassium Ethoxide (KOEt) | Ethanol | 30 | 70 |
| 2-Bromo-2-methylbutane | Potassium tert-Butoxide (KOtBu) | tert-Butanol | 72 | 28 |
Data is for 2-bromo-2-methylbutane and serves as a close approximation for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-methyl-2-butene (Zaitsev Product)
Objective: To favor the formation of the more substituted alkene through an E2 reaction using a small, non-hindered base.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
5% aqueous Sodium Bicarbonate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a heating mantle. Ensure all glassware is dry.
-
In the flask, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol under a nitrogen atmosphere.
-
Add this compound (1.0 equivalent) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 5% aqueous sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the product by fractional distillation, collecting the fraction corresponding to 2-methyl-2-butene (b.p. ~38.5 °C).
-
Analyze the product distribution using Gas Chromatography (GC) or ¹H NMR spectroscopy.
Protocol 2: Synthesis of 2-methyl-1-butene (Hofmann Product)
Objective: To favor the formation of the less substituted alkene through an E2 reaction using a sterically hindered base.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol
-
5% aqueous Sodium Bicarbonate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a heating mantle. Ensure all glassware is dry.
-
In the flask, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol under a nitrogen atmosphere.
-
Add this compound (1.0 equivalent) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 5% aqueous sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., pentane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the product by fractional distillation, collecting the fraction corresponding to 2-methyl-1-butene (b.p. ~31 °C).
-
Analyze the product distribution using Gas Chromatography (GC) or ¹H NMR spectroscopy.
Visualizations
Caption: Control of Regioselectivity in the Elimination of this compound.
Caption: General Experimental Workflow for E2 Elimination of this compound.
References
Improving the stability of the tert-amyl carbocation intermediate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of the tert-amyl carbocation intermediate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing the stability of the tert-amyl carbocation?
A1: The tert-amyl carbocation (2-methyl-2-butyl cation) is a tertiary carbocation. Its stability is primarily determined by two key electronic effects:
-
Inductive Effect: The three alkyl groups (two methyl and one ethyl) attached to the positively charged carbon are electron-donating. They push electron density through the sigma bonds towards the electron-deficient carbon, helping to disperse the positive charge and increase stability.[1][2]
-
Hyperconjugation: This is a stabilizing interaction where electrons from adjacent C-H or C-C sigma bonds overlap with the empty p-orbital of the carbocation.[2] The tert-amyl carbocation has multiple adjacent C-H bonds that can participate in hyperconjugation, further delocalizing the positive charge and enhancing its stability. In general, the stability of carbocations increases significantly with the number of alkyl substituents.[1][3]
Q2: How does solvent choice impact the stability of the tert-amyl carbocation intermediate?
A2: Solvent choice is critical for stabilizing carbocation intermediates. Polar protic solvents, such as water, alcohols, and carboxylic acids, are most effective.[4] These solvents stabilize the carbocation through:
-
Solvation: The polar solvent molecules arrange themselves around the carbocation, with the negative end of the solvent dipoles interacting with the positive charge. This solvation disperses the charge and lowers the energy of the intermediate.[4]
-
Hydrogen Bonding: Protic solvents can form hydrogen bonds, which further helps to stabilize the charged intermediate.[5]
Reactions that proceed through a carbocation intermediate, like the SN1 reaction, are significantly accelerated in polar protic solvents.[4] Aprotic polar solvents are generally not preferred as they can react with the carbocation, leading to unwanted byproducts.[4]
Q3: Can the tert-amyl carbocation undergo rearrangement?
A3: The tert-amyl carbocation is already a relatively stable tertiary carbocation. Carbocation rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, typically occur to form a more stable carbocation (e.g., a secondary rearranging to a tertiary).[6] Since the tert-amyl carbocation is already tertiary, it is less likely to undergo rearrangement unless a more stable, resonance-stabilized carbocation could be formed, which is not the case in simple alkyl systems. However, it's important to note that the tert-amyl cation itself is often the product of a rearrangement from a less stable precursor, such as the neopentyl cation.[7]
Troubleshooting Guide
Issue: Low yield of the desired product in an SN1 reaction involving a tert-amyl intermediate.
This is often due to the instability of the carbocation or competing side reactions.
Possible Cause 1: Inappropriate Solvent
-
Troubleshooting: Ensure you are using a polar protic solvent. Solvents with high dielectric constants effectively stabilize the carbocation intermediate, favoring the SN1 pathway.[4]
-
Recommendation: Water, formic acid, or a mixture of water and ethanol (B145695) are excellent choices for promoting the formation and stability of the tert-amyl carbocation.
Possible Cause 2: Competing E1 Elimination Reaction
-
Troubleshooting: The tert-amyl carbocation can lose a proton to a weak base (including the solvent) to form an alkene (e.g., 2-methyl-2-butene (B146552) or 2-methyl-1-butene). This is the E1 elimination pathway, which competes with the SN1 substitution.
-
Recommendation: Lowering the reaction temperature generally favors the substitution (SN1) over the elimination (E1) pathway.
Possible Cause 3: Poor Leaving Group
-
Troubleshooting: The formation of the carbocation is the rate-determining step in an SN1 reaction. A poor leaving group will slow down this step, potentially allowing other side reactions to dominate. For instance, the hydroxyl group (-OH) of an alcohol is a poor leaving group.
-
Recommendation: In the case of starting from an alcohol, the reaction must be run under acidic conditions. The acid protonates the -OH group, converting it into -OH2+, which is an excellent leaving group (water).[8]
Data Presentation
Table 1: Relative Stability of Common Carbocations
This table provides a quantitative comparison of carbocation stabilities relative to the methyl cation. The tert-amyl carbocation's stability is comparable to the tert-butyl carbocation.
| Carbocation | Structure | Type | Relative Stability (kcal/mol) |
| Methyl | CH3+ | Methyl | 0 |
| Ethyl | CH3CH2+ | Primary (1°) | ~ -36 |
| Isopropyl | (CH3)2CH+ | Secondary (2°) | ~ -54 |
| tert-Butyl | (CH3)3C+ | Tertiary (3°) | ~ -66 to -72 [1] |
| Benzyl | C6H5CH2+ | Primary, Resonancestabilized | ~ -59 |
Data compiled from various sources in organic chemistry literature. The stability of the tert-amyl carbocation is expected to be very similar to the tert-butyl carbocation.
Table 2: Effect of Solvent on the Rate of Solvolysis of tert-Butyl Chloride
This table demonstrates the profound effect of solvent polarity on the rate of an SN1 reaction, which proceeds via a tertiary carbocation intermediate similar to the tert-amyl carbocation. The relative rate constants are compared to the rate in ethanol at 25°C.
| Solvent | Dielectric Constant (ε) | Relative Rate Constant |
| Ethanol | 24.3 | 1 |
| Methanol | 32.6 | 4 |
| 80% Ethanol / 20% Water | - | 4 |
| Acetic Acid | 6.2 | 5 |
| Formic Acid | 58.0 | 150,000 |
| Water | 78.4 | 150,000 |
Data adapted from solvolysis studies of tertiary alkyl halides.[4]
Visualizations
Diagram 1: Factors Stabilizing the Tert-Amyl Carbocation
Caption: Key factors contributing to the stability of the tert-amyl carbocation.
Diagram 2: SN1 Reaction Mechanism for Tert-Amyl Chloride Synthesis
Caption: The three-step SN1 mechanism for the synthesis of tert-amyl chloride.
Experimental Protocols
Protocol: Synthesis of tert-Amyl Chloride from tert-Amyl Alcohol via an SN1 Reaction
This protocol describes the conversion of tert-amyl alcohol (2-methyl-2-butanol) to tert-amyl chloride (2-chloro-2-methylbutane) using concentrated hydrochloric acid. The reaction proceeds through a stable tert-amyl carbocation intermediate.
Materials:
-
tert-Amyl alcohol (2-methyl-2-butanol)
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
5% Sodium Bicarbonate (NaHCO3) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (B86663) (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Distillation apparatus (optional, for high purity)
Procedure:
-
Reaction Setup: In a separatory funnel, combine 1 volume of tert-amyl alcohol with 2 volumes of cold, concentrated HCl.[9][10]
-
Reaction: Stopper the funnel and shake gently, venting frequently to release any pressure buildup. Continue shaking for 10-15 minutes at room temperature.[10] Allow the mixture to stand until two distinct layers form. The upper layer is the organic product (tert-amyl chloride), and the lower layer is the aqueous acid.[9]
-
Separation: Carefully drain and discard the lower aqueous layer.
-
Washing (Neutralization): Add 1 volume of cold 5% sodium bicarbonate solution to the separatory funnel to neutralize any remaining acid. Stopper and shake, venting frequently as carbon dioxide gas will be produced.[8] Drain and discard the lower aqueous layer.
-
Washing (Brine): Add 1 volume of saturated sodium chloride (brine) solution to the funnel. This wash helps to remove residual water from the organic layer. Shake gently, then drain and discard the lower aqueous layer.[10]
-
Drying: Transfer the organic layer (the product) from the top of the separatory funnel into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate or magnesium sulfate to act as a drying agent. Swirl the flask until the liquid is clear.
-
Isolation: Decant or filter the dried liquid product into a pre-weighed container.
-
Purification (Optional): For higher purity, the product can be purified by simple distillation, collecting the fraction that boils at the boiling point of tert-amyl chloride (~86 °C).[8]
Diagram 3: Experimental Workflow for Tert-Amyl Chloride Synthesis
Caption: Step-by-step workflow for the synthesis and purification of tert-amyl chloride.
References
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Iodo-2-methylbutane and 2-Bromo-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-iodo-2-methylbutane and 2-bromo-2-methylbutane (B1582447). Both are tertiary alkyl halides and are valuable substrates in organic synthesis, often utilized in nucleophilic substitution and elimination reactions. Understanding their relative reactivity is crucial for reaction design, optimization, and the prediction of product outcomes. This document presents a comparative analysis based on established principles of physical organic chemistry and available experimental data.
Executive Summary
This compound is a more reactive substrate than 2-bromo-2-methylbutane in unimolecular substitution (Sₙ1) and elimination (E1) reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the iodide ion compared to the bromide ion. While both compounds yield the same ratio of substitution to elimination products under identical solvolysis conditions, the overall rate of reaction is significantly faster for the iodo derivative.
Data Presentation
The following table summarizes the key reactivity parameters for this compound and 2-bromo-2-methylbutane.
| Parameter | This compound | 2-Bromo-2-methylbutane | Justification |
| Relative Solvolysis Rate | Faster | Slower | Iodide is a better leaving group than bromide due to its larger size and weaker basicity, leading to a lower activation energy for the rate-determining step (carbocation formation). |
| Estimated Relative Rate (kiodide/kbromide) | ~1.4 | 1.0 | Based on the relative rates of solvolysis of the structurally similar t-butyl iodide and t-butyl bromide. |
| Reaction Mechanisms | Sₙ1, E1 | Sₙ1, E1 | Both are tertiary alkyl halides, which favor the formation of a stable tertiary carbocation intermediate. |
| Product Distribution (80% EtOH/20% H₂O, 25°C) | 26% Elimination, 74% Substitution | 26% Elimination, 74% Substitution | Both compounds form the same carbocation intermediate, which then dictates the product ratio.[1] |
Reaction Mechanisms and Experimental Data
Both this compound and 2-bromo-2-methylbutane undergo solvolysis via a two-step mechanism involving the formation of a tertiary carbocation intermediate. This intermediate can then either be attacked by a nucleophile (Sₙ1 pathway) or lose a proton (E1 pathway).
The rate-determining step for both Sₙ1 and E1 reactions is the initial ionization of the alkyl halide to form the carbocation. The stability of the leaving group is a critical factor influencing the rate of this step. Iodide is a better leaving group than bromide because it is a weaker base and more polarizable, which stabilizes the developing negative charge in the transition state.[2][3] Consequently, the C-I bond is weaker and breaks more readily than the C-Br bond, leading to a faster reaction rate for this compound.
Experimental data on the solvolysis of 2-bromo-2-methylbutane and this compound in a solvent mixture of 80% ethanol (B145695) and 20% water at 25°C shows that the ratio of elimination to substitution products is identical for both substrates, with 26% of the products resulting from elimination.[1] This is because once the common tertiary carbocation intermediate is formed, the subsequent product-determining steps are independent of the original leaving group.[1]
Experimental Protocols
Protocol: Determination of Relative Solvolysis Rates
This protocol describes a method to compare the solvolysis rates of this compound and 2-bromo-2-methylbutane by monitoring the production of the acidic byproduct (HI or HBr).
Materials:
-
This compound
-
2-Bromo-2-methylbutane
-
80:20 (v/v) Ethanol:Water solvent
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)
-
Bromothymol blue indicator solution
-
Burette, pipettes, flasks, and a constant temperature water bath (25°C)
Procedure:
-
Prepare a solution of the alkyl halide (either this compound or 2-bromo-2-methylbutane) in the 80:20 ethanol:water solvent.
-
To a flask in the constant temperature water bath, add a known volume of the alkyl halide solution and a few drops of bromothymol blue indicator.
-
Titrate the solution with the standardized NaOH solution. The endpoint is the color change of the indicator from yellow (acidic) to blue (basic).
-
Record the volume of NaOH solution added and the time at regular intervals.
-
The rate of the reaction can be determined by plotting the moles of acid produced (calculated from the volume of NaOH added) versus time.
-
The initial rate can be determined from the initial slope of this plot.
-
Repeat the experiment under identical conditions with the other alkyl halide.
-
The relative rate is the ratio of the initial rates of the two reactions.
Mandatory Visualizations
Caption: General Sₙ1/E1 reaction mechanism for tertiary alkyl halides.
Caption: Experimental workflow for determining relative solvolysis rates.
References
A Comparative Kinetic Analysis of the Solvolysis of 2-Iodo-2-methylbutane versus Tert-Butyl Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the solvolysis kinetics of two tertiary alkyl iodides: 2-iodo-2-methylbutane and tert-butyl iodide. The comparison is grounded in the principles of physical organic chemistry and supported by available experimental data. This document will delve into the reaction mechanisms, factors influencing reaction rates, and detailed experimental protocols for kinetic analysis.
Introduction
The solvolysis of alkyl halides is a fundamental reaction in organic chemistry, often proceeding through a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2) pathway. For tertiary alkyl halides, such as this compound and tert-butyl iodide, the SN1 mechanism is the predominant pathway due to the steric hindrance around the reactive carbon center and the stability of the resulting tertiary carbocation intermediate.
The rate of an SN1 reaction is primarily determined by the stability of the carbocation formed in the rate-determining step and the nature of the leaving group. In the case of this compound and tert-butyl iodide, the leaving group is identical (iodide). Therefore, the relative rates of solvolysis will be principally influenced by the stability of the respective tertiary carbocations: the tert-pentyl cation and the tert-butyl cation.
Reaction Mechanism and Theoretical Comparison
Both this compound and tert-butyl iodide undergo solvolysis via the SN1 mechanism, which is a two-step process. The first and rate-determining step involves the ionization of the alkyl iodide to form a planar tertiary carbocation and an iodide ion. The second, faster step involves the attack of a solvent molecule (the nucleophile) on the carbocation to form the final product.
The stability of the carbocation intermediate is paramount in determining the rate of the SN1 reaction. Tertiary carbocations are stabilized by the electron-donating inductive effect and hyperconjugation of the alkyl groups attached to the positively charged carbon. The tert-pentyl carbocation, formed from this compound, has three alkyl groups (two methyl and one ethyl) attached to the cationic carbon. The tert-butyl carbocation, from tert-butyl iodide, has three methyl groups. The ethyl group is slightly more electron-donating than a methyl group, which suggests that the tert-pentyl carbocation is marginally more stable than the tert-butyl carbocation. Consequently, the solvolysis of this compound is expected to be slightly faster than that of tert-butyl iodide under identical conditions.
Quantitative Kinetic Data
Table 1: Solvolysis Rate Constants (k) for Tert-Butyl Iodide at 298 K
| Solvent | log(k / s⁻¹) |
| Water | -2.80 |
| Methanol | -4.89 |
| Ethanol | -5.85 |
| Propan-2-ol | -6.85 |
| Acetonitrile | -7.21 |
Data sourced from Abraham, M. H., et al. (2021). Properties of the tert-butyl halide solvolysis transition states. Physical Chemistry Chemical Physics, 23(5), 3311-3320.
Experimental Protocols
The kinetics of solvolysis for tertiary alkyl iodides can be monitored using several methods. The two most common are titration and conductometry.
Titration Method
This method relies on the production of hydriodic acid (HI) as a byproduct of the solvolysis reaction. The concentration of the acid is determined by titration with a standardized solution of a strong base, such as sodium hydroxide (B78521), at various time intervals.
Materials:
-
This compound or tert-butyl iodide
-
Solvent (e.g., 80% aqueous ethanol)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)
-
Indicator (e.g., bromothymol blue)
-
Erlenmeyer flasks
-
Burette
-
Pipettes
-
Thermostatted water bath
Procedure:
-
Prepare a solution of the alkyl iodide in the chosen solvent.
-
At time zero, add a known volume of the alkyl iodide solution to a flask containing the solvent and a few drops of indicator.
-
Immediately begin titrating with the standardized NaOH solution.
-
Record the volume of NaOH required to reach the endpoint at various time intervals.
-
The concentration of the reacted alkyl iodide at each time point is equivalent to the concentration of the acid produced, which can be calculated from the volume of NaOH used.
-
The rate constant (k) can be determined by plotting the natural logarithm of the concentration of the unreacted alkyl iodide versus time. For a first-order reaction, this plot will be linear with a slope of -k.
Conductometry Method
This method monitors the increase in the electrical conductivity of the solution as the reaction progresses. The formation of ionic products (H⁺ and I⁻) from the neutral reactant leads to an increase in conductivity.
Materials:
-
This compound or tert-butyl iodide
-
Solvent of low initial conductivity
-
Conductivity meter and probe
-
Thermostatted reaction vessel
Procedure:
-
Place the solvent in the thermostatted reaction vessel and allow it to reach thermal equilibrium.
-
Measure the initial conductivity of the solvent.
-
Inject a small, known amount of the alkyl iodide into the solvent with vigorous stirring to initiate the reaction (time zero).
-
Record the conductivity of the solution at regular time intervals.
-
The rate constant can be determined by analyzing the change in conductivity over time, which is proportional to the formation of ionic products.
Visualizing Reaction Pathways and Workflows
SN1 Solvolysis Mechanism
Caption: The SN1 solvolysis mechanism for a tertiary alkyl iodide.
Experimental Workflow for Titration Method
Caption: Experimental workflow for kinetic analysis using the titration method.
Conclusion
Both this compound and tert-butyl iodide undergo solvolysis via an SN1 mechanism. Theoretical considerations suggest that this compound should react slightly faster due to the marginally greater stability of the tert-pentyl carbocation intermediate compared to the tert-butyl carbocation. While comprehensive comparative experimental data is scarce, the provided experimental protocols offer robust methods for determining the solvolysis rates of these and other tertiary alkyl halides. Such kinetic studies are essential for a deeper understanding of reaction mechanisms and for applications in synthetic and medicinal chemistry where reaction rates are a critical parameter.
A Comparative Guide to the Synthesis and Spectroscopic Confirmation of 2-Iodo-2-methylbutane and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate synthesis and confirmation of alkyl halides are crucial steps in the development of new chemical entities. This guide provides a comparative analysis of the spectroscopic methods used to confirm the synthesis of 2-iodo-2-methylbutane, alongside two key alternatives: its structural isomer, 1-iodo-2-methylbutane (B3029301), and the analogous tertiary alkyl bromide, 2-bromo-2-methylbutane. Detailed experimental protocols for the synthesis of each compound are also presented.
The confirmation of a successful chemical synthesis relies on the rigorous analysis of the product's molecular structure. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. Each method provides unique insights into the chemical environment of atoms and the overall structure of the molecule, allowing for unambiguous identification and differentiation from starting materials and potential byproducts.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its selected alternatives. This data is essential for confirming the identity and purity of the synthesized compounds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~1.95 | s | 9H | (CH₃)₃C- |
| 1-Iodo-2-methylbutane | ~3.24 | m | 2H | -CH₂I |
| ~1.75 | m | 1H | -CH(CH₃)- | |
| ~1.45 | m | 2H | -CH₂CH₃ | |
| ~1.00 | d | 3H | -CH(CH₃)- | |
| ~0.90 | t | 3H | -CH₂CH₃ | |
| 2-Bromo-2-methylbutane | ~1.80 | s | 6H | (CH₃)₂C- |
| ~1.05 | t | 3H | -CH₂CH₃ | |
| ~2.00 | q | 2H | -CH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~43.4 | (CH₃)₃C - |
| ~40.4 | -C -I | |
| 1-Iodo-2-methylbutane | ~11.6 | -CH₂C H₃ |
| ~22.0 | -CH(C H₃)- | |
| ~31.8 | -C H₂CH₃ | |
| ~39.9 | -C H(CH₃)- | |
| ~48.9 | -C H₂I | |
| 2-Bromo-2-methylbutane | ~62.5 | -C -Br |
| ~36.4 | (C H₃)₂C- | |
| ~8.9 | -CH₂C H₃ | |
| ~34.2 | -C H₂CH₃ |
Table 3: IR Spectroscopic Data
| Compound | Key Absorptions (cm⁻¹) | Assignment |
| This compound | ~2975-2845 | C-H stretch |
| ~1365-1470 | C-H bend | |
| ~600-500 | C-I stretch | |
| 1-Iodo-2-methylbutane | ~2960-2870 | C-H stretch |
| ~1460 | C-H bend | |
| ~600-500 | C-I stretch | |
| 2-Bromo-2-methylbutane | ~2975-2860 | C-H stretch |
| ~1370-1480 | C-H bend | |
| ~750-500 | C-Br stretch |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 198 | 71 ([C₅H₁₁]⁺), 57 ([C₄H₉]⁺) |
| 1-Iodo-2-methylbutane | 198 | 71 ([C₅H₁₁]⁺), 57 ([C₄H₉]⁺) |
| 2-Bromo-2-methylbutane | 150/152 (M⁺/M⁺+2) | 71 ([C₅H₁₁]⁺), 57 ([C₄H₉]⁺) |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its alternatives are provided below. These protocols are intended for execution by trained professionals in a properly equipped laboratory setting.
Synthesis of this compound from 2-Methyl-2-butanol (B152257)
This procedure details the synthesis of the target tertiary alkyl iodide via a nucleophilic substitution reaction.
Materials:
-
2-Methyl-2-butanol (tert-amyl alcohol)
-
Concentrated hydriodic acid (57%)
-
Anhydrous sodium sulfate
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Diethyl ether
-
Separatory funnel, round-bottom flask, distillation apparatus
Procedure:
-
In a separatory funnel, combine 10.0 g of 2-methyl-2-butanol with 25 mL of cold, concentrated hydriodic acid.
-
Gently swirl the mixture for 1-2 minutes. Stopper the funnel and shake for 5-10 minutes, periodically venting to release pressure.
-
Allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer sequentially with 20 mL of 5% sodium bicarbonate solution, 20 mL of water, and 20 mL of saturated sodium chloride solution. After each wash, separate and discard the aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
Decant the dried liquid into a round-bottom flask.
-
Purify the this compound by simple distillation, collecting the fraction boiling at approximately 142-145 °C.
Synthesis of 1-Iodo-2-methylbutane from 2-Methyl-1-butanol
This protocol describes the synthesis of a primary alkyl iodide, an isomer of the target compound.
Materials:
-
2-Methyl-1-butanol
-
Red phosphorus
-
Iodine
-
Anhydrous diethyl ether
-
5% Sodium thiosulfate (B1220275) solution
-
Saturated sodium chloride solution
-
Anhydrous calcium chloride
-
Round-bottom flask with reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, place 1.5 g of red phosphorus and 15 mL of 2-methyl-1-butanol.
-
Slowly add 7.5 g of iodine crystals to the flask while cooling in an ice bath.
-
Once the addition is complete, allow the mixture to warm to room temperature and then reflux for 1 hour.
-
After cooling, decant the liquid into a separatory funnel containing 50 mL of ice-water.
-
Extract the product with two 25 mL portions of diethyl ether.
-
Combine the ether extracts and wash with 20 mL of 5% sodium thiosulfate solution, followed by 20 mL of saturated sodium chloride solution.
-
Dry the ether layer over anhydrous calcium chloride.
-
Remove the ether by distillation and then purify the 1-iodo-2-methylbutane by vacuum distillation.
Synthesis of 2-Bromo-2-methylbutane from 2-Methyl-2-butanol
This procedure outlines the synthesis of a tertiary alkyl bromide, providing a comparative example.
Materials:
-
2-Methyl-2-butanol (tert-amyl alcohol)
-
Concentrated hydrobromic acid (48%)
-
Concentrated sulfuric acid
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Separatory funnel, round-bottom flask, distillation apparatus
Procedure:
-
In a separatory funnel, cautiously add 5 mL of concentrated sulfuric acid to 15 mL of concentrated hydrobromic acid, while cooling in an ice bath.
-
Slowly add 10.0 g of 2-methyl-2-butanol to the cold acid mixture.
-
Shake the funnel for 5-10 minutes, venting frequently.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with 20 mL of cold water, 20 mL of 5% sodium bicarbonate solution, and finally 20 mL of saturated sodium chloride solution.
-
Dry the crude product over anhydrous magnesium sulfate.
-
Purify by simple distillation, collecting the fraction boiling at approximately 107-109 °C.
Experimental Workflow and Logic
The general workflow for the synthesis and confirmation of this compound is depicted in the following diagram. This process involves the reaction of a tertiary alcohol with a hydrohalic acid, followed by a series of purification and analytical steps to isolate and verify the final product.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
This comprehensive guide provides the necessary data and protocols to aid researchers in the successful synthesis and rigorous confirmation of this compound and its structural and elemental analogs. The comparative spectroscopic data serves as a valuable reference for product identification and purity assessment.
A Comparative Analysis of Halide Leaving Group Ability: Iodide vs. Bromide vs. Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the context of nucleophilic substitution reactions, the efficiency of a reaction is often dictated by the nature of the leaving group. An ideal leaving group is one that can readily depart from the substrate, stabilizing the negative charge it takes with it. Among the most commonly employed leaving groups are the halides: iodide (I⁻), bromide (Br⁻), and chloride (Cl⁻). Understanding the nuanced differences in their ability to act as a leaving group is paramount for reaction design, optimization, and the strategic synthesis of target molecules, including active pharmaceutical ingredients.
This guide provides an objective, data-driven comparison of the leaving group abilities of iodide, bromide, and chloride in the context of bimolecular nucleophilic substitution (Sₙ2) reactions. We will also briefly touch upon the reversal of this trend in nucleophilic aromatic substitution (SₙAr) reactions, providing a comprehensive overview for the discerning researcher.
The Underlying Principles: Basicity and Bond Strength
The efficacy of a leaving group is fundamentally tied to two key physicochemical properties: its basicity and the strength of its bond to the carbon atom.
-
Basicity: A good leaving group should be a weak base.[1][2] This is because weak bases are stable on their own and do not have a strong tendency to share their electron pair.[1] The basicity of the halide ions follows the order Cl⁻ > Br⁻ > I⁻. Consequently, their conjugate acids exhibit the reverse order of acidity: HI > HBr > HCl.[2]
-
Carbon-Halogen (C-X) Bond Strength: The rate of an Sₙ2 reaction is also influenced by the energy required to break the C-X bond. A weaker bond will be broken more readily, leading to a faster reaction. The C-X bond strength decreases down the group: C-Cl > C-Br > C-I.[3]
Both of these factors—lower basicity and weaker bond strength—favor iodide as the superior leaving group, followed by bromide, and then chloride.
Quantitative Comparison of Leaving Group Ability in Sₙ2 Reactions
Experimental kinetic data provides a quantitative measure of the relative leaving group abilities of the halides. The following table summarizes the relative rates of reaction for a typical Sₙ2 process, highlighting the superior performance of iodide.
| Leaving Group | Substrate | Nucleophile | Solvent | Relative Rate |
| I⁻ | CH₃I | EtO⁻ | EtOH | 30,000 |
| Br⁻ | CH₃Br | EtO⁻ | EtOH | 10,000 |
| Cl⁻ | CH₃Cl | EtO⁻ | EtOH | 200 |
Data is representative and compiled from various sources in organic chemistry literature. The rates are relative to a standard and are meant to show the trend.
Experimental Protocol: Kinetic Analysis of an Sₙ2 Reaction (Finkelstein Reaction)
The Finkelstein reaction, which involves the treatment of an alkyl chloride or bromide with sodium iodide in acetone (B3395972), is a classic experiment to demonstrate the principles of leaving group ability in an Sₙ2 reaction.[4] The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone.[4]
Objective: To determine the relative rates of reaction for an alkyl chloride and an alkyl bromide with sodium iodide in acetone.
Materials:
-
Alkyl chloride (e.g., 1-chlorobutane)
-
Alkyl bromide (e.g., 1-bromobutane)
-
Sodium iodide solution in anhydrous acetone (e.g., 15% w/v)
-
Anhydrous acetone
-
Test tubes and rack
-
Water bath
-
Stopwatch
Procedure:
-
Preparation: Set up a series of clean, dry test tubes. In separate test tubes, place a measured volume (e.g., 2 mL) of the sodium iodide in acetone solution.
-
Reaction Initiation: To each test tube, add a few drops of the respective alkyl halide (1-chlorobutane or 1-bromobutane) and start the stopwatch immediately.
-
Observation: Observe the test tubes for the formation of a precipitate (NaCl or NaBr). Record the time at which the precipitate first becomes visible.
-
Data Analysis: The reaction rate is inversely proportional to the time taken for the precipitate to form. A shorter time indicates a faster reaction and, therefore, a better leaving group.
-
Control: A control tube with only the NaI/acetone solution should be run to ensure no spontaneous precipitation occurs.
Expected Outcome: A precipitate will form significantly faster in the test tube containing 1-bromobutane (B133212) compared to the one with 1-chlorobutane, demonstrating that bromide is a better leaving group than chloride.
Logical Relationship of Factors Influencing Leaving Group Ability
The interplay between basicity, bond strength, and leaving group ability can be visualized as a logical flow.
Caption: Factors influencing halide leaving group ability.
A Note on Nucleophilic Aromatic Substitution (SₙAr)
It is crucial for researchers to be aware that the established trend of leaving group ability is reversed in the context of nucleophilic aromatic substitution (SₙAr) reactions. In these reactions, the rate-determining step is the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex).[5] The cleavage of the carbon-halogen bond occurs in a subsequent, faster step.[5]
In SₙAr, the reactivity is governed by the ability of the halogen to withdraw electron density from the ring via the inductive effect, which facilitates the initial nucleophilic attack. Since fluorine is the most electronegative halogen, the reactivity order is often F > Cl > Br > I.
The following table shows the relative rates for a typical SₙAr reaction.
| Leaving Group | Substrate | Nucleophile | Solvent | Relative Rate |
| F | 1-fluoro-2,4-dinitrobenzene | Piperidine | Methanol | 3300 |
| Cl | 1-chloro-2,4-dinitrobenzene | Piperidine | Methanol | 15.6 |
| Br | 1-bromo-2,4-dinitrobenzene | Piperidine | Methanol | 11.4 |
| I | 1-iodo-2,4-dinitrobenzene | Piperidine | Methanol | 1 |
Data adapted from studies on nucleophilic aromatic substitution.
Experimental Workflow for Comparing Leaving Group Ability
The general workflow for experimentally determining and comparing the leaving group ability of halides in Sₙ2 reactions is outlined below.
Caption: Workflow for comparing halide leaving group ability.
Conclusion
For Sₙ2 reactions, which are fundamental to many synthetic pathways in drug development and materials science, the leaving group ability of the halides follows the clear and predictable trend: I⁻ > Br⁻ > Cl⁻ . This trend is robustly supported by experimental data and is a direct consequence of the decreasing basicity and bond strength as one descends the halogen group. Researchers should leverage this understanding to select the most appropriate alkyl halide for a given transformation to maximize reaction rates and yields. However, it is equally important to recognize that this trend is inverted in nucleophilic aromatic substitution reactions, where electronic effects on the aromatic ring dominate the reaction kinetics. A thorough understanding of these principles is essential for the rational design of efficient and effective chemical syntheses.
References
Validating the Structure of 2-Iodo-2-methylbutane Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the products formed from the reaction of 2-iodo-2-methylbutane under different conditions. We present experimental data to aid in the validation of these product structures, focusing on spectroscopic techniques. Detailed experimental protocols and visual representations of the reaction pathways are included to support researchers in their synthetic and analytical endeavors.
Reaction Overview
This compound, a tertiary alkyl halide, readily undergoes both elimination and substitution reactions. The product distribution is highly dependent on the reaction conditions, specifically the nature of the base/nucleophile employed.
-
With a strong, non-bulky base , such as sodium ethoxide in ethanol (B145695), the bimolecular elimination (E2) mechanism is favored, leading to the formation of isomeric alkenes. According to Zaitsev's rule, the more substituted alkene is the major product.
-
With a weak base/nucleophile , such as ethanol (solvolysis), the reaction proceeds through a unimolecular pathway (SN1/E1) involving a stable tertiary carbocation intermediate. This results in a mixture of substitution and elimination products.
Product Identification and Spectroscopic Data
The primary products of these reactions are 2-methyl-2-butene (B146552) (the Zaitsev elimination product), 2-methyl-1-butene (B49056) (the Hofmann elimination product), and 2-ethoxy-2-methylbutane (B166765) (the substitution product). Their structures can be confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: Comparative Spectroscopic Data of Reaction Products
| Spectroscopic Data | 2-Methyl-2-butene | 2-Methyl-1-butene | 2-Ethoxy-2-methylbutane |
| ¹H NMR (δ, ppm) | ~1.6 (s, 6H), ~1.7 (s, 3H), ~5.1 (q, 1H) | ~1.0 (t, 3H), ~1.7 (s, 3H), ~2.0 (q, 2H), ~4.7 (d, 2H) | ~0.8 (t, 3H), ~1.1 (s, 6H), ~1.2 (t, 3H), ~1.5 (q, 2H), ~3.3 (q, 2H) |
| ¹³C NMR (δ, ppm) | ~12.5, ~17.8, ~25.7, ~118.6, ~131.5 | ~12.2, ~22.4, ~31.8, ~108.2, ~146.1 | ~8.6, ~15.7, ~26.3, ~34.5, ~58.2, ~74.9 |
| IR (cm⁻¹) | ~2970 (C-H sp³), ~1670 (C=C stretch, weak), ~1450 (C-H bend) | ~3080 (C-H sp²), ~2970 (C-H sp³), ~1650 (C=C stretch), ~890 (C=CH₂ bend) | ~2970 (C-H sp³), ~1100 (C-O stretch) |
| Mass Spec (m/z) | 70 (M+), 55 (base peak) | 70 (M+), 55, 41 (base peak) | 116 (M+), 101, 87, 59 (base peak) |
Experimental Protocols
Experiment 1: E2 Elimination with Sodium Ethoxide
Objective: To synthesize 2-methyl-2-butene and 2-methyl-1-butene via an E2 reaction.
Materials:
-
This compound
-
Sodium ethoxide
-
Absolute ethanol
-
Reflux apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
This compound is added dropwise to the stirred solution.
-
The reaction mixture is heated to reflux for a specified period to ensure the completion of the reaction.
-
After cooling, the mixture is quenched with water and the organic layer is separated using a separatory funnel.
-
The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered.
-
The resulting liquid, a mixture of the alkene isomers, is purified by fractional distillation.
-
The collected fractions are then analyzed by gas chromatography-mass spectrometry (GC-MS) and NMR to determine the product ratio and confirm their structures.
Experiment 2: SN1/E1 Solvolysis in Ethanol
Objective: To generate a mixture of substitution and elimination products via SN1 and E1 pathways.
Materials:
-
This compound
-
Absolute ethanol
-
Reflux apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
This compound is dissolved in absolute ethanol in a round-bottom flask fitted with a reflux condenser.
-
The solution is heated under reflux for an extended period. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled and the excess ethanol is removed by simple distillation.
-
The remaining mixture is diluted with water and the organic products are extracted with a suitable solvent (e.g., diethyl ether).
-
The organic extract is washed with water and brine, dried over an anhydrous salt, and the solvent is evaporated.
-
The product mixture is analyzed by GC-MS and NMR to identify the components and determine their relative proportions.
Visualizing Reaction Pathways and Validation Logic
The following diagrams illustrate the mechanistic pathways and the logical workflow for product validation.
A Quantitative Showdown: Unraveling the SN1 vs. E1 Product Ratios in the Solvolysis of 2-Iodo-2-methylbutane
For researchers, scientists, and professionals in drug development, understanding the nuanced competition between substitution (SN1) and elimination (E1) reactions is paramount for predicting reaction outcomes and optimizing synthetic pathways. This guide provides a comprehensive quantitative analysis of the product distribution in the solvolysis of 2-iodo-2-methylbutane, a classic example of a tertiary alkyl halide undergoing these competing unimolecular reactions.
The solvolysis of this compound in a protic solvent such as ethanol (B145695) or methanol (B129727) serves as an exemplary system for studying the factors that govern the SN1/E1 competition. The reaction proceeds through a common tertiary carbocation intermediate, which can then either be attacked by a solvent molecule to yield a substitution product or lose a proton to form elimination products.
The Competing Pathways: SN1 and E1
The reaction of this compound with a protic solvent (ROH) initiates with the rate-determining step: the departure of the iodide leaving group to form a stable tertiary carbocation. This carbocation is central to both the SN1 and E1 pathways.
-
SN1 Pathway: The solvent molecule, acting as a nucleophile, attacks the carbocation. Subsequent deprotonation of the resulting oxonium ion yields the ether product, 2-alkoxy-2-methylbutane.
-
E1 Pathway: The solvent molecule, in this case acting as a base, abstracts a proton from a carbon atom adjacent to the positively charged carbon. This results in the formation of two possible alkene products: the more substituted (Zaitsev) product, 2-methyl-2-butene, and the less substituted (Hofmann) product, 2-methyl-1-butene.
The following diagram illustrates this mechanistic branch point:
Quantitative Analysis of Product Ratios
| Substrate | Solvent | Temperature (°C) | SN1 Product (%) | E1 Products (Total %) | Reference |
| 2-Bromo-2-methylbutane | Methanol | Room Temp. | 63 | 37 | [1][2] |
| 2-Chloro-2-methylbutane | 80% Ethanol/Water | 25 | 67 | 33 | |
| 2-Chloro-2-methylbutane | 80% Ethanol/Water | 50 | 60 | 40 |
These data highlight two critical factors influencing the SN1/E1 product ratio:
-
Solvent: The polarity and nucleophilicity of the solvent play a significant role.
-
Temperature: An increase in temperature generally favors the elimination pathway. This is because elimination reactions typically have a higher activation energy and lead to an increase in the number of molecules in the products, making them entropically favored at higher temperatures.
Based on these trends, for the solvolysis of this compound in ethanol at room temperature, a product distribution favoring the SN1 product (likely in the range of 60-70%) with the remainder being a mixture of the E1 products is expected.
Experimental Protocols for Product Ratio Determination
A robust quantitative analysis of the SN1 vs. E1 product ratio for the solvolysis of this compound can be achieved using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
References
How to distinguish between 2-Iodo-2-methylbutane and its isomers using spectroscopy
For researchers and professionals in drug development and chemical sciences, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Molecules sharing the same molecular formula, C₅H₁₁I, can exhibit vastly different physical and chemical properties based on their structural arrangement. This guide provides a comprehensive comparison of 2-iodo-2-methylbutane and its seven constitutional isomers, utilizing fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Spectroscopic Techniques at a Glance
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides information about the number of unique carbon environments in a molecule. The number of signals in a proton-decoupled ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms, offering a rapid method for differentiating isomers based on molecular symmetry.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy reveals the number of unique proton environments, their relative ratios (integration), their electronic environment (chemical shift), and the number of neighboring protons (splitting pattern). This detailed information allows for the elucidation of the specific connectivity within the carbon skeleton.
-
Mass Spectrometry (MS): Electron Ionization (EI) Mass Spectrometry bombards the molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, while the fragmentation pattern provides valuable clues about the molecule's structure, particularly the stability of the carbocations formed.
Comparative Spectroscopic Data
The key to distinguishing the C₅H₁₁I isomers lies in the unique fingerprint each molecule presents across these spectroscopic methods. The following tables summarize the expected quantitative data for this compound and its isomers.
Table 1: Summary of Key Distinguishing Spectroscopic Features for C₅H₁₁I Isomers
| Isomer Name | Structure | Unique ¹³C Signals | Unique ¹H Signals | Key MS Fragments (m/z) |
| This compound | ![]() | 4 | 3 | 198, 71, 57 |
| 1-Iodopentane | ![]() | 5 | 5 | 198, 71, 43 |
| 2-Iodopentane | ![]() | 5 | 5 | 198, 71, 43 |
| 3-Iodopentane | ![]() | 3 | 3 | 198, 169, 71, 43 |
| 1-Iodo-2-methylbutane | ![]() | 5 | 5 | 198, 71, 57, 43 |
| 1-Iodo-3-methylbutane | ![]() | 4 | 4 | 198, 71, 57, 43 |
| 2-Iodo-3-methylbutane | ![]() | 4 | 4 | 198, 155, 71, 43 |
| 1-Iodo-2,2-dimethylpropane | ![]() | 3 | 2 | 198, 141, 57 |
Table 2: Predicted ¹³C NMR Chemical Shift (δ) Data (ppm)
Note: Predicted values are based on standard models and may vary slightly from experimental results depending on the solvent and concentration.
| Isomer | C1 | C2 | C3 | C4 | Other Carbons |
| This compound | ~38 (CH₃) | ~50 (C-I) | ~40 (CH₂) | ~10 (CH₃) | ~38 (CH₃) |
| 1-Iodopentane | ~7 (CH₂I) | ~34 (CH₂) | ~32 (CH₂) | ~22 (CH₂) | ~14 (CH₃) |
| 2-Iodopentane | ~27 (CH₃) | ~40 (CHI) | ~42 (CH₂) | ~20 (CH₂) | ~12 (CH₃) |
| 3-Iodopentane | ~13 (CH₃) | ~35 (CH₂) | ~50 (CHI) | ~35 (CH₂) | ~13 (CH₃) |
| 1-Iodo-2-methylbutane | ~18 (CH₂I) | ~39 (CH) | ~29 (CH₂) | ~11 (CH₃) | ~16 (CH₃) |
| 1-Iodo-3-methylbutane | ~8 (CH₂I) | ~43 (CH₂) | ~26 (CH) | ~22 (CH₃) | ~22 (CH₃) |
| 2-Iodo-3-methylbutane | ~25 (CH₃) | ~48 (CHI) | ~35 (CH) | ~20 (CH₃) | ~20 (CH₃) |
| 1-Iodo-2,2-dimethylpropane | ~28 (CH₂I) | ~38 (C) | ~27 (CH₃) | - | ~27 (CH₃) |
Table 3: Predicted ¹H NMR Data (Chemical Shift δ, Multiplicity, Integration)
| Isomer | Signal 1 | Signal 2 | Signal 3 | Signal 4 | Signal 5 |
| This compound | ~1.9 (s, 6H) | ~2.0 (q, 2H) | ~1.0 (t, 3H) | - | - |
| 1-Iodopentane | ~3.2 (t, 2H) | ~1.8 (p, 2H) | ~1.4 (m, 2H) | ~1.3 (m, 2H) | ~0.9 (t, 3H) |
| 2-Iodopentane | ~4.1 (m, 1H) | ~1.9 (d, 3H) | ~1.8 (m, 1H) | ~1.5 (m, 1H) | ~1.0 (m, 4H, t+m) |
| 3-Iodopentane | ~4.2 (p, 1H) | ~1.9 (m, 4H) | ~1.0 (t, 6H) | - | - |
| 1-Iodo-2-methylbutane | ~3.2 (m, 2H) | ~1.8 (m, 1H) | ~1.5 (m, 1H) | ~1.2 (m, 1H) | ~0.9 (m, 6H, d+t) |
| 1-Iodo-3-methylbutane | ~3.2 (t, 2H) | ~1.7 (m, 2H) | ~1.6 (m, 1H) | ~0.9 (d, 6H) | - |
| 2-Iodo-3-methylbutane | ~4.0 (m, 1H) | ~2.1 (m, 1H) | ~1.9 (d, 3H) | ~1.0 (dd, 6H) | - |
| 1-Iodo-2,2-dimethylpropane | ~3.2 (s, 2H) | ~1.1 (s, 9H) | - | - | - |
s = singlet, d = doublet, t = triplet, q = quartet, p = pentet, m = multiplet
Isomer Identification Workflow
A systematic approach is crucial for efficient and accurate identification. The following workflow outlines a logical sequence of experiments and decision points.
Caption: A logical workflow for distinguishing C₅H₁₁I isomers using spectroscopy.
Experimental Protocols
Standardized protocols are essential for obtaining reproducible and high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified iodoalkane isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Data Acquisition (¹H NMR):
-
Place the NMR tube in the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum using a 30° or 90° pulse.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).
-
Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay (D1) of 1-2 seconds between scans.
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0 to 100 ppm for aliphatic carbons).
-
A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope (e.g., 128 scans or more).
-
A relaxation delay of 2 seconds is generally sufficient.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system or a direct insertion probe. The sample is vaporized in the ion source.
-
-
Ionization and Analysis:
-
The gaseous molecules are bombarded by a beam of electrons, typically with an energy of 70 electron volts (eV).
-
This causes the molecules to ionize (forming a molecular ion, M⁺) and fragment into smaller, charged ions.
-
The ions are accelerated and separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
-
By systematically applying this workflow and comparing the acquired experimental data with the reference values provided, researchers can confidently and accurately distinguish between this compound and its constitutional isomers.
A Comparative Analysis of 2-Iodo-2-methylbutane: Cross-Referencing Experimental and Literature Data
This guide provides a comprehensive comparison of experimentally determined data for 2-Iodo-2-methylbutane against established literature values. It is designed for researchers, scientists, and professionals in drug development to facilitate the verification of compound identity and purity. The guide outlines standard experimental protocols for key physical and spectroscopic measurements and presents the data in a clear, comparative format.
Data Comparison: Physical and Spectroscopic Properties
The following table summarizes the literature values for key physical properties of this compound. A corresponding column is provided for researchers to input their own experimental findings for direct comparison.
| Property | Literature Value | Experimental Data |
| Boiling Point | 124.5 - 128 °C at 760 mmHg[1][2] | |
| Density | 1.479 - 1.524 g/cm³ at 20 °C[1][2][3] | |
| Refractive Index | 1.4955 - 1.498[1][3][4] | |
| ¹H NMR (CDCl₃) | Expected δ (ppm): ~1.9 (s, 6H, 2x CH₃), ~1.7 (q, 2H, CH₂), ~1.0 (t, 3H, CH₃) | |
| ¹³C NMR (CDCl₃) | Expected δ (ppm): ~70 (quaternary C-I), ~40 (CH₂), ~30 (gem-dimethyl C), ~10 (CH₃) | |
| IR Spectroscopy | Expected ν (cm⁻¹): ~2970-2850 (C-H stretch), ~1460 & ~1380 (C-H bend), ~500-600 (C-I stretch) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols represent standard laboratory procedures for obtaining the physical and spectroscopic data for a liquid sample like this compound.
Boiling Point Determination (Thiele Tube Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[5][6]
Methodology:
-
A small amount of the liquid sample (2-3 mL) is placed into a small test tube.[7]
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.[5]
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[5]
-
The setup is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.[7]
-
Heating is discontinued (B1498344) when a continuous stream of bubbles is observed.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[5]
Density Measurement (Pycnometer or Measuring Cylinder Method)
Density is the mass of a substance per unit volume.
Methodology:
-
Weigh a clean, dry measuring cylinder or pycnometer on an analytical balance.[8][9]
-
Add a known volume of this compound (e.g., 10 mL) to the measuring cylinder, reading the volume from the bottom of the meniscus.[8]
-
Weigh the measuring cylinder containing the liquid.[9]
-
Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the mass of the filled cylinder.
-
Density is calculated using the formula: Density = Mass / Volume.[8] For higher precision, a pycnometer of a predefined volume is used.[10]
Refractive Index Measurement (Abbe Refractometer)
The refractive index measures how much the path of light is bent, or refracted, when entering a material.
Methodology:
-
Ensure the prism of the Abbe refractometer is clean and dry.[11]
-
Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.[12]
-
Place a few drops of the this compound sample onto the lower prism.[11]
-
Close the prism and allow the sample to reach the desired temperature (typically 20°C).
-
Adjust the lamp and the handwheel to bring the light-dark boundary into the crosshairs of the eyepiece.[11]
-
Read the refractive index from the instrument's scale.[11]
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[13] Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).[14]
-
Instrument Setup: Insert the sample into the spectrometer. The instrument is then locked onto the deuterium (B1214612) signal of the solvent and the magnetic field is shimmed to achieve homogeneity.[15][16]
-
Acquisition:
-
For ¹H NMR , a standard pulse sequence is used. Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.[17]
-
For ¹³C NMR , a proton-decoupled pulse sequence is commonly used to produce a spectrum where each unique carbon appears as a single line.[14][15] A longer acquisition time and more scans (e.g., 1024) are generally required due to the low natural abundance of the ¹³C isotope.[17]
-
-
Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard.[13][15]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds.[18]
Methodology:
-
Sample Preparation: For a liquid sample, the easiest method is to place a single drop of this compound between two salt plates (e.g., NaCl or KBr), creating a thin film.[19]
-
Background Spectrum: A background spectrum of the empty salt plates is recorded first.
-
Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder.
-
Data Acquisition: The instrument passes infrared radiation through the sample, and a detector measures the amount of light that is transmitted. The instrument's software, often using a Fourier Transform (FTIR) method, processes this information and plots a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).[20]
Data Interpretation Workflow
The process of cross-referencing experimental data with literature values is a critical step in chemical analysis for verifying a substance's identity and purity. The logical workflow for this process is illustrated below.
Caption: Workflow for comparing experimental data with literature values.
References
- 1. echemi.com [echemi.com]
- 2. This compound [stenutz.eu]
- 3. lookchem.com [lookchem.com]
- 4. This compound CAS#: 594-38-7 [m.chemicalbook.com]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. scribd.com [scribd.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 9. wjec.co.uk [wjec.co.uk]
- 10. mt.com [mt.com]
- 11. scribd.com [scribd.com]
- 12. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. How To [chem.rochester.edu]
- 14. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 15. benchchem.com [benchchem.com]
- 16. books.rsc.org [books.rsc.org]
- 17. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
Distinguishing Reaction Pathways: Isotopic Labeling in the Study of 2-Iodo-2-methylbutane Reactions
For researchers, scientists, and professionals in drug development, understanding the precise reaction mechanism of alkyl halides is paramount for controlling product formation and optimizing synthetic routes. This guide provides a comparative analysis of how isotopic labeling studies can be employed to elucidate the reaction mechanisms of 2-iodo-2-methylbutane, a tertiary alkyl halide prone to undergoing both substitution (SN1, SN2) and elimination (E1, E2) reactions.
This compound serves as an excellent model for demonstrating the power of isotopic labeling in distinguishing between competing reaction pathways. The subtle differences in the transition states and intermediates of SN1/E1 versus SN2/E2 mechanisms can be effectively probed by strategically placing isotopes and analyzing their effects on reaction rates and product distributions.
Unraveling Reaction Mechanisms with Isotopic Labeling
Isotopic labeling is a powerful technique used to track the fate of atoms throughout a chemical reaction.[1][2] By replacing an atom with its heavier, stable isotope (e.g., hydrogen with deuterium), researchers can gain insights into bond-breaking and bond-forming steps.[3][4] This approach is particularly useful for distinguishing between concerted and stepwise mechanisms.
In the context of this compound, deuterium (B1214612) labeling can be used to probe the kinetic isotope effect (KIE), which is a change in the reaction rate upon isotopic substitution.[3][5] The magnitude of the KIE can provide strong evidence for a particular mechanism.
Experimental Design: A Comparative Approach
To verify the reaction mechanism of this compound, a series of experiments can be designed using both the unlabeled reactant and its deuterated analogs. The choice of solvent and base/nucleophile will dictate the likely reaction pathway.
Alternative Methods for Mechanistic Determination:
While isotopic labeling is a powerful tool, it is often used in conjunction with other methods to build a comprehensive understanding of a reaction mechanism. These include:
-
Kinetics Studies: The rate law of a reaction provides crucial information. SN2 and E2 reactions are second-order overall (first-order in both substrate and nucleophile/base), while SN1 and E1 reactions are first-order overall (first-order in the substrate only).[6][7][8]
-
Stereochemical Analysis: The stereochemical outcome of a reaction is a strong indicator of the mechanism. SN2 reactions proceed with inversion of configuration, whereas SN1 reactions lead to racemization.[8][9] E2 elimination has specific stereochemical requirements (anti-periplanar).[10]
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction pathway. Polar protic solvents favor SN1 and E1 mechanisms by stabilizing the carbocation intermediate, while polar aprotic solvents favor SN2 reactions.[9][11]
-
Common Ion Effect: For SN1 reactions, adding the leaving group anion (in this case, iodide) to the reaction mixture can decrease the reaction rate by promoting the reverse reaction from the carbocation intermediate.
Hypothetical Data Presentation
The following tables summarize the expected outcomes for the reactions of this compound and its deuterated analog under different conditions, which would allow for a clear comparison.
Table 1: Expected Product Distribution and Kinetic Isotope Effect (KIE) for Reactions of this compound and its β-Deuterated Analog
| Reaction Conditions | Substrate | Expected Major Products | Primary KIE (kH/kD) | Mechanistic Interpretation |
| Weakly Nucleophilic/Basic, Polar Protic Solvent (e.g., Ethanol/Water) | This compound | 2-ethoxy-2-methylbutane (SN1), 2-methyl-2-butene (B146552) (E1), 2-methyl-1-butene (B49056) (E1) | ~1 | No significant KIE as the C-H(D) bond is not broken in the rate-determining step.[10] |
| 1,1,1-trideuterio-2-iodo-2-methylbutane | 2-ethoxy-2-methylbutane (SN1), 2-methyl-2-butene (E1), 2-methyl-1-butene (E1) | |||
| Strong, Sterically Hindered Base, Aprotic Solvent (e.g., Potassium tert-butoxide in tert-butanol) | This compound | 2-methyl-2-butene (E2), 2-methyl-1-butene (E2) | >1 (typically 2-7) | Significant primary KIE because the C-H(D) bond is broken in the concerted, rate-determining step.[12] |
| 1,1,1-trideuterio-2-iodo-2-methylbutane | 2-methyl-2-butene (E2), 2-methyl-1-butene (E2) |
Experimental Protocols
1. Synthesis of 1,1,1-trideuterio-2-iodo-2-methylbutane:
The deuterated substrate can be synthesized from a suitable precursor, for example, through the reaction of a Grignard reagent prepared from 1-bromo-1,1,1-trideuterioethane with 2-butanone, followed by conversion of the resulting tertiary alcohol to the iodide.
2. Kinetic Isotope Effect Measurement:
The rates of reaction for both the unlabeled and deuterated this compound would be measured under identical conditions. This can be achieved by monitoring the disappearance of the starting material or the appearance of the product(s) over time using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The KIE is then calculated as the ratio of the rate constant for the non-deuterated substrate (kH) to that of the deuterated substrate (kD).
3. Product Analysis:
The product distribution for each reaction would be determined using GC-MS to identify the different substitution and elimination products and quantify their relative amounts.
Visualizing the Mechanistic Investigation
The following diagrams illustrate the logical workflow for using isotopic labeling to distinguish between the competing reaction pathways of this compound.
Caption: Experimental workflow for mechanistic elucidation.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Isotopic labeling | PPTX [slideshare.net]
- 3. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. E1 vs. E2: How to Tell if the Mechanism is E1 or E2 with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
- 9. When Is the Mechanism SN1 or SN2? - Chemistry Steps [chemistrysteps.com]
- 10. organic chemistry - E1 and E2 elimination reactions of isotopically labeled bromocyclohexanes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. dalalinstitute.com [dalalinstitute.com]
Unraveling the Fleeting Moment: A Comparative Guide to the Computational Analysis of 2-Iodo-2-methylbutane Dissociation Transition State
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules at the point of no return—the transition state—is paramount for predicting reaction outcomes and designing novel therapeutics. This guide provides a comprehensive computational analysis of the transition state for the dissociation of 2-iodo-2-methylbutane, a tertiary alkyl iodide. Due to the limited availability of direct experimental and computational data for this specific molecule, this analysis will draw upon data from its close structural analog, tert-butyl iodide, to provide a robust comparative framework.
The dissociation of a tertiary alkyl iodide like this compound is a cornerstone of organic chemistry, typically proceeding through an S(_N)1-type mechanism. The rate-determining step of this reaction is the cleavage of the carbon-iodine bond, which leads to the formation of a planar tertiary carbocation and an iodide ion.[1][2] The fleeting geometry and energy of the transition state for this bond-breaking event dictate the kinetic feasibility of the reaction.
Computational Methodologies: A Comparative Overview
The elucidation of transition state properties heavily relies on computational chemistry. Various methods are employed to model the potential energy surface and locate the first-order saddle point that represents the transition state.
A prevalent and effective approach involves Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.[3][4] For a more rigorous analysis, especially concerning the heavy iodine atom, ab initio methods that include spin-orbit coupling and relativistic effects are also utilized.[5][6] Automated transition state search algorithms, which require only the reactant and product structures as input, have streamlined the process of locating these critical points on the potential energy surface.[7]
Table 1: Comparison of Computational Methods for Transition State Analysis
| Method | Description | Advantages | Disadvantages | Typical Application |
| Density Functional Theory (DFT) | A quantum mechanical method that uses the electron density to determine the energy of the system. Functionals like B3LYP are commonly used.[8] | Computationally efficient, suitable for larger molecules. | Accuracy is dependent on the chosen functional. | Geometry optimization, frequency calculations, and reaction pathway mapping. |
| Ab initio Methods | Based on first principles of quantum mechanics without empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) are examples.[4] | High accuracy, provides a systematic way to improve results. | Computationally expensive, limited to smaller systems. | High-precision energy calculations and benchmarking of other methods. |
| Semi-empirical Methods | A simplified quantum mechanical approach that uses parameters derived from experimental data.[3] | Very fast, suitable for very large systems. | Less accurate than DFT and ab initio methods. | Initial screening of reaction pathways and large-scale simulations. |
| Automated Transition State Search | Algorithms that automatically find the transition state between given reactants and products.[7] | Reduces manual effort and user bias. | May require significant computational resources and can sometimes fail to locate the correct transition state. | High-throughput screening of reactions and complex reaction networks. |
Experimental Data for Comparison
Table 2: Experimental and Computational Data for Tertiary Alkyl Iodide Dissociation
| Property | This compound (tert-amyl iodide) | tert-Butyl Iodide (Computational Proxy) | Reference Compound (tert-Butyl Chloride) |
| Activation Enthalpy (ΔH‡) (kcal/mol) | Data not available | ~20-25 (Estimated from solvolysis data) | 23.0 (in 80% Ethanol)[8] |
| Activation Gibbs Free Energy (ΔG‡) (kcal/mol) | Data not available | ~20-24 (Estimated from solvolysis data) | 19.7 (in 80% Ethanol)[8] |
| C-I Bond Length at Transition State (Å) | Computationally predicted to be elongated | ~2.8-3.2 (Varies with computational model) | N/A |
| Imaginary Frequency (cm-1) | Computationally predicted to be present | ~50-100i (Corresponds to C-I stretch) | N/A |
Experimental and Computational Protocols
Computational Protocol for Transition State Search
A typical computational workflow for identifying the transition state of this compound dissociation involves the following steps:
-
Geometry Optimization of Reactant and Products: The initial structures of this compound (reactant), the tert-amyl cation, and the iodide ion (products) are optimized to their lowest energy conformations using a suitable level of theory, such as DFT with the B3LYP functional and a basis set like 6-31G(d).
-
Initial Transition State Guess: An initial guess for the transition state geometry is generated. This can be done by manually elongating the C-I bond of the reactant or by using automated methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method.[10]
-
Transition State Optimization: The initial guess is then subjected to a transition state optimization algorithm (e.g., Berny optimization) to locate the first-order saddle point. This is often performed with keywords like Opt=TS.
-
Frequency Calculation: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (in this case, the C-I bond dissociation).[10]
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the reactant and product minima on the potential energy surface.
Experimental Protocol for Solvolysis Kinetics
The kinetics of the solvolysis of a tertiary alkyl iodide can be studied by monitoring the change in concentration of a reactant or product over time. A common method involves:
-
Reaction Setup: A solution of the alkyl iodide in a suitable solvent (e.g., aqueous ethanol) is prepared and maintained at a constant temperature.[11]
-
Monitoring the Reaction: The progress of the reaction can be followed by various techniques, such as titration of the produced acid (HI) with a standard base, or by monitoring the change in conductivity of the solution as ions are formed.[11]
-
Data Analysis: The rate constant (k) for the reaction is determined from the experimental data. By measuring the rate constant at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation.[12]
Visualizing the Process
Computational Workflow for Transition State Analysis
Caption: A flowchart illustrating the typical computational workflow for locating and validating a transition state.
Dissociation Pathway of this compound
Caption: A simplified energy profile for the S(_N)1 dissociation of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. Spin-orbit ab initio study of alkyl halide dissociation via electronic curve crossing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Automated Transition State Search and Its Application to Diverse Types of Organic Reactions. | Semantic Scholar [semanticscholar.org]
- 8. The SN1 Reaction- revisited - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. Properties of the tert -butyl halide solvolysis transition states - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05099G [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. amherst.edu [amherst.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Benchmarking 2-Iodo-2-methylbutane: A Comparative Guide to its Efficiency as a tert-Amylating Agent
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, the selection of an appropriate alkylating agent is paramount to ensure reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive comparative analysis of 2-iodo-2-methylbutane as a tert-amylating agent, benchmarking its performance against its bromo and chloro analogs. The information presented herein is supported by available experimental data and established chemical principles to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound distinguishes itself as a highly reactive tertiary alkylating agent, primarily due to the superior leaving group ability of the iodide ion compared to bromide and chloride. This inherent reactivity often translates to faster reaction rates, particularly in unimolecular nucleophilic substitution (S_N_1) and related reactions, allowing for milder reaction conditions. However, this high reactivity can also be a double-edged sword, potentially leading to undesired side reactions, such as elimination, if not carefully controlled. The choice between this compound and its halogen counterparts, 2-bromo-2-methylbutane (B1582447) and 2-chloro-2-methylbutane, will ultimately depend on the specific substrate, desired reaction kinetics, and tolerance for potential byproducts.
Comparative Data on Alkylating Efficiency
To provide a clear comparison, the following tables summarize the expected relative reactivity and performance of 2-halo-2-methylbutanes in common alkylation reactions. It is important to note that specific yields and reaction times can vary significantly based on the substrate, solvent, temperature, and other reaction conditions.
Table 1: General Reactivity Comparison of 2-Halo-2-methylbutanes
| Alkylating Agent | Leaving Group | Relative Leaving Group Ability | Expected S_N_1 Reaction Rate |
| This compound | I⁻ | Excellent | Fastest |
| 2-Bromo-2-methylbutane | Br⁻ | Good | Intermediate |
| 2-Chloro-2-methylbutane | Cl⁻ | Moderate | Slowest |
Table 2: Performance in Key Alkylation Reactions (Qualitative Comparison)
| Reaction Type | Substrate | This compound | 2-Bromo-2-methylbutane | 2-Chloro-2-methylbutane |
| Williamson Ether Synthesis | Phenoxides, Alkoxides | Prone to elimination, requires careful control | Moderate yield, some elimination | Lower yield, less elimination |
| N-Alkylation | Amines | High reactivity, potential for over-alkylation and elimination | Good reactivity, more controllable | Slower reaction, may require harsher conditions |
| Friedel-Crafts Alkylation | Aromatic Compounds | High reactivity, risk of polyalkylation and rearrangements | Good reactivity, generally preferred for control | Lower reactivity, requires strong Lewis acid activation |
Reaction Mechanisms and Logical Workflow
The primary mechanism for the alkylation reactions involving these tertiary halides is the S_N_1 pathway, which proceeds through a carbocation intermediate. The rate-determining step is the formation of this tertiary carbocation, which is influenced by the stability of the leaving group.
Caption: Generalized S_N_1 reaction pathway for 2-halo-2-methylbutanes.
The efficiency of this process is directly related to the stability of the halide anion (I⁻ > Br⁻ > Cl⁻), making this compound the most reactive.
Experimental Protocols
Below are generalized experimental protocols for key alkylation reactions. Researchers should optimize these conditions based on their specific substrates and analytical monitoring.
Protocol 1: Williamson Ether Synthesis with Phenol (B47542)
Objective: To synthesize tert-amyl phenyl ether.
Materials:
-
Phenol
-
Sodium hydride (NaH) or other suitable base
-
This compound (or 2-bromo/2-chloro-2-methylbutane)
-
Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent
-
Diethyl ether or other extraction solvent
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phenol (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the solution.
-
Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases, indicating the formation of sodium phenoxide.
-
Cool the mixture back to 0 °C and add this compound (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: N-Alkylation of Aniline (B41778)
Objective: To synthesize N-(tert-amyl)aniline.
Materials:
-
Aniline
-
This compound (or 2-bromo/2-chloro-2-methylbutane)
-
A non-nucleophilic base (e.g., potassium carbonate or triethylamine)
-
Acetonitrile or other suitable solvent
-
Ethyl acetate (B1210297) or other extraction solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 eq) and the non-nucleophilic base (1.5 eq) in acetonitrile.
-
Add this compound (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 3: Friedel-Crafts Alkylation of Benzene (B151609)
Objective: To synthesize tert-amylbenzene.
Materials:
-
Benzene (in excess, acts as both reactant and solvent)
-
This compound (or 2-bromo/2-chloro-2-methylbutane)
-
Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, or iron(III) chloride, FeCl₃)
-
Ice water
-
Dichloromethane or other extraction solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
To a flask containing a stir bar and excess benzene, cool the mixture in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., AlCl₃, 0.3 eq).
-
Add this compound (1.0 eq) dropwise to the stirred mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-4 hours. Monitor by gas chromatography (GC) or TLC.
-
Quench the reaction by carefully pouring the reaction mixture over ice water.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous CaCl₂.
-
Remove the excess benzene by distillation. The product, tert-amylbenzene, can be purified by fractional distillation under reduced pressure.
Caption: General experimental workflow for alkylation reactions.
Conclusion
This compound is a potent tert-amylating agent, offering the advantage of high reactivity, which can lead to faster reactions and the use of milder conditions. This makes it a valuable tool in synthetic chemistry. However, its propensity for elimination reactions necessitates careful control of reaction parameters. For reactions where control and selectivity are more critical than speed, 2-bromo-2-methylbutane often presents a more balanced option. 2-Chloro-2-methylbutane, being the least reactive, is typically reserved for situations where harsh conditions are tolerable and elimination must be strictly avoided. The selection of the optimal tert-amylating agent is therefore a strategic decision that should be guided by the specific requirements of the synthetic target and the desired reaction outcome.
Spectroscopic Characterization of the Tert-Amyl Carbocation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-amyl carbocation, a five-carbon tertiary carbocation, is a reactive intermediate of significant interest in organic chemistry, particularly in the study of reaction mechanisms such as SN1 and E1 reactions. Its transient nature makes direct observation challenging, necessitating specialized spectroscopic techniques under superacidic conditions. This guide provides a comparative analysis of the spectroscopic characterization of the tert-amyl carbocation, with a primary focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of direct experimental spectra for the tert-amyl carbocation, this guide heavily leverages comparative data from its well-characterized lower homolog, the tert-butyl carbocation, and incorporates theoretical insights.
Comparison of Spectroscopic Data: Tert-Amyl vs. Tert-Butyl Carbocation
The spectroscopic signature of a carbocation provides a window into its electronic structure and stability. Here, we compare the expected and reported spectroscopic data for the tert-amyl carbocation with the experimentally well-established data for the tert-butyl carbocation.
| Spectroscopic Method | Tert-Amyl Carbocation (C₅H₁₁⁺) - Expected/Reported | Tert-Butyl Carbocation (C₄H₉⁺) - Experimental |
| ¹³C NMR | C⁺: ~330-340 ppmOther C: 40-60 ppm (CH₂), 20-40 ppm (CH₃) | C⁺: ~335 ppmCH₃: ~47 ppm |
| ¹H NMR | CH₂: ~5.0-6.0 ppmCH₃: ~3.0-4.0 ppm | CH₃: ~4.35 ppm |
| IR Spectroscopy | ν(C-H) of groups adjacent to C⁺: ~2800-2900 cm⁻¹ (lowered due to hyperconjugation)Other ν(C-H): ~2950-3000 cm⁻¹ | ν(C-H) involved in hyperconjugation: ~2839 cm⁻¹Other ν(C-H): ~2913-3036 cm⁻¹[1] |
| UV-Vis Spectroscopy | Expected to absorb in the deep UV region (<200 nm) | Expected to absorb in the deep UV region (<200 nm) |
Note: Specific experimental NMR data for the tert-amyl carbocation is scarce in publicly available literature. The expected values are extrapolated from data for other tertiary carbocations and theoretical calculations. A study on a ¹³C-labeled tert-amyl cation indicated a dynamic nature, with rearrangements occurring at higher temperatures.
Experimental Protocols
The generation and spectroscopic characterization of carbocations require specialized techniques to maintain their stability.
Generation of the Tert-Amyl Carbocation in a Superacid Medium
The tert-amyl carbocation can be generated from its alcohol precursor, tert-amyl alcohol (2-methyl-2-butanol), in a superacid medium at low temperatures.
Methodology:
-
A solution of the superacid, typically a mixture of antimony pentafluoride (SbF₅) in a solvent like sulfuryl chloride fluoride (B91410) (SO₂ClF), is prepared in a clean, dry NMR tube or IR cell suitable for low-temperature measurements.
-
The apparatus is cooled to a low temperature, usually -78 °C, using a dry ice/acetone bath or a cryocooler.
-
A pre-cooled solution of tert-amyl alcohol in a minimal amount of the same solvent is slowly added to the superacid solution with vigorous mixing.
-
The formation of the carbocation is often indicated by a color change. The sample is then ready for spectroscopic analysis at low temperatures.
Low-Temperature NMR Spectroscopy
Acquiring NMR spectra of carbocations requires maintaining a very low temperature to prevent decomposition and rearrangement.
Methodology:
-
The NMR spectrometer's probe is pre-cooled to the desired temperature (e.g., -80 °C or lower).
-
The NMR tube containing the carbocation solution is carefully inserted into the probe.
-
The sample is allowed to thermally equilibrate for several minutes.
-
The probe is tuned and the magnetic field is shimmed at the low temperature to optimize resolution.
-
Standard ¹H and ¹³C NMR spectra are then acquired. Due to the low natural abundance of ¹³C and potentially low sample concentrations, extended acquisition times may be necessary for ¹³C NMR.
Spectroscopic Analysis and Interpretation
NMR Spectroscopy
The chemical shifts observed in NMR spectroscopy are highly indicative of the electronic environment of the nuclei.
-
¹³C NMR: The most deshielded signal in the ¹³C NMR spectrum of a carbocation is that of the positively charged carbon (C⁺). For the tert-amyl carbocation, this is expected to be in the range of 330-340 ppm, very similar to the 335 ppm signal of the tert-butyl carbocation. The other carbon signals will appear at significantly higher fields.
-
¹H NMR: The protons on the carbons adjacent to the carbocationic center are also significantly deshielded. In the case of the tert-amyl carbocation, the methylene (B1212753) (CH₂) protons are expected to be the most downfield among the non-aromatic protons, likely in the 5.0-6.0 ppm range. The methyl (CH₃) protons would appear further upfield.
Infrared Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecule, which are influenced by bond strengths and electronic effects.
-
Hyperconjugation: A key feature in the IR spectra of carbocations is the effect of hyperconjugation. The overlap of the C-H σ-bonds of the alkyl groups with the empty p-orbital of the carbocationic center weakens these C-H bonds. This results in a significant lowering of their stretching frequencies (ν(C-H)). For the tert-butyl carbocation, this is observed as a strong band around 2839 cm⁻¹[1]. A similar, though potentially more complex, pattern is expected for the tert-amyl carbocation in the 2800-2900 cm⁻¹ region.
UV-Vis Spectroscopy
Simple, non-conjugated carbocations like the tert-amyl and tert-butyl cations do not possess chromophores that absorb light in the visible or near-UV region. Their electronic transitions require higher energy, and thus they are expected to absorb in the deep UV region (typically below 200 nm). As a result, solutions of these carbocations are colorless.
Conclusion
The spectroscopic characterization of the tert-amyl carbocation relies heavily on techniques that can stabilize this reactive intermediate, primarily through the use of superacids at low temperatures. While direct and complete experimental data remains elusive in readily accessible literature, a comparative approach with the well-studied tert-butyl carbocation provides valuable insights into its expected spectroscopic properties. The significant downfield shifts in NMR spectra and the characteristic low-frequency C-H stretching vibrations in IR spectra serve as key identifiers for this and other tertiary carbocations. Further research, potentially utilizing advanced computational methods alongside experimental work, is needed to fully elucidate the detailed spectroscopic features of the tert-amyl carbocation.
References
Safety Operating Guide
Safe Disposal of 2-Iodo-2-methylbutane: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 2-iodo-2-methylbutane, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle this compound with appropriate care in a well-ventilated area, preferably within a chemical fume hood. The compound is flammable and harmful if swallowed[1].
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves for adequate chemical resistance[2].
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A flame-resistant and chemical-resistant lab coat is mandatory.
-
Respiratory Protection: If working outside a fume hood, a NIOSH-approved respirator with appropriate cartridges is necessary[3].
Spill Response: In the event of a spill, evacuate the immediate area. Contain the spill using an inert absorbent material, such as vermiculite, dry sand, or a commercial spill kit designed for organic solvents[2][3]. Use non-sparking tools to collect the absorbed material and place it into a sealed container for hazardous waste disposal. Ventilate the area thoroughly. Do not allow the chemical to enter drains or waterways[4].
First Aid:
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention if respiratory symptoms persist[2].
-
Skin Contact: Remove contaminated clothing and wash the affected skin thoroughly with soap and water[2].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention[3].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound to inform safe handling and disposal procedures.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁I | [1][5][6] |
| Molecular Weight | 198.05 g/mol | [1][6][7] |
| Appearance | Not specified; likely a liquid | |
| Boiling Point | 126.2 °C at 760 mmHg | [5][6] |
| Melting Point | -85.6 °C (estimate) | [5] |
| Density | 1.524 g/cm³ | [5][6] |
| Flash Point | 24.8 °C | [5][6] |
| Hazards | Flammable Liquid (Category 2), Harmful if Swallowed | [1][3] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as halogenated organic hazardous waste . Under no circumstances should this chemical be disposed of down the drain or mixed with general solid waste[2][8].
Methodology for Waste Segregation and Collection
-
Waste Identification: this compound is classified as a halogenated organic compound because it contains iodine[9][10].
-
Waste Segregation: It is crucial to keep halogenated organic waste separate from non-halogenated waste streams to prevent dangerous reactions and reduce disposal costs[10][11]. Do not mix with acids, bases, or oxidizers[8][11].
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., absorbent pads, filter paper), in a designated waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene (B3416737) or glass), be leak-proof, and have a tightly sealing cap[8][12].
-
-
Labeling:
-
Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area.
-
The storage location should be a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight[2][3].
-
Ensure the container is stored within secondary containment to catch any potential leaks[8][14].
-
-
Arranging for Disposal:
-
Decontamination:
-
Thoroughly decontaminate all glassware and equipment that came into contact with this compound.
-
Perform an initial rinse with a suitable solvent (e.g., acetone (B3395972) or ethanol), and collect this rinsate as halogenated hazardous waste[8]. Follow this with a standard wash using soap and water.
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C5H11I | CID 11665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calibrechem.com [calibrechem.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound | CAS#:594-38-7 | Chemsrc [chemsrc.com]
- 7. This compound (CAS 594-38-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. nipissingu.ca [nipissingu.ca]
- 12. ethz.ch [ethz.ch]
- 13. oehs.tulane.edu [oehs.tulane.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 2-Iodo-2-methylbutane
Essential Safety and Handling Guide for 2-Iodo-2-methylbutane
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (tert-Amyl Iodide). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C5H11I | [1][2][3] |
| Molecular Weight | 198.05 g/mol | [2][4] |
| CAS Number | 594-38-7 | [2][3][4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 126.2°C at 760 mmHg | [4] |
| Flash Point | 24.8°C | [4] |
| Density | 1.524 g/cm³ | [4] |
| Vapor Pressure | 14.2 mmHg at 25°C | [4] |
| Water Solubility | Limited solubility | [1] |
Operational Plan for Handling this compound
A systematic approach is critical for the safe handling of this compound. The following step-by-step plan outlines the procedures for pre-handling, handling, and post-handling activities.
Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used, potential for exposure, and emergency procedures.
-
Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. All handling of this compound must be performed within the fume hood.[5]
-
Personal Protective Equipment (PPE) Inspection: Before entering the laboratory, inspect all required PPE for integrity. This includes checking gloves for tears and ensuring safety goggles provide a complete seal.
-
Spill Kit: Have a spill kit readily available that is appropriate for handling flammable and potentially toxic chemicals. The kit should contain inert absorbent materials like sand, silica (B1680970) gel, or a universal binder.[5]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn over safety glasses if there is a splash hazard.[6][7]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves before each use and change them immediately if contaminated.[6][8]
-
Body Protection: A flame-retardant lab coat must be worn and fully buttoned. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[5][7] If there is a risk of inhaling vapors, or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator is necessary.[7]
Handling Procedure
-
Work Area Preparation: Designate a specific area within the chemical fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.
-
Grounding: To avoid ignition of vapors by static electricity discharge, all metal parts of the equipment must be grounded. Use non-sparking tools.[5][7][9]
-
Dispensing: When transferring or dispensing the liquid, do so slowly to avoid splashing. Keep the container tightly closed when not in use.[7]
-
Heating: Keep away from heat, sparks, open flames, and hot surfaces.[5][7][10] If heating is required, use a controlled heating source such as a heating mantle or water bath.
Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and then soap and water.
-
Hand Washing: Wash hands and any exposed skin thoroughly after handling the chemical.[5][11]
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents and strong bases.[7] The storage area should be designated for flammable liquids.[7]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.
Waste Segregation
-
Liquid Waste: Collect all unused this compound and solutions containing it in a designated, properly labeled, and sealed hazardous waste container. The container should be stored in a well-ventilated area.
-
Solid Waste: All contaminated materials, including gloves, absorbent paper, and pipette tips, must be collected in a separate, clearly labeled hazardous waste container.
Disposal Procedure
-
Labeling: Ensure all waste containers are clearly labeled with the chemical name ("this compound Waste") and the appropriate hazard symbols (e.g., flammable, irritant).
-
Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5] Do not empty into drains.[5]
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department or a licensed chemical waste disposal company.
Emergency Procedures
-
Skin Contact: If skin irritation occurs, get medical advice/attention.[7] Take off immediately all contaminated clothing and rinse the skin with water/shower.[7][11]
-
Eye Contact: IF IN EYES, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][7]
-
Inhalation: IF INHALED, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5][7]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[10]
-
Spills: In case of a small spill, soak it up with an inert absorbent material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[5] Remove all sources of ignition and use spark-proof tools.[5] For large spills, evacuate the area and contact your institution's emergency response team.
-
Fire: In case of fire, use CO2, dry chemical, or foam for extinction.[5][7]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C5H11I | CID 11665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. lookchem.com [lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. ppe.com [ppe.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








